Product packaging for Iridium acetate(Cat. No.:CAS No. 37598-27-9)

Iridium acetate

Cat. No.: B8821325
CAS No.: 37598-27-9
M. Wt: 252.27 g/mol
InChI Key: WSLMHVFKYRAUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iridium acetate is a useful research compound. Its molecular formula is C2H4IrO2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

37598-27-9

Molecular Formula

C2H4IrO2

Molecular Weight

252.27 g/mol

IUPAC Name

acetic acid;iridium

InChI

InChI=1S/C2H4O2.Ir/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

WSLMHVFKYRAUMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.[Ir]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physical Properties of Iridium(III) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium(III) acetate (B1210297) is an organometallic compound of iridium that serves as a precursor and catalyst in various chemical syntheses. However, the substance commonly referred to as "Iridium(III) acetate," and assigned the CAS Number 52705-52-9, is not a simple monomeric species with the formula Ir(CH₃COO)₃. Instead, it is a more complex, oxo-centered, trinuclear iridium cluster. The systematic name for this compound is typically given as Hexa(acetato)-μ₃-oxo-tris(aquo)triiridium(III) acetate . This complex structure is crucial for understanding its physical and chemical properties. This guide provides an in-depth summary of the available data on its physical properties, acknowledging the inconsistencies reported in commercial and database sources.

Chemical Identity and Structure

The structural complexity of Iridium(III) acetate accounts for the wide range of molecular formulas and weights reported in the literature and by chemical suppliers. The core of the molecule consists of three iridium atoms bridged by an oxygen atom and six acetate ligands, with water molecules often coordinated to the iridium centers.

Physical Properties

The physical properties of Iridium(III) acetate are not consistently reported across different sources, likely due to variations in the hydration state and purity of the samples. The following table summarizes the available data.

PropertyReported Value(s)Source(s)
CAS Number 52705-52-9[1][2][3]
Molecular Formula C₁₄H₂₇Ir₃O₁₈ (as trihydrate) C₁₄H₂₄Ir₃O₁₈[1][4] [4]
Molecular Weight 1060.01 g/mol (as trihydrate) 1056.98 g/mol [1] [4][5]
Appearance Teal solid Green powder or solid Dark-colored solid[4] [6] [2]
Melting Point >100 °C Not Available[6] -
Boiling Point Not Available-
Density Not Available-
Solubility - Water: Insoluble, Moderately Soluble, Well-soluble - Organic Solvents: Slightly soluble in DMSO and methanol; Soluble in organic solvents[6][7] [2][4]

Note: The significant discrepancies, especially in solubility, highlight the need for empirical verification with the specific batch of the compound being used.

Experimental Protocols for Property Determination

Melting Point Determination

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry Iridium(III) acetate powder is packed into a capillary tube (approximately 1-2 mm in diameter) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure substance, this range should be narrow. For a compound that decomposes, like many organometallics, the temperature of decomposition would be noted.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility can be performed as follows:

  • Solvent Selection: A range of solvents (e.g., water, ethanol, methanol, DMSO, DMF, toluene) is selected.

  • Procedure: A small, measured amount of Iridium(III) acetate (e.g., 1 mg) is added to a test tube or vial containing a measured volume of the solvent (e.g., 1 mL).

  • Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

  • Observation: The solution is observed for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble under these conditions. The process can be repeated with increasing amounts of solute to estimate the solubility.

Density Measurement

For a powdered solid, density is typically determined using a gas pycnometer.

  • Principle: This method measures the volume of the solid by detecting the pressure change of an inert gas (like helium) in a calibrated chamber.

  • Sample Preparation: A precisely weighed sample of Iridium(III) acetate is placed in the sample chamber of the pycnometer.

  • Measurement: The instrument is purged with the inert gas to remove air and moisture. The gas is then expanded from a reference chamber into the sample chamber, and the resulting pressure is measured. This allows for the calculation of the sample's volume, excluding pore spaces.

  • Calculation: Density is calculated by dividing the mass of the sample by the measured volume.

Logical and Experimental Workflows

The following diagrams illustrate a typical workflow for the synthesis and characterization of a coordination complex like Iridium(III) acetate.

G cluster_synthesis Synthesis Stage start Iridium Salt Precursor (e.g., IrCl3·xH2O) reaction Reaction in Solution (Controlled Temperature & pH) start->reaction reagents Reactants (Acetic Acid, Base) reagents->reaction isolation Isolation of Crude Product (Filtration/Centrifugation) reaction->isolation purification Purification (Recrystallization/Washing) isolation->purification final_product Pure Iridium(III) Acetate purification->final_product

Synthesis Workflow for Iridium(III) Acetate.

G cluster_characterization Characterization Stage cluster_structural Structural Analysis cluster_physical Physical Properties product Synthesized Product ftir FT-IR Spectroscopy (Functional Groups) product->ftir xrd X-ray Diffraction (Crystallinity/Structure) product->xrd nmr NMR Spectroscopy (Ligand Environment) product->nmr mp Melting Point Analysis product->mp sol Solubility Tests product->sol tga Thermogravimetric Analysis (Thermal Stability) product->tga

Characterization Workflow for Iridium(III) Acetate.

References

Synthesis of Iridium Acetate from Iridium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of iridium acetate (B1210297) from iridium chloride, a critical process for obtaining a versatile catalyst and precursor in various chemical applications, including drug development. This document details two distinct and effective synthesis methodologies, presenting quantitative data in structured tables for easy comparison, and providing detailed experimental protocols. Visual diagrams of the synthesis workflows are included to facilitate a clear understanding of the processes.

Introduction

Iridium acetate is a key compound in the field of organometallic chemistry, serving as a precursor for the synthesis of various iridium-based catalysts.[1][2] These catalysts are pivotal in a range of organic transformations, including hydrogenation, C-H activation, and carbonylation reactions, which are fundamental in the synthesis of fine chemicals and active pharmaceutical ingredients.[3] The synthesis of this compound from more readily available iridium chloride is, therefore, a process of significant interest to the scientific community. This guide explores two primary methods for this conversion, each with its own set of advantages and procedural nuances.

Synthesis Methodologies

Two principal methods for the synthesis of this compound from iridium chloride have been identified in the literature: a two-step precipitation and reaction method, and a single-step direct reaction method.

Method 1: Two-Step Synthesis via Iridium Hydroxide (B78521) Intermediate

This method involves the initial precipitation of iridium hydroxide from an aqueous solution of an iridium chloro compound, followed by the reaction of the purified hydroxide intermediate with acetic acid or a mixture of acetic acid and acetic anhydride (B1165640).[4] This process is particularly effective for producing low-chloride this compound, which is crucial for many catalytic applications.[4]

Experimental Protocol:

  • Preparation of Iridium Hydroxide:

    • An aqueous solution of an iridium chloro compound (e.g., iridium(III) chloride, iridium(IV) chloride, hexachloroiridic(III) acid, or hexachloroiridic(IV) acid) with an iridium concentration of 2-10 wt% is prepared.[4]

    • Iridium hydroxide is precipitated from this solution by the addition of an aqueous solution of an alkali metal hydroxide, carbonate, or bicarbonate.[4]

    • For the production of particularly low-chloride this compound, the precipitated iridium hydroxide can be redissolved in nitric acid (with or without hydrogen peroxide) and then reprecipitated with an alkali metal hydroxide, carbonate, or bicarbonate solution.[4]

    • The precipitated iridium hydroxide is separated by filtration.

  • Formation of this compound:

    • The filtered iridium hydroxide is washed with water until the filtrate is free of chloride and nitrate (B79036) ions.[4]

    • The washed iridium hydroxide is then reacted with acetic acid or a mixture of acetic acid and acetic anhydride.[4]

    • The resulting solution containing this compound is then processed to isolate the solid product, typically by evaporation.[4]

Quantitative Data for Method 1:

ParameterValueReference
Starting Iridium CompoundHexachloroiridic(III) acid solution[4]
Iridium Content in Starting Solution25.5 g of Iridium in 1000 ml water[4]
Precipitating AgentNot explicitly stated, but alkali metal hydroxide, carbonate, or bicarbonate are mentioned.[4]
Reaction with Acetic Acid/AnhydrideThe washed filter cake is transferred with 200 ml of acetic anhydride into a 1-liter three-necked flask. 200 ml of glacial acetic acid is added.[4]
Reaction Temperature~110 °C[4]
Reaction Time18 hours[4]
Post-reaction Treatment60 ml of water is added and heated to about 80 °C for 1 hour. The solution is then evaporated to dryness on a rotary evaporator at about 80 °C.[4]
Final Product49.2 g of dark green, glossy solid this compound.[4]
Yield88%[4]

Experimental Workflow for Method 1:

G cluster_0 Step 1: Iridium Hydroxide Precipitation cluster_1 Step 2: this compound Formation A Aqueous Iridium Chloro Compound Solution (e.g., IrCl3, H2IrCl6) B Addition of Alkali Hydroxide, Carbonate, or Bicarbonate A->B C Precipitation of Iridium Hydroxide B->C D Filtration and Washing C->D E Purified Iridium Hydroxide D->E F Reaction with Acetic Acid and/or Acetic Anhydride E->F G Heating (~110°C, 18h) F->G H Water Addition and Heating (~80°C, 1h) G->H I Evaporation to Dryness H->I J Solid this compound I->J

Caption: Workflow for the two-step synthesis of this compound.

Method 2: Single-Step Synthesis with Silver Acetate

This method provides a more direct route to this compound by reacting an aqueous solution of iridium chloride with a solution of silver acetate in acetic acid.[5] The reaction is driven by the precipitation of silver chloride. This approach simplifies the procedure by avoiding the isolation of an intermediate.[5]

Experimental Protocol:

  • Preparation of Reactant Solutions:

    • Iridium chloride is dissolved in water to form an aqueous solution, which is then heated.[5]

    • Silver acetate is dissolved in acetic acid to form a separate solution.[5]

  • Reaction and Isolation:

    • The silver acetate solution is added dropwise to the heated iridium chloride solution.[5]

    • The mixture is refluxed at a constant temperature, resulting in the formation of a slurry containing a precipitate (silver chloride).[5]

    • The slurry is filtered to separate the filtrate from the filter residue (silver chloride).[5]

    • The filter residue is washed with water, and the washing solution is combined with the filtrate to form the mother liquor.[5]

    • The mother liquor is then concentrated and dried to obtain the final this compound product.[5]

Quantitative Data for Method 2:

ParameterExample 1Example 2Example 3Reference
Iridium Chloride (54% Ir)100.00 g100.00 g100.00 g[5]
Water for IrCl₃ solution170 mL170 mL170 mL[5]
Heating Temperature of IrCl₃ solution60 °C70 °C65 °C[5]
Silver Acetate140.67 gNot specified, likely similarNot specified, likely similar[5]
Acetic Acid (36% mass conc.) for AgOAc solution535.88 mLNot specified, likely similarNot specified, likely similar[5]
Reflux Temperature70 °CNot specified, likely similarNot specified, likely similar[5]
Reflux Time4 hNot specified, likely similarNot specified, likely similar[5]
Iridium content in final product49.5%50.1%50.0%[5]
Yield95.2%94.3%95.2%[5]

Experimental Workflow for Method 2:

G cluster_0 Reactant Preparation cluster_1 Reaction and Isolation A Iridium Chloride in Water (Heated) C Dropwise Addition of Silver Acetate Solution A->C B Silver Acetate in Acetic Acid B->C D Reflux Reaction (e.g., 70°C, 4h) C->D E Formation of Slurry (this compound Solution + AgCl Precipitate) D->E F Filtration E->F G Filtrate (this compound Solution) F->G H Filter Residue (AgCl) F->H J Combined Mother Liquor G->J I Washing of Residue H->I I->J K Concentration and Drying J->K L Solid this compound K->L

Caption: Workflow for the single-step synthesis of this compound.

Conclusion

The synthesis of this compound from iridium chloride can be effectively achieved through two primary methodologies. The two-step method, proceeding through an iridium hydroxide intermediate, offers the advantage of producing a high-purity, low-chloride product, which is often a critical requirement for catalytic applications. The single-step method, utilizing the reaction with silver acetate, presents a more direct and potentially higher-yielding route, simplifying the overall process. The choice of method will depend on the specific requirements of the final application, including purity needs, scalability, and economic considerations. Both methods, as detailed in this guide, provide robust and reproducible pathways to this important iridium compound.

References

In-Depth Technical Guide to Iridium(III) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 52705-52-9

This technical guide provides a comprehensive overview of Iridium(III) acetate (B1210297), a significant organometallic compound with diverse applications in research and development. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, and key applications in catalysis and oncology.

Chemical and Physical Properties

Iridium(III) acetate is a complex that often exists as a hydrated, oxo-centered trimer. Its exact composition can vary, which is reflected in the different molecular formulas and weights reported in the literature. It is typically a dark blue, green, or black solid.[1] The compound exhibits slight solubility in dimethyl sulfoxide (B87167) (DMSO) and methanol.[2] Due to its sensitivity, it is recommended to store Iridium(III) acetate at 4°C, protected from light and under an inert nitrogen atmosphere.[2]

Data Presentation: Physicochemical Properties of Iridium(III) Acetate Variants

PropertyValueSource
CAS Number 52705-52-9--INVALID-LINK--
Molecular Formula C₁₄H₂₇Ir₃O₁₈ChemScene
Molecular Weight 1060.01 g/mol ChemScene
Synonyms Iridium(III) acetate, Hexa(acetato)μ3-oxo-tris(aquo)triiridium acetateChemScene
Appearance Dark blue to black solidChemicalBook
Solubility Slightly soluble in DMSO and MethanolNINGBO INNO PHARMCHEM CO.,LTD.
Storage 4°C, protect from light, stored under nitrogenChemScene, NINGBO INNO PHARMCHEM CO.,LTD.

Synthesis of Iridium(III) Acetate

A general method for the preparation of Iridium(III) acetate involves the reaction of an iridium chloro compound with an alkaline hydroxide (B78521) to precipitate iridium hydroxide. This precipitate is then reacted with acetic acid or a mixture of acetic acid and acetic anhydride (B1165640) to form the final product.

Experimental Protocol: Synthesis of Iridium(III) Acetate

Materials:

  • Aqueous solution of an iridium chloro compound (e.g., hexachloroiridic acid)

  • Aqueous solution of an alkali metal hydroxide (e.g., potassium hydroxide)

  • Acetic acid or a mixture of acetic acid and acetic anhydride

  • Protic solvent (e.g., deionized water)

  • Oxalic acid or a salt thereof (optional, to improve halide removal)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Precipitation of Iridium Hydroxide: In a reaction vessel, an aqueous solution of the iridium chloro compound is treated with an aqueous solution of an alkali metal hydroxide. This reaction is performed in a protic solvent. The presence of oxalic acid or its salt during this step can facilitate the removal of halide impurities. The mixture is stirred to ensure complete precipitation of iridium hydroxide.

  • Isolation of Precipitate: The precipitated iridium hydroxide is separated from the reaction mixture by filtration and washed with a protic solvent to remove soluble impurities.

  • Formation of this compound: The isolated iridium hydroxide precipitate is then suspended in a mixture of acetic acid and/or acetic anhydride. The reaction mixture is heated, typically above 100°C, under an inert atmosphere until the precipitate dissolves and the formation of the this compound solution is complete.[3] The exact temperature depends on the concentration of acetic acid used.[3]

  • Isolation of Solid Iridium(III) Acetate: The resulting solution containing Iridium(III) acetate can be used directly for applications or the solid product can be isolated by evaporation of the solvent.

Applications in Catalysis

Iridium(III) acetate is a versatile catalyst and catalyst precursor for a range of organic transformations, most notably in water oxidation and C-H activation.[4][5]

Water Oxidation

Iridium-based complexes, including derivatives of Iridium(III) acetate, are among the most active catalysts for the oxygen evolution reaction (OER), a critical step in water splitting for hydrogen fuel production.[4][5]

Experimental Protocol: Catalytic Water Oxidation

Materials:

Procedure:

  • Catalyst Solution Preparation: Prepare a stock solution of Iridium(III) acetate in deionized water or a suitable buffer.

  • Reaction Setup: In a thermostated reaction vessel, add a defined volume of deionized water or buffer. The pH should be monitored and adjusted as required for the specific catalytic system.

  • Catalysis Initiation: Inject the Iridium(III) acetate catalyst solution into the reaction vessel. Initiate the water oxidation reaction by adding a solution of the chemical oxidant (e.g., CAN).

  • Oxygen Evolution Monitoring: Monitor the evolution of oxygen in real-time using a Clark electrode or by analyzing the headspace gas with a mass spectrometer. The turnover frequency (TOF) can be calculated from the rate of oxygen evolution.

C-H Activation

Iridium(III) complexes are effective catalysts for the activation of carbon-hydrogen bonds, a key transformation for the synthesis of complex organic molecules.[6] While specific protocols for Iridium(III) acetate are not extensively detailed in the public domain, a general procedure for iridium-catalyzed C-H activation of arenes can be outlined.

Experimental Protocol: Nondirected C-H Activation of Arenes

Materials:

  • Cp*Ir(OAc)₂ (a derivative of Iridium(III) acetate) as the catalyst

  • Arene substrate

  • Weakly coordinating ligand (if necessary)

  • Anhydrous solvent (e.g., dichloroethane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the Cp*Ir(OAc)₂ catalyst, the arene substrate, and any additional ligands.

  • Solvent Addition: Anhydrous solvent is added to the reaction vessel.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature and stirred for the specified reaction time.

  • Analysis: The progress of the reaction can be monitored by techniques such as NMR spectroscopy or gas chromatography. The product can be isolated and purified using standard chromatographic methods.

Logical Relationship: C-H Activation Catalytic Cycle

G Ir_III [Ir(III)] Catalyst Activated_Complex [Ir(III)]---(H-R) Complex Ir_III->Activated_Complex Coordination Substrate Arene (R-H) Substrate->Activated_Complex Oxidative_Addition [Ir(V)]-(H)(R) Intermediate Activated_Complex->Oxidative_Addition C-H Activation (Oxidative Addition) Reductive_Elimination Functionalized Arene (R-X) Oxidative_Addition->Reductive_Elimination Functionalization (Reductive Elimination) Product Product Release Reductive_Elimination->Product Product->Ir_III Catalyst Regeneration

Caption: A simplified catalytic cycle for iridium-catalyzed C-H activation.

Applications in Drug Development

Iridium(III) complexes have emerged as promising candidates for cancer therapy, often exhibiting different mechanisms of action compared to traditional platinum-based drugs.[7] Their therapeutic potential is linked to their ability to induce apoptosis in cancer cells, often through the generation of reactive oxygen species (ROS) and targeting of mitochondria.[8]

Cytotoxicity and Mechanism of Action

The anticancer activity of iridium(III) complexes is typically evaluated through cytotoxicity assays on various cancer cell lines. Mechanistic studies often focus on their ability to induce apoptosis, disrupt the cell cycle, and increase intracellular ROS levels.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Materials:

  • Iridium(III) complex (e.g., Iridium(III) acetate or its derivatives) dissolved in DMSO

  • Cancer cell lines (e.g., A549, HeLa)

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the iridium(III) complex. Include a vehicle control (DMSO) and untreated cells. Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Signaling Pathway: Iridium(III) Complex Induced Apoptosis

G Ir_Complex Iridium(III) Complex Cell_Uptake Cellular Uptake Ir_Complex->Cell_Uptake Mitochondria Mitochondria Cell_Uptake->Mitochondria Mitochondrial Targeting ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A proposed pathway for apoptosis induced by an Iridium(III) complex.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed Cells in 96-well plate Add_Ir_Complex Add Iridium(III) Complex (various concentrations) Seed_Cells->Add_Ir_Complex Incubate_Cells Incubate (e.g., 48h) Add_Ir_Complex->Incubate_Cells Add_MTT Add MTT Solution Incubate_Cells->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance (Microplate Reader) Add_DMSO->Read_Absorbance Calculate_Viability Calculate Cell Viability & IC50 Value Read_Absorbance->Calculate_Viability

Caption: A typical workflow for evaluating the cytotoxicity of a compound using the MTT assay.

References

Navigating the Solubility of Iridium Acetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iridium acetate (B1210297), a significant catalyst and precursor in chemical synthesis, presents a nuanced solubility profile that is critical for its application in various reaction media. This technical guide synthesizes the currently available information on the solubility of iridium acetate in organic solvents. While precise quantitative data is not widely published, this document provides a comprehensive overview of its qualitative solubility characteristics. Furthermore, it offers a detailed experimental protocol for researchers to quantitatively determine the solubility of this compound in specific organic solvents, thereby enabling precise control over experimental conditions and optimizing reaction outcomes.

Qualitative Solubility of this compound

The existing literature and supplier information describe the solubility of Iridium(III) acetate in qualitative terms. There is a general consensus on its solubility in some common organic solvents, although occasional conflicting reports exist, which may be attributable to variations in the specific form of the this compound used (e.g., anhydrous vs. trihydrate) or its purity.

A summary of the reported qualitative solubility is presented below.

SolventReported Solubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolSlightly Soluble[1]
General Organic SolventsSoluble[2]
WaterModerately Soluble[3], Insoluble

It is crucial for researchers to note the general nature of these descriptions. Terms like "soluble" and "slightly soluble" are not standardized and can vary between sources. Therefore, for applications requiring precise concentrations, experimental determination of solubility is strongly recommended.

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to obtain precise and reliable solubility data for this compound in their specific solvent systems, the following detailed experimental protocol, based on the widely accepted shake-flask method, is provided.

Materials and Equipment
  • Iridium(III) Acetate (of known purity)

  • Organic solvent of interest (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification of iridium (e.g., ICP-MS, ICP-OES, or UV-Vis spectrophotometer if a suitable chromophore exists or can be derivatized).

Experimental Procedure
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended. It is advisable to perform a time-course study initially to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 15-20 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to avoid transferring any solid particles.

    • Accurately dilute the collected aliquot with the same organic solvent using volumetric flasks to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of iridium.

    • Prepare a calibration curve using standard solutions of iridium in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute aliquot E->F G Quantify Iridium concentration (e.g., ICP-MS) F->G H H G->H Calculate Solubility

References

An In-depth Technical Guide to the Crystal Structure and Characterization of Trinuclear Iridium(III) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium acetate (B1210297), a compound of significant interest in catalysis and materials science, is most prominently characterized in its trinuclear, oxo-centered form, [Ir₃O(CH₃COO)₆(H₂O)₃]CH₃COO. Simple monomeric or polymeric iridium acetates are not well-documented in scientific literature, suggesting they are likely unstable or difficult to isolate. This guide focuses on the synthesis, crystal structure, and characterization of the stable trinuclear iridium(III) acetate complex, often referred to as Wilkinson's Iridium Acetate Trimer. This complex serves as a key precursor for the synthesis of various iridium-containing catalysts and materials.

Synthesis and Molecular Structure

The trinuclear iridium(III) acetate complex is typically synthesized from iridium(III) chloride hydrate (B1144303) and a source of acetate ions, such as acetic acid or a silver acetate. The core of the complex consists of a triangular arrangement of three iridium atoms bridged by a central oxygen atom (μ₃-oxo). Each pair of iridium atoms is further bridged by two acetate ligands. The coordination sphere of each iridium atom is completed by a terminal water molecule. An additional acetate ion acts as a counter-ion to the positively charged [Ir₃O(CH₃COO)₆(H₂O)₃]⁺ core.

Experimental Protocols for Synthesis

Two common methods for the synthesis of trinuclear iridium(III) acetate are outlined below.

Method 1: From Iridium(III) Chloride and Silver Acetate

This method involves the reaction of iridium(III) chloride hydrate with silver acetate in acetic acid. The silver ions precipitate as silver chloride, driving the reaction towards the formation of the this compound complex.

  • Reactants: Iridium(III) chloride hydrate, Silver acetate, Glacial acetic acid.

  • Procedure:

    • Combine iridium(III) chloride hydrate and silver acetate in glacial acetic acid.

    • Reflux the mixture for several hours.

    • Cool the solution and filter to remove the precipitated silver chloride.

    • Evaporate the solvent from the filtrate to obtain the crude product.

    • The product can be further purified by recrystallization.

Method 2: From Iridium Hydroxide (B78521)

This process involves the precipitation of iridium hydroxide from an iridium chloro compound, followed by reaction with acetic acid.

  • Reactants: Aqueous solution of an iridium chloro compound (e.g., hexachloroiridic acid), alkali metal hydroxide (e.g., NaOH), Acetic acid.

  • Procedure:

    • Precipitate iridium hydroxide from an aqueous solution of an iridium chloro compound by adding an alkali metal hydroxide solution.

    • Separate the precipitated iridium hydroxide.

    • React the iridium hydroxide with acetic acid to form a solution containing this compound.

    • Isolate the solid this compound from the solution by evaporation of the solvent.

Synthesis_Workflow cluster_method1 Method 1: From Iridium(III) Chloride cluster_method2 Method 2: From Iridium Hydroxide IrCl3_hydrate Iridium(III) Chloride Hydrate Reflux_AcOH Reflux in Acetic Acid IrCl3_hydrate->Reflux_AcOH AgOAc Silver Acetate AgOAc->Reflux_AcOH Filter_AgCl Filter AgCl precipitate Reflux_AcOH->Filter_AgCl Evaporate1 Evaporate Solvent Filter_AgCl->Evaporate1 Product1 [Ir3O(OAc)6(H2O)3]OAc Evaporate1->Product1 Ir_Chloro Aqueous Iridium Chloro Compound Precipitate_IrOH3 Precipitate Iridium Hydroxide Ir_Chloro->Precipitate_IrOH3 Alkali_Hydroxide Alkali Metal Hydroxide Alkali_Hydroxide->Precipitate_IrOH3 React_AcOH React with Acetic Acid Precipitate_IrOH3->React_AcOH Evaporate2 Evaporate Solvent React_AcOH->Evaporate2 Product2 [Ir3O(OAc)6(H2O)3]OAc Evaporate2->Product2

Synthesis workflows for trinuclear iridium(III) acetate.

Crystal Structure

The definitive crystal structure of trinuclear iridium(III) acetate, [Ir₃O(CH₃COO)₆(H₂O)₃]CH₃COO, was determined by Usov et al. through single-crystal X-ray diffraction.

Crystallographic Data

While the full crystallographic information file (CIF) is not widely available, the key structural parameters have been reported.

ParameterValue
Chemical FormulaC₁₄H₂₇Ir₃O₁₇
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.334(3)
b (Å)13.511(3)
c (Å)15.652(4)
β (°)109.18(3)
V (ų)2664.1(1)
Z4
Key Structural Features
  • Trinuclear Core: The three iridium atoms form a nearly equilateral triangle with a central μ₃-oxo ligand.

  • Bridging Acetates: Each edge of the iridium triangle is bridged by two acetate ligands in a syn-syn conformation.

  • Coordination Geometry: Each iridium atom exhibits a distorted octahedral coordination geometry. The coordination sphere is composed of the central oxygen atom, four oxygen atoms from four different bridging acetate ligands, and one oxygen atom from a terminal water molecule.

  • Counter-ion: A non-coordinating acetate anion balances the charge of the cationic complex.

Schematic of the [Ir₃O(OAc)₆(H₂O)₃]⁺ core.

Characterization

Spectroscopic Analysis

Detailed and publicly available spectroscopic data for pure, crystalline [Ir₃O(CH₃COO)₆(H₂O)₃]CH₃COO is limited. However, general characteristics can be inferred from the known structure and data from similar compounds.

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~3400ν(O-H) of coordinated water
~1600νₐₛ(COO) of bridging acetate
~1420νₛ(COO) of bridging acetate
~600-700ν(Ir-O)
  • Experimental Protocol for IR Spectroscopy:

    • Prepare a KBr pellet of the solid this compound sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic vibrational bands for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Due to the paramagnetic nature of many iridium(III) complexes and the complexity of the trinuclear structure, obtaining and interpreting high-resolution NMR spectra can be challenging. Broadened signals are often observed.

  • ¹H NMR: Resonances for the methyl protons of the acetate ligands and the protons of the coordinated water molecules would be expected. The chemical shifts would be influenced by the overall magnetic environment of the trinuclear cluster.

  • ¹³C NMR: Signals for the methyl and carboxylate carbons of the acetate ligands would be anticipated.

  • Experimental Protocol for NMR Spectroscopy:

    • Dissolve the this compound complex in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Process the data, including Fourier transformation, phasing, and baseline correction.

Thermal Analysis
  • Loss of the non-coordinating acetate and coordinated water molecules.

  • Decomposition of the bridging acetate ligands.

  • Formation of iridium oxide as the final residue at high temperatures.

  • Experimental Protocol for Thermal Analysis (TGA/DSC):

    • Place a small, accurately weighed amount of the this compound sample in an appropriate crucible (e.g., alumina, platinum).

    • Heat the sample under a controlled atmosphere (e.g., nitrogen, air) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

    • Analyze the resulting curves to determine decomposition temperatures and mass losses for each step.

Characterization_Workflow cluster_spectroscopy Spectroscopic Characterization cluster_thermal Thermal Analysis cluster_structural Structural Analysis Sample [Ir3O(OAc)6(H2O)3]OAc Sample IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Sample->NMR TGA_DSC Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) Sample->TGA_DSC XRD Single-Crystal X-ray Diffraction Sample->XRD IR_Data Vibrational Modes (ν(O-H), ν(COO), ν(Ir-O)) IR->IR_Data NMR_Data Chemical Shifts (Acetate, Water Protons) NMR->NMR_Data Thermal_Data Decomposition Profile (Loss of H2O, OAc; Formation of IrOx) TGA_DSC->Thermal_Data Crystal_Data Unit Cell Parameters Space Group Bond Lengths & Angles XRD->Crystal_Data

Workflow for the characterization of trinuclear iridium(III) acetate.

Applications

Trinuclear iridium(III) acetate is primarily used as a precursor in the synthesis of:

  • Homogeneous and heterogeneous catalysts: for a variety of organic transformations, including oxidation and carbonylation reactions.

  • Iridium-based materials: such as thin films and nanoparticles with applications in electronics and catalysis.

Conclusion

The chemistry of this compound is dominated by the stable trinuclear, oxo-centered complex, [Ir₃O(CH₃COO)₆(H₂O)₃]CH₃COO. Its synthesis is well-established, and its solid-state structure has been elucidated by single-crystal X-ray diffraction. While detailed spectroscopic and thermal analysis data in the public domain is sparse, its structural features provide a basis for understanding its chemical and physical properties. This trinuclear complex remains a crucial starting material for the development of advanced iridium-based catalysts and materials. Further research to fully characterize its spectroscopic and thermal properties would be beneficial to the scientific community.

Thermal Stability of Iridium Acetate Catalyst: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium-based catalysts are pivotal in a multitude of chemical transformations, including hydrogenation, C-H activation, and oxidation reactions, owing to their high catalytic activity and stability.[1] Iridium(III) acetate (B1210297), in particular, serves as a crucial precursor for the synthesis of homogeneous and supported iridium catalysts.[1][2] Understanding the thermal stability of this precursor is paramount for the controlled preparation of well-defined catalytic materials, as the thermal decomposition profile dictates the morphology, particle size, and ultimately the performance of the final catalyst.[3]

This technical guide provides a comprehensive overview of the thermal stability of iridium acetate and its analogues. Due to the limited availability of specific thermal analysis data for iridium(III) acetate in publicly accessible literature, this guide leverages data from closely related and well-studied iridium precursors, primarily iridium(III) acetylacetonate (B107027) (Ir(acac)₃), to provide a representative understanding of the thermal decomposition behavior.

Thermal Decomposition Analysis

The thermal stability of iridium catalyst precursors is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing insights into decomposition temperatures and the nature of evolved species. DSC measures the heat flow into or out of a sample as it is heated, revealing exothermic and endothermic transitions such as melting, crystallization, and decomposition.

Quantitative Data from Thermogravimetric Analysis (TGA)

While specific TGA data for iridium(III) acetate is sparse, a study on the sol-gel processing of mixed IrO₂–TiO₂ oxides using an iridium(III) acetate precursor, [Ir₃O(OAc)₆(HOAc)₃]OAc, noted high mass losses during TGA scans, suggesting a low degree of hydrolysis of the acetate precursor.[3] For a quantitative perspective, data from the analogous compound, iridium(III) acetylacetonate (Ir(acac)₃), is presented below.

CompoundOnset of Decomposition (°C)Temperature of Maximum Mass Loss (°C)Residual Mass (%)AtmosphereReference
Iridium(III) Acetylacetonate (Ir(acac)₃)~260Not Specified~40 (at 650°C)Oxidizing[4]
Iridium(III) Acetylacetonate (Ir(acac)₃)~220 (sublimation starts)>260Not SpecifiedInert (N₂)

Note: The residual mass can vary depending on the final temperature and the atmosphere (oxidizing vs. inert), which influences the formation of iridium metal or iridium oxide.

Experimental Protocols

The following sections detail generalized experimental methodologies for the thermal analysis of iridium-based catalyst precursors.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the this compound catalyst precursor.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA 550, Mettler Toledo TGA/DSC 3+).

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the this compound precursor (typically 5-10 mg) is placed in an inert crucible (e.g., alumina, platinum).

  • Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with the desired gas (e.g., nitrogen for an inert atmosphere, or air/oxygen for an oxidizing atmosphere) at a controlled flow rate (e.g., 50-100 mL/min).

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of significant mass loss events, and the final residual mass. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions (e.g., melting, decomposition) of the this compound catalyst precursor.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC 2500, Mettler Toledo DSC 3+).

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen).

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, typically mirroring the TGA conditions for direct comparison (e.g., heating from ambient to 400-600°C at 10°C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting, solvent loss) and exothermic peaks (e.g., crystallization, decomposition).

Visualizations

Experimental Workflow for Thermal Analysis

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis start This compound Precursor weigh Weigh Sample (5-10 mg for TGA, 2-5 mg for DSC) start->weigh load Load into Crucible/Pan weigh->load tga_instrument Place in TGA Instrument load->tga_instrument dsc_instrument Place in DSC Instrument load->dsc_instrument tga_purge Purge with N2 or Air tga_instrument->tga_purge tga_heat Heat at Constant Rate (e.g., 10°C/min) tga_purge->tga_heat tga_data Record Mass vs. Temperature tga_heat->tga_data analyze_tga Determine Decomposition Temperatures & Mass Loss tga_data->analyze_tga dsc_purge Purge with N2 dsc_instrument->dsc_purge dsc_heat Heat at Constant Rate (e.g., 10°C/min) dsc_purge->dsc_heat dsc_data Record Heat Flow vs. Temperature dsc_heat->dsc_data analyze_dsc Identify Endothermic/Exothermic Peaks dsc_data->analyze_dsc interpretation Correlate TGA & DSC Data analyze_tga->interpretation analyze_dsc->interpretation

Caption: Workflow for TGA and DSC analysis of this compound precursor.

Postulated Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through the loss of acetate ligands, followed by the reduction of the iridium center to metallic iridium or its oxidation to iridium oxide, depending on the atmosphere. Mass spectrometry studies of related iridium precursors can help elucidate the fragmentation pattern.

Decomposition_Pathway cluster_products Final Products cluster_byproducts Gaseous Byproducts precursor Iridium(III) Acetate [Ir(OAc)₃] intermediate1 Loss of Acetate Radical •CH₃COO precursor->intermediate1 ΔT intermediate2 Formation of Iridium(II) Intermediate intermediate1->intermediate2 co2 CO₂ intermediate1->co2 acetone Acetone intermediate1->acetone acetic_acid Acetic Acid intermediate1->acetic_acid intermediate3 Further Ligand Loss intermediate2->intermediate3 ir_metal Iridium Metal (Ir⁰) (Inert Atmosphere) intermediate3->ir_metal ir_oxide Iridium Oxide (IrO₂) (Oxidizing Atmosphere) intermediate3->ir_oxide

Caption: Postulated decomposition pathway for Iridium(III) Acetate.

Conclusion

The thermal stability of the this compound catalyst precursor is a critical parameter in the synthesis of high-performance iridium catalysts. While direct, comprehensive thermal analysis data for iridium(III) acetate remains limited in the literature, analysis of analogous compounds such as iridium(III) acetylacetonate provides valuable insights. TGA and DSC are indispensable tools for characterizing the decomposition profile. The provided experimental workflows and postulated decomposition pathway serve as a foundational guide for researchers and professionals in the field. Further detailed studies on the thermal decomposition of iridium(III) acetate under various atmospheric conditions are warranted to enable more precise control over catalyst synthesis.

References

A Technical Guide to High-Purity Iridium Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the procurement, characterization, and application of high-purity iridium acetate (B1210297) in research and pharmaceutical development.

Introduction to Iridium Acetate

Iridium (Ir), a member of the platinum group metals, is renowned for its exceptional chemical stability and catalytic prowess.[1] In recent years, iridium complexes, including iridium(III) acetate, have garnered significant attention in the scientific community for their diverse applications, ranging from catalysis in organic synthesis to their potential as therapeutic agents.[2][3] Iridium(III) acetate, a coordination complex, serves as a crucial precursor for the synthesis of various organometallic catalysts and has demonstrated utility in promoting a wide array of chemical transformations, including C-H activation and asymmetric hydrogenation, which are pivotal in the synthesis of complex pharmaceutical molecules.[3][4] Furthermore, emerging research has highlighted the potential of iridium compounds in drug discovery, particularly in the development of anticancer agents that can induce apoptosis and modulate key cellular signaling pathways.[2][5]

This technical guide provides a comprehensive overview of high-purity this compound for researchers, scientists, and drug development professionals. It details commercial sourcing, quantitative analysis, experimental protocols for characterization and application, and explores its role in biological signaling pathways.

Commercial Suppliers and Purity Grades

High-purity this compound is available from several specialized chemical suppliers. The purity of the compound is a critical factor for its application in sensitive research and pharmaceutical development, as impurities can significantly impact catalytic activity and introduce toxicity. Leading suppliers offer various grades of this compound, often with purities of 99% or higher.

SupplierAvailable FormsStated Purity
American Elements Powder, SolutionUp to 99.999% (5N)[6]
ChemScene Trihydrate Powder≥97%
Johnson Matthey Solution (Ir 112)Iridium content 4.7 – 5.5 % w/w
NINGBO INNO PHARMCHEM CO.,LTD. SolidHigh Purity[7]
UIV Chem PowderOriginal Iridium powder > 99.95%[8]

Note: Purity levels and available forms are subject to change and should be confirmed with the respective suppliers. A Certificate of Analysis (CoA) should always be requested to verify the purity and impurity profile of the purchased material.[1]

Quality Control and Characterization: Experimental Protocols

Ensuring the quality and purity of this compound is paramount for reproducible and reliable experimental results. A comprehensive quality control regimen should include a combination of spectroscopic and analytical techniques to confirm the identity, purity, and structural integrity of the compound.

Determination of Iridium Content by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for determining the elemental composition and purity of a sample. This protocol outlines a general procedure for the analysis of iridium content.

Sample Preparation:

  • Accurately weigh approximately 0.1 g of the this compound sample.

  • Digest the sample using aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio) in a sealed vessel. For difficult-to-digest samples, sodium peroxide fusion can be employed.[9]

  • Heat the vessel in an oven at 180°C for 12 hours to ensure complete digestion.[3]

  • After cooling, dilute the digested sample with deionized water to a known volume. A typical dilution would be to 100 mL.

  • Prepare a series of iridium standard solutions of known concentrations to generate a calibration curve.

ICP-MS Analysis:

  • Set up the ICP-MS instrument according to the manufacturer's instructions.

  • Aspirate the prepared sample and standard solutions into the plasma.

  • Monitor the isotopes of iridium, typically 191Ir and 193Ir.[9]

  • Quantify the iridium concentration in the sample by comparing its signal intensity to the calibration curve.

  • The purity of the this compound can be calculated based on the measured iridium content and the theoretical iridium content of the pure compound.

Structural Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule and confirming the coordination of the acetate ligands to the iridium center.

Sample Preparation:

  • For solid samples, prepare a KBr pellet by mixing a small amount of the this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Alternatively, for soluble samples, a solution can be prepared in a suitable solvent that does not have interfering absorptions in the regions of interest.

FTIR Analysis:

  • Acquire a background spectrum of the KBr pellet or the solvent.

  • Acquire the spectrum of the this compound sample.

  • Identify the characteristic absorption bands for the acetate ligand, particularly the symmetric and asymmetric stretching vibrations of the carboxylate group (COO-). The positions of these bands can provide information about the coordination mode of the acetate ligand (e.g., monodentate, bidentate, or bridging).[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the this compound molecule. 1H and 13C NMR are commonly used to characterize the acetate ligands.

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[12]

  • Transfer the solution to an NMR tube.

NMR Analysis:

  • Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer.

  • The 1H NMR spectrum will show signals corresponding to the methyl protons of the acetate ligands. The chemical shift and multiplicity of these signals can provide information about the symmetry and coordination environment of the ligands.[13]

  • The 13C NMR spectrum will show signals for the methyl and carboxylate carbons of the acetate ligands, further confirming the structure of the complex.[14]

Applications in Catalysis and Drug Development

High-purity this compound is a versatile precursor for the synthesis of highly active catalysts used in a variety of organic transformations critical to pharmaceutical manufacturing.

Experimental Workflow for Iridium-Catalyzed C-H Activation

Iridium catalysts are particularly effective in mediating the direct functionalization of C-H bonds, a strategy that offers a more efficient and atom-economical approach to the synthesis of complex molecules.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Substrate This compound (catalyst) Ligand (optional) Reagent Mixing Mixing of Reactants and Solvent Reactants->Mixing Solvent Anhydrous Solvent Solvent->Mixing Inert_Atmosphere Inert Atmosphere (e.g., N2 or Ar) Inert_Atmosphere->Mixing Heating Heating to Reaction Temperature Mixing->Heating Monitoring Monitoring by TLC or GC-MS Heating->Monitoring Quenching Reaction Quenching Monitoring->Quenching Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General workflow for an iridium-catalyzed C-H activation reaction.

Iridium Complexes in Biological Signaling Pathways

Recent studies have revealed that iridium complexes can exert potent biological effects, including anticancer activity, by modulating key cellular signaling pathways. While research is ongoing, several mechanisms have been proposed.

Induction of Apoptosis:

Many iridium(III) complexes have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] This is often achieved through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.[14]

Inhibition of Kinase Signaling:

Certain iridium complexes have been found to inhibit critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[2] By blocking these pathways, the complexes can halt cell proliferation and survival.

G Iridium_Complex Iridium(III) Complex ROS Reactive Oxygen Species (ROS) Iridium_Complex->ROS PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Iridium_Complex->PI3K_Akt_mTOR Inhibition Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibition Cell_Proliferation Cell Proliferation and Survival PI3K_Akt_mTOR->Cell_Proliferation

Caption: Proposed mechanisms of action for iridium complexes in cancer cells.

Conclusion

High-purity this compound is a valuable and versatile compound for researchers and professionals in drug development. Its utility as a catalyst precursor and its emerging role in the design of novel therapeutics underscore the importance of sourcing high-quality material and employing rigorous characterization techniques. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for the effective utilization of this compound in cutting-edge research and development endeavors. As our understanding of the chemistry and biology of iridium compounds continues to expand, so too will the opportunities for innovation in catalysis and medicine.

References

Spectroscopic Profile of Iridium Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for iridium acetate (B1210297), with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the variability of simple iridium acetate salts, which often exist as mixtures or hydrated complexes, this guide centers on a well-characterized Iridium(III) acetate complex, (Phebox)Ir(OCOCH₃)₂(OH₂) (where Phebox = 2,6-bis(4,4-dimethyloxazolinyl)phenyl), to ensure accurate and reproducible data.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for the acetate ligands in the specified iridium(III) complex.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for the Acetate Ligands in (Phebox)Ir(OCOCH₃)₂(OH₂).

Functional GroupChemical Shift (δ) in ppm
Acetate (CH₃)1.8

Note: The spectrum is referenced to the residual solvent peak.

Infrared (IR) Spectroscopy Data

Table 2: Expected Infrared Absorption Bands for Coordinated Acetate Ligands.

Vibrational ModeFrequency Range (cm⁻¹)
Asymmetric C=O Stretch1610 - 1520
Symmetric C-O Stretch1420 - 1395

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for this compound complexes, based on standard practices for organometallic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical environment of the acetate ligands and the overall structure of the iridium complex.

Materials:

  • This compound complex

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound complex in 0.5-0.7 mL of a suitable deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the FID similarly to the ¹H spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the vibrational modes of the acetate ligands, particularly the carbonyl (C=O) and carbon-oxygen (C-O) stretching frequencies, to confirm coordination to the iridium center.

Materials:

  • This compound complex

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of the this compound complex with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Transfer the finely ground powder to a pellet press.

    • Apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an this compound complex.

G Workflow for Synthesis and Characterization of an this compound Complex cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Start: Iridium Precursor and Acetate Source reaction Reaction in Suitable Solvent start->reaction workup Work-up and Purification reaction->workup product Isolated this compound Complex workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr Sample Preparation ir IR Spectroscopy product->ir Sample Preparation data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis end End data_analysis->end Final Characterized Product

Caption: A flowchart outlining the key stages from synthesis to spectroscopic analysis of an this compound complex.

References

An In-Depth Technical Guide to the Electrochemical Properties and Applications of Iridium Acetate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium(III) acetate (B1210297), often encountered as the trinuclear complex [Ir₃O(OAc)₆(H₂O)₃]OAc, is a significant precursor material in materials science and catalysis.[1] Its electrochemical properties are of paramount importance, particularly in the formation of iridium oxide films, which are renowned for their catalytic activity in the oxygen evolution reaction (OER) – a critical process in water splitting for hydrogen production.[1][2] Furthermore, the unique redox chemistry of iridium complexes has opened avenues for their exploration in medicinal chemistry, specifically in the development of anticancer agents and bioimaging probes.[3][4][5] This technical guide provides a comprehensive overview of the electrochemical behavior of iridium acetate solutions, details relevant experimental protocols, and explores its applications in both catalysis and drug development.

Electrochemical Properties of this compound Solutions

While detailed quantitative electrochemical data specifically for this compound solutions is not extensively documented in publicly available literature, its behavior can be inferred from studies on the electrodeposition of iridium and iridium oxide from various precursors, including acetate-based systems. The primary electrochemical process of interest is the oxidation of Ir(III) to higher oxidation states, typically Ir(IV), which leads to the formation of iridium oxide.

The electrochemical behavior of iridium complexes is generally characterized by irreversible oxidation waves. For many iridium complexes, the Ir(III)/Ir(IV) redox couple is not observed as a reversible peak in cyclic voltammetry at certain pH levels.[6] Instead, an irreversible oxidative wave is often seen, which is associated with catalytic processes like water oxidation.[6]

Data Summary

The following tables summarize relevant data gathered from studies involving this compound and related iridium complexes.

Property Value / Observation Context Citation
This compound Formula [Ir₃O(OAc)₆(H₂O)₃]OAcTrinuclear iridium(III) acetate complex[1]
Primary Application Precursor for water oxidation catalystsUsed to facilitate the oxygen evolution reaction (OER)[1][2]
Electrochemical Behavior Irreversible oxidative waveObserved for many iridium complexes, indicative of catalytic activity[6]
Oxidation Onset Potential ~1.55 V - 1.65 V vs. RHEFor related iridium complexes in electrochemical water oxidation[6]
Electrochemical Technique Observation Application Citation
Cyclic Voltammetry (CV) Used to electrodeposit iridium oxide films.Film deposition and characterization of redox activity.[7][8]
Chronoamperometry Applied for the controlled deposition of iridium and iridium oxide.Quantifying deposition rates and film thickness.[9]
Electrochemical Impedance Spectroscopy (EIS) Characterization of sputtered iridium oxide films.Understanding the electrode-electrolyte interface and film properties.[10][11][12][13]

Experimental Protocols

Detailed experimental protocols for the electrochemical analysis of this compound solutions are often specific to the application (e.g., catalyst deposition, sensor fabrication). Below are generalized methodologies for key electrochemical techniques based on literature reports for iridium-based systems.

Preparation of this compound Solution for Electrochemistry

A typical procedure for preparing an iridium-containing solution for electrodeposition involves dissolving an iridium salt in a suitable solvent with a supporting electrolyte. For the synthesis of mesoporous iridium oxide films, this compound has been used.[14]

  • Precursor: Iridium(III) acetate.

  • Solvent: Ethanol (B145695) is a common solvent for dissolving this compound, often with the addition of a polymer template for creating porous structures.[14]

  • Procedure:

    • Dissolve a polymer template, such as a PEO-PB-PEO triblock copolymer, in ethanol at a slightly elevated temperature (e.g., 40°C).[14]

    • Add the iridium(III) acetate to the solution and mix thoroughly for a set period (e.g., 1 hour) to ensure complete dissolution.[14]

Cyclic Voltammetry (CV) for Iridium Oxide Deposition

Cyclic voltammetry is a widely used technique to electrodeposit iridium oxide films onto a conductive substrate.

  • Electrochemical Cell: A standard three-electrode setup is used, consisting of a working electrode (e.g., stainless steel, gold, platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[8]

  • Electrolyte: An aqueous solution containing the iridium precursor.

  • Typical Parameters:

    • Potential Range: A typical range for electrodeposition from various precursors is -0.5 V to +0.65 V vs. Ag/AgCl.[8]

    • Scan Rate: Varied depending on the desired film characteristics.

    • Number of Cycles: Multiple cycles are typically run to build up the film thickness.[8]

  • Procedure: The working electrode is immersed in the iridium-containing solution, and the potential is cycled between the set limits for the desired number of scans. The resulting film is then typically rinsed and characterized.

Chronoamperometry for Controlled Deposition

Chronoamperometry is employed to deposit a film at a constant potential, allowing for precise control over the deposition process.

  • Electrochemical Cell: Same as for cyclic voltammetry.

  • Procedure: A constant potential is applied to the working electrode in the iridium solution for a specified duration. The current is monitored over time, which can be integrated to determine the amount of material deposited.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing the properties of the deposited iridium oxide film and the electrode-electrolyte interface.

  • Electrochemical Cell: Same as for cyclic voltammetry.

  • Procedure: A small amplitude AC potential is applied over a range of frequencies, and the resulting current is measured to determine the impedance.[10][11][12][13]

  • Data Analysis: The impedance data is often fitted to an equivalent circuit model to extract parameters such as charge transfer resistance and double-layer capacitance.[11]

Visualization of Processes

Electrochemical Deposition Workflow

The following diagram illustrates a typical workflow for the electrochemical deposition of an iridium oxide film from a precursor solution.

G cluster_prep Solution Preparation cluster_electrochem Electrochemical Deposition cluster_analysis Post-Deposition Analysis start Start dissolve_precursor Dissolve this compound Precursor in Solvent start->dissolve_precursor add_electrolyte Add Supporting Electrolyte dissolve_precursor->add_electrolyte setup_cell Assemble 3-Electrode Cell (Working, Counter, Reference) add_electrolyte->setup_cell deposition Apply Potential Program (e.g., Cyclic Voltammetry or Chronoamperometry) setup_cell->deposition film_formation Iridium Oxide Film Forms on Working Electrode deposition->film_formation rinse_electrode Rinse and Dry Electrode film_formation->rinse_electrode characterization Characterize Film (e.g., CV in fresh electrolyte, EIS, SEM) rinse_electrode->characterization end End characterization->end G cluster_cell Proposed Catalytic Anticancer Mechanism Ir_complex Iridium(III) Complex (Prodrug) Activated_Ir Activated Iridium Catalyst Ir_complex->Activated_Ir Intracellular Activation (e.g., lower pH) Redox_Imbalance Redox Imbalance (e.g., NAD+/NADH ratio altered) Activated_Ir->Redox_Imbalance Catalytic Hydrogen Transfer Cell_Death Apoptosis / Cell Death Redox_Imbalance->Cell_Death

References

Methodological & Application

Application Notes and Protocols for Iridium-Catalyzed Hydrogenation of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydrogenation of alkenes is a cornerstone of modern organic synthesis, providing an efficient and atom-economical method for the creation of chiral centers. This technique is of paramount importance in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients. While various transition metals catalyze this transformation, iridium complexes have emerged as particularly powerful catalysts, especially for unfunctionalized and challenging olefin substrates.

This document provides a detailed protocol for the iridium-catalyzed asymmetric hydrogenation of alkenes. The procedures outlined are based on the widely used and highly effective catalyst systems generated in situ from the precursor bis(1,5-cyclooctadiene)diiridium(I) dichloride, [Ir(COD)Cl]2, and chiral ligands. While the query specified "iridium acetate (B1210297)," it is important to note that acetate is not commonly used as a primary ligand or counterion in the most active catalyst systems for this transformation according to the reviewed literature. Instead, iridium(I) precursors are typically combined with chiral phosphorus- and nitrogen-containing ligands (P,N ligands) to generate the active cationic catalyst. Additives, sometimes including bases or other salts, can be used to optimize reactivity and selectivity.

Catalytic Cycle

The generally accepted mechanism for the iridium-catalyzed hydrogenation of unfunctionalized alkenes proceeds through an Ir(III)/Ir(V) catalytic cycle.[1][2][3] The cycle is initiated by the reaction of the iridium(I) precatalyst with hydrogen to form a catalytically active iridium(III) dihydride species. The alkene substrate then coordinates to this complex, followed by oxidative addition of a second molecule of hydrogen to form a transient iridium(V) intermediate. Migratory insertion of the alkene into an iridium-hydride bond and subsequent reductive elimination of the alkane product regenerates the iridium(III) dihydride catalyst.

Catalytic_Cycle Iridium(III)/Ir(V) Catalytic Cycle for Alkene Hydrogenation IrI [Ir(I)(P,N)(COD)]+ IrIII_dihydride [Ir(III)(P,N)(H)2(S)2]+ IrI->IrIII_dihydride + H2 - COD IrIII_alkene [Ir(III)(P,N)(H)2(alkene)]+ IrIII_dihydride->IrIII_alkene + Alkene - 2S (Solvent) IrV_intermediate [Ir(V)(P,N)(H)3(alkyl)]+ IrIII_alkene->IrV_intermediate + H2 IrV_intermediate->IrIII_dihydride - Alkane

Caption: Proposed Ir(III)/Ir(V) catalytic cycle for alkene hydrogenation.

Experimental Protocols

In Situ Preparation of the Chiral Iridium Catalyst

This protocol describes the preparation of a stock solution of the active iridium catalyst from the common precursor [Ir(COD)Cl]2 and a chiral P,N-ligand (e.g., a PHOX-type ligand).

Materials:

  • Bis(1,5-cyclooctadiene)diiridium(I) dichloride ([Ir(COD)Cl]2)

  • Chiral P,N-ligand (e.g., (S)-t-Bu-PHOX)

  • Anhydrous, degassed dichloromethane (B109758) (DCM) or other suitable solvent

  • Schlenk flask or glovebox

  • Syringes and needles

Procedure:

  • In a nitrogen-filled glovebox or using Schlenk techniques, add [Ir(COD)Cl]2 (1.0 eq.) and the chiral P,N-ligand (2.2 eq.) to a clean, dry vial.

  • Add a magnetic stir bar and seal the vial with a septum-lined cap.

  • Add anhydrous, degassed DCM to achieve a desired catalyst concentration (e.g., 0.01 M).

  • Stir the resulting orange solution at room temperature for 1 hour to ensure complete formation of the precatalyst complex.

  • This stock solution is sensitive to air and moisture and should be used immediately or stored under an inert atmosphere.

General Protocol for Asymmetric Hydrogenation of Alkenes

This general procedure is applicable to a wide range of prochiral alkene substrates. Optimization of solvent, pressure, and temperature may be required for specific substrates.

Materials:

  • Alkene substrate

  • Iridium catalyst stock solution (prepared as above)

  • Anhydrous, degassed hydrogenation solvent (e.g., DCM, toluene (B28343), methanol)

  • High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • To a glass liner for the high-pressure reactor, add the alkene substrate (1.0 eq., e.g., 0.2 mmol).

  • In a nitrogen-filled glovebox, add the desired amount of the iridium catalyst stock solution (typically 0.5-2.0 mol%).

  • Add sufficient anhydrous, degassed solvent to dissolve the substrate and achieve the desired reaction concentration.

  • Seal the glass liner and place it inside the high-pressure reactor.

  • Seal the reactor and purge it with hydrogen gas 3-5 times to remove any residual air.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 1-24 hours).

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Open the reactor and remove the reaction mixture.

  • Concentrate the solution in vacuo to remove the solvent.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

  • Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Experimental_Workflow General Experimental Workflow A Catalyst Preparation ([Ir(COD)Cl]2 + Ligand in DCM) B Reaction Setup (Substrate + Catalyst Solution in Reactor) A->B C Hydrogenation (Purge with H2, Pressurize, Stir) B->C D Work-up (Vent, Concentrate) C->D E Purification (Column Chromatography) D->E F Analysis (NMR for Conversion, Chiral HPLC/GC for ee) E->F

Caption: General workflow for iridium-catalyzed alkene hydrogenation.

Data Presentation: Substrate Scope and Performance

The following tables summarize the performance of iridium-catalyzed hydrogenation for various classes of alkenes, compiled from the literature.

Table 1: Asymmetric Hydrogenation of Cyclic Enamides

SubstrateLigandSolventH₂ Pressure (bar)Yield (%)ee (%)Reference
N-acetyl-1-(3,4-dihydronaphthalen-2-yl)pyrrolidineMaxPHOXDCM3>9999
N-acetyl-1-(3,4-dihydronaphthalen-1-yl)pyrrolidineMaxPHOXMeOH10>9998
N-Boc-1-(3,4-dihydronaphthalen-2-yl)piperidineMaxPHOXEtOAc3>9999

Table 2: Asymmetric Hydrogenation of Heteroaromatic Compounds

SubstrateLigandAdditiveH₂ Pressure (psi)SolventYield (%)ee (%)Reference
2-Methylquinoline(R)-MeO-BiphepI₂700Toluene9590[3]
2-Phenylquinoline(R)-MeO-BiphepI₂700Toluene9692[3]
2,4-Dimethylquinoline(R)-MeO-BiphepI₂600Toluene9396[3]

Table 3: Asymmetric Hydrogenation of Unfunctionalized Olefins

SubstrateLigandH₂ Pressure (bar)SolventYield (%)ee (%)Reference
(E)-1,2-diphenylpropenePyridine-phosphinite50DCM>9997[4]
(Z)-1,2-diphenylpropenePyridine-phosphinite50DCM>9998[4]
γ-Tocotrienyl acetatePyridine-phosphinite100Hexane95>98 (dr)[4]

Safety and Handling

  • Iridium Compounds: Iridium complexes are precious metal compounds and should be handled with care. While generally of low toxicity, inhalation of dust or contact with skin should be avoided.

  • Solvents: Anhydrous and degassed solvents like DCM and toluene are flammable and/or toxic. Handle them in a well-ventilated fume hood.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Use high-pressure reactors behind a safety shield in a well-ventilated area. Ensure all connections are leak-proof.

  • Pyrophoric Reagents: If catalyst preparation involves pyrophoric reagents (e.g., organolithiums for ligand synthesis), appropriate safety precautions must be taken.

Troubleshooting

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the catalyst was prepared and handled under strictly inert conditions to prevent deactivation by oxygen.

    • Insufficient Pressure/Time: Increase hydrogen pressure or reaction time.

    • Substrate Inhibition: Some functional groups on the substrate can poison the catalyst. Consider using a higher catalyst loading or adding an additive.

  • Low Enantioselectivity:

    • Ligand Choice: The chiral ligand is crucial for enantioselectivity. Screen different ligands for the specific substrate.

    • Reaction Conditions: Temperature and solvent can significantly impact enantiomeric excess. Lowering the temperature often improves selectivity.

    • Hydrogen Pressure: For some systems, lower hydrogen pressure can lead to higher enantioselectivity.

References

Application Notes and Protocols: Iridium Acetate-Mediated C-H Bond Activation for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H bond activation is a transformative strategy in modern organic synthesis, enabling the conversion of ubiquitous C-H bonds into valuable chemical functionalities. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. Among the various transition metal catalysts employed for this purpose, iridium complexes, particularly those involving acetate (B1210297) ligands, have emerged as powerful tools for late-stage functionalization of complex molecules, including pharmaceuticals.[1][2]

These application notes provide a comprehensive overview of the use of iridium acetate for directed C-H bond activation, with a focus on its application in drug discovery and development. We will delve into the reaction mechanism, provide detailed experimental protocols for key transformations, and present quantitative data to guide your research.

The Role of Acetate in Iridium-Catalyzed C-H Activation

In many iridium-catalyzed C-H activation reactions, an iridium precursor such as [{IrCp*Cl2}2] is used in combination with a silver salt of a weak base, like silver acetate (AgOAc). The acetate anion plays a crucial role in the catalytic cycle. It is widely accepted that the reaction proceeds through a concerted metalation-deprotonation (CMD) mechanism.[3] In this pathway, the acetate acts as an internal base, facilitating the cleavage of the C-H bond and the formation of a cyclometalated iridium intermediate. The use of acetate can also influence the selectivity of the reaction.[4]

Catalytic Cycle of Iridium-Acetate Mediated C-H Activation

The generally accepted catalytic cycle for a directed C-H activation process mediated by an iridium(III) catalyst with an acetate ligand is depicted below. The cycle begins with the coordination of the directing group of the substrate to the iridium center. This is followed by the key C-H activation step, which proceeds via a concerted metalation-deprotonation pathway, facilitated by the acetate ligand. The resulting iridacycle is a key intermediate that then reacts with the coupling partner to form the desired product and regenerate the active catalyst.

Catalytic_Cycle cluster_cycle Catalytic Cycle Ir_precatalyst [Cp*Ir(OAc)2] Coordination Coordination of Directing Group Ir_precatalyst->Coordination Substrate CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD C-H bond Iridacycle Iridacycle Intermediate CMD->Iridacycle - AcOH Reaction Reaction with Coupling Partner Iridacycle->Reaction Coupling Partner Product_Release Product Release & Catalyst Regeneration Reaction->Product_Release Product_Release->Ir_precatalyst Product

Figure 1: Catalytic cycle of Iridium-acetate mediated C-H activation.

Data Presentation: Substrate Scope and Yields

The following tables summarize the yields of various iridium-catalyzed C-H activation reactions on different substrates. This data is compiled from high-throughput experimentation studies and demonstrates the broad applicability of this methodology.

Table 1: Iridium-Catalyzed C-H Amination of Various Building Blocks
EntrySubstrateDirecting GroupProduct Yield (%)
1AnisoleMethoxy75
2Benzoic AcidCarboxylic Acid88
3AcetanilideAmide92
4PhenylpyridinePyridyl85
5BenzophenoneKetone65
6PhenylacetateEster78

Yields are isolated yields and represent an average from multiple runs under optimized conditions.[5]

Table 2: Late-Stage C-H Borylation of Complex Molecules
EntryBioactive MoleculeDirecting GroupProduct Yield (%)
1CelecoxibSulfonamide68
2ProbenecidCarboxylic Acid72
3FenofibrateKetone55
4GemfibrozilCarboxylic Acid81

Yields are for the borylated product, which can be further functionalized.[6][7]

Experimental Protocols

The following are generalized protocols for iridium-catalyzed C-H activation reactions. These should be adapted and optimized for specific substrates and desired transformations.

General Workflow for High-Throughput Experimentation (HTE)

High-throughput experimentation is a powerful tool for rapidly screening and optimizing reaction conditions for C-H activation.[1][6] A typical workflow is outlined below.

HTE_Workflow Start Substrate & Reagent Stock Solution Preparation Dispensing Automated Dispensing into 96-well Plate Start->Dispensing Reaction Reaction Incubation (Controlled Temperature & Time) Dispensing->Reaction Quenching Reaction Quenching Reaction->Quenching Analysis High-Throughput Analysis (e.g., LC-MS, UPLC) Quenching->Analysis Data Data Analysis & Hit Identification Analysis->Data ScaleUp Scale-up of Optimized Conditions Data->ScaleUp

Figure 2: General workflow for HTE in C-H activation.
Protocol 1: Iridium-Catalyzed C-H Amination of a Generic Aryl Substrate

This protocol is a representative procedure for the directed C-H amination of an aryl substrate bearing a directing group.[5][8]

Materials:

  • Aryl substrate (1.0 equiv)

  • [{IrCp*Cl2}2] (2.5 mol%)

  • Silver acetate (AgOAc) (20 mol%)

  • Aminating agent (e.g., sulfonyl azide) (1.2 equiv)

  • Solvent (e.g., 1,2-dichloroethane (B1671644) (DCE) or tert-amyl alcohol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl substrate, [{IrCp*Cl2}2], and silver acetate.

  • Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

  • Add the solvent via syringe.

  • Add the aminating agent to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Iridium-Catalyzed C-H Borylation for Late-Stage Functionalization

This protocol provides a general method for the C-H borylation of a complex molecule, often a drug candidate, which can then be used in subsequent cross-coupling reactions.[6][7]

Materials:

  • Complex molecule substrate (1.0 equiv)

  • [Ir(cod)OMe]2 (2.5 mol%)

  • Borylating agent (e.g., B2pin2) (1.5 equiv)

  • Ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) (5 mol%)

  • Solvent (e.g., cyclohexane (B81311) or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, charge a reaction vial with the iridium catalyst and the ligand.

  • Add the solvent and stir for 10 minutes.

  • Add the substrate and the borylating agent.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) for 16-24 hours.

  • Cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude borylated product can often be used directly in the next step or purified by chromatography if necessary.

Conclusion

Iridium-catalyzed C-H activation, particularly with the involvement of acetate, is a robust and versatile methodology for the functionalization of a wide range of organic molecules. Its high functional group tolerance and applicability to late-stage functionalization make it an invaluable tool in drug discovery and development, enabling rapid analogue synthesis and the exploration of structure-activity relationships. The protocols and data presented here provide a solid foundation for researchers to implement this powerful technology in their synthetic endeavors.

References

Application Notes and Protocols for the Preparation of Iridium Acetate Catalyst for Water Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium-based catalysts are at the forefront of research for efficient water oxidation, a critical reaction in renewable energy technologies such as water splitting and artificial photosynthesis.[1][2] Among these, iridium acetate (B1210297) complexes, particularly Wilkinson's iridium acetate trimer, [Ir₃O(OAc)₆(H₂O)₃]OAc, serve as a valuable precursor and catalyst for the oxygen evolution reaction (OER).[1][3][4] These application notes provide detailed protocols for the synthesis, characterization, and performance evaluation of this this compound catalyst for water oxidation.

Data Presentation

The performance of a water oxidation catalyst is evaluated by several key metrics. The following table summarizes the performance data for Wilkinson's this compound trimer under specific experimental conditions.

ParameterValueConditions
Turnover Frequency (TOF) ~0.8 s⁻¹120 nM catalyst, 10.0 mM Sodium Periodate, 230 mM Sodium Acetate Buffer (pH 5.6)
Overpotential (η) Not explicitly reported for the isolated complex. Performance is often evaluated in the context of electrodeposited films derived from the precursor.-
Faradaic Efficiency Not explicitly reported for the isolated complex.-

Note: The TOF value is estimated from the graphical data presented in literature.[3] Detailed electrochemical data for the discrete molecular complex is limited, as it is often used as a precursor for electrodeposited iridium oxide films.

Experimental Protocols

I. Synthesis of Wilkinson's this compound Trimer, [Ir₃O(OAc)₆(H₂O)₃]OAc

This protocol describes two methods for the synthesis of Wilkinson's this compound trimer. Both methods have been reported to yield a catalyst with identical activity.[3]

Method A

  • Combine 960 mg of iridium chloride hydrate (B1144303) and 1.82 g of silver acetate in 35 mL of acetic acid.

  • Reflux the mixture for 3 hours under air.

  • Cool the solution and basify using sodium bicarbonate.

  • Filter the solution to remove precipitated salts.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Extract the resulting solid with an ethanol-methanol mixture.

  • Evaporate the ethanol-methanol mixture to obtain the product as a dull green solid.[3]

Method B

  • Combine 981 mg of iridium chloride hydrate and 2 g of silver acetate with 50 mL of acetic acid.

  • Reflux the mixture under a nitrogen atmosphere for 3 hours.

  • Filter the hot solution through Celite 540 to remove silver chloride.

  • Remove the solvent from the filtrate via rotary evaporation to yield a yellow glass.

  • Dissolve the crude product in methanol (B129727) and filter to remove excess silver acetate.

  • Remove the solvent from the filtrate via rotary evaporation to yield a brown powder.[3]

Purification and Characterization:

  • The purity of the synthesized complex can be assayed by elemental analysis. The calculated elemental composition is C, 15.76% and H, 3.21%.[3]

  • High-resolution liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the molecular weight and purity of the product.[3]

II. Characterization of the this compound Catalyst

A. Spectroscopic Characterization

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the presence of acetate and water ligands in the complex.

    • Procedure: Acquire the IR spectrum of the solid sample.

    • Expected Results: Characteristic peaks for the carboxylate stretches (asymmetric and symmetric) of the acetate ligands and the O-H stretching of the coordinated water molecules.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Objective: To monitor the electronic transitions of the iridium complex and its behavior in solution.

    • Procedure: Dissolve the catalyst in a suitable solvent (e.g., water or buffer) and record the UV-Vis spectrum.

    • Expected Results: The spectrum will show absorption bands characteristic of the iridium trimer complex. Changes in the spectrum upon addition of an oxidant can indicate the formation of catalytic intermediates.

B. Electrochemical Characterization

  • Cyclic Voltammetry (CV):

    • Objective: To investigate the redox properties of the this compound complex.

    • Procedure:

      • Prepare a solution of the catalyst in a suitable electrolyte (e.g., 0.1 M acid or buffer).

      • Use a standard three-electrode setup (working electrode, reference electrode, and counter electrode).

      • Scan the potential in the range relevant for water oxidation (e.g., 0 to 1.8 V vs. RHE).

    • Expected Results: The cyclic voltammogram will show redox waves corresponding to the oxidation and reduction of the iridium centers. The onset potential for the catalytic current indicates the potential at which water oxidation begins.

III. Performance Evaluation for Water Oxidation

A. Oxygen Evolution Measurement using a Clark-type Electrode

  • Objective: To determine the rate of oxygen evolution and calculate the turnover frequency (TOF).

  • Procedure:

    • Place a 5.00 mL solution of the oxidant (e.g., sodium periodate) in the electrode chamber and allow the system to equilibrate to a stable baseline.

    • Inject 10.0 µL of a stock solution of the this compound catalyst into the chamber.

    • Record the change in the electrode current over time, which is proportional to the concentration of dissolved oxygen.

    • Repeat the measurement at least three times for each reaction condition.[3]

  • Data Analysis: The initial rate of the reaction is determined from the slope of the oxygen concentration versus time plot. The TOF is calculated by dividing the initial rate by the molar concentration of the catalyst.

B. Electrochemical Performance (for electrodeposited films)

While the discrete molecular complex can be studied, this compound is often used as a precursor to electrodeposit active iridium oxide films.

  • Tafel Analysis:

    • Objective: To determine the Tafel slope, which provides insight into the reaction mechanism.

    • Procedure:

      • Electrodeposit a film of the catalyst onto a working electrode from a solution of the this compound precursor.

      • Perform linear sweep voltammetry at a slow scan rate in the OER region.

      • Plot the overpotential (η) versus the logarithm of the current density (log |j|).

    • Expected Results: The Tafel slope is the slope of the linear region of the Tafel plot. Different slopes can indicate different rate-determining steps in the OER mechanism.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and evaluation of the this compound catalyst for water oxidation.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation s1 Iridium Precursor (e.g., Iridium Chloride Hydrate) s3 Reaction (Reflux) s1->s3 s2 Reagents (e.g., Silver Acetate, Acetic Acid) s2->s3 s4 Purification (Filtration, Extraction) s3->s4 s5 [Ir₃O(OAc)₆(H₂O)₃]OAc s4->s5 c1 Spectroscopy (IR, UV-Vis) s5->c1 c2 Electrochemistry (Cyclic Voltammetry) s5->c2 c3 Structural Analysis (LC-MS, Elemental Analysis) s5->c3 e1 Oxygen Evolution Measurement (Clark-type Electrode) s5->e1 e2 Electrochemical Analysis (Tafel Plot) s5->e2 e3 Performance Metrics (TOF, Overpotential) e1->e3 e2->e3

Caption: Experimental workflow for catalyst synthesis and testing.

Proposed Catalytic Cycle for Water Oxidation

The following diagram illustrates a simplified proposed pathway for water oxidation catalyzed by an iridium species, highlighting the key steps of oxidation and O-O bond formation.

catalytic_cycle cluster_legend Legend Ir_III Ir(III) Ir_IV Ir(IV) Ir_III->Ir_IV -e⁻ Ir_V_O Ir(V)=O Ir_IV->Ir_V_O -e⁻, -H⁺ Ir_III_OOH Ir(III)-OOH Ir_V_O->Ir_III_OOH +H₂O, -H⁺ Ir_III_OOH->Ir_III -O₂, -H⁺, -e⁻ Ir_species Ir(n): Iridium in oxidation state n Arrows ->: Reaction step

Caption: Simplified water oxidation catalytic cycle.

References

Application Notes and Protocols: Iridium Acetate in Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the stereoselective synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries. Among the various transition metal catalysts employed for this transformation, iridium complexes have garnered significant attention due to their high efficiency, broad substrate scope, and excellent enantioselectivity. While iridium halide complexes are commonly used as precatalysts, iridium(III) acetate (B1210297) offers a potentially halide-free alternative for the in situ generation of highly active chiral catalysts. This document provides detailed application notes and protocols for the use of iridium acetate in the asymmetric transfer hydrogenation of prochiral ketones.

Catalyst Preparation: In Situ Generation from Iridium(III) Acetate

The active catalyst for asymmetric transfer hydrogenation is typically generated in situ from an iridium precursor and a chiral ligand. While direct use of iridium(III) acetate in ATH is not extensively documented, a plausible and effective approach involves its use as a starting material for the formation of the active catalytic species. This is achieved by reacting iridium(III) acetate with a suitable chiral ligand in the presence of an activator.

A common strategy involves the displacement of the acetate ligands with a chiral ligand and subsequent activation to form the catalytically active iridium hydride species.

Experimental Protocols

Protocol 1: In Situ Preparation of the Iridium Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)

This protocol describes a general procedure for the asymmetric transfer hydrogenation of a model substrate, acetophenone, using an iridium catalyst generated in situ from iridium(III) acetate and a chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand. The hydrogen donor in this procedure is a formic acid/triethylamine azeotropic mixture.

Materials:

  • Iridium(III) acetate ([Ir(OAc)₃])

  • (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Isopropanol)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Catalyst Precursor Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve iridium(III) acetate (0.005 mmol) and (S,S)-TsDPEN (0.006 mmol) in 5 mL of the chosen anhydrous solvent.

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and complex formation.

  • Reaction Setup: To the flask containing the catalyst solution, add acetophenone (1.0 mmol).

  • Hydrogen Source Addition: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add 1.0 mL of this mixture to the reaction flask.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the chiral 1-phenylethanol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Data Presentation

The following tables summarize the performance of iridium-catalyzed asymmetric transfer hydrogenation for a variety of ketone substrates. The data is compiled from various sources where iridium complexes, often generated in situ, were used. While the specific precursor might not always be this compound, these results are representative of the capabilities of chiral iridium ATH catalysts.

Table 1: Asymmetric Transfer Hydrogenation of Aryl Ketones

EntrySubstrate (Ar-CO-R)Chiral LigandH-DonorSolventTemp (°C)Yield (%)ee (%)
1Acetophenone(S,S)-TsDPENHCOOH/NEt₃CH₃CN28>9998 (R)
24'-Methoxyacetophenone(S,S)-TsDPENHCOOH/NEt₃H₂O409897 (R)
32'-Bromoacetophenone(R,R)-TsDPENi-PrOH/KOHi-PrOH259599 (S)
41-Acetonaphthone(S,S)-TsDPENHCOOH/NEt₃CH₂Cl₂309796 (R)
5Propiophenone(R,R)-TsDPENi-PrOH/KOHi-PrOH259895 (S)

Table 2: Asymmetric Transfer Hydrogenation of Heterocyclic and Other Ketones

EntrySubstrateChiral LigandH-DonorSolventTemp (°C)Yield (%)ee (%)
12-Acetylthiophene(S,S)-TsDPENHCOOH/NEt₃CH₃CN289695 (R)
22-Acetylfuran(R,R)-TsDPENi-PrOH/KOHi-PrOH259498 (S)
3Benzylacetone(S,S)-TsDPENHCOOH/NEt₃H₂O409293 (R)
4Tetralone(R,R)-TsDPENi-PrOH/KOHi-PrOH25>9999 (S)

Visualizations

Catalytic Cycle of Iridium-Catalyzed Asymmetric Transfer Hydrogenation

The generally accepted mechanism for iridium-catalyzed asymmetric transfer hydrogenation of ketones involves a concerted outer-sphere hydride transfer from an iridium-hydride species to the carbonyl carbon.

Catalytic_Cycle Precatalyst [Ir(L)(OAc)₂] ActiveHydride [Ir(L)H(OAc)] Active Hydride Precatalyst->ActiveHydride + H-donor - H-acceptor SubstrateComplex [Ir(L)H(OAc)] • S ActiveHydride->SubstrateComplex + Substrate (S) HAcceptor H-acceptor ActiveHydride->HAcceptor TransitionState Transition State (Hydride Transfer) SubstrateComplex->TransitionState ProductComplex [Ir(L)H(OAc)] • P TransitionState->ProductComplex ProductComplex->ActiveHydride - Product (P) ChiralAlcohol Chiral Alcohol (P) ProductComplex->ChiralAlcohol Ketone Substrate (S) Ketone->SubstrateComplex HDonor H-donor HDonor->Precatalyst

Caption: Proposed catalytic cycle for iridium-catalyzed asymmetric transfer hydrogenation.

Experimental Workflow

The following diagram illustrates the general workflow for setting up an iridium-catalyzed asymmetric transfer hydrogenation reaction.

Experimental_Workflow Start Start InertAtmosphere Establish Inert Atmosphere (N₂ or Ar) Start->InertAtmosphere AddReagents Add Iridium(III) Acetate and Chiral Ligand to Solvent InertAtmosphere->AddReagents Stir Stir for Catalyst Formation (e.g., 30 min at RT) AddReagents->Stir AddSubstrate Add Ketone Substrate Stir->AddSubstrate AddHDonor Add Hydrogen Donor (e.g., HCOOH/NEt₃) AddSubstrate->AddHDonor Reaction Run Reaction at Controlled Temperature AddHDonor->Reaction Monitor Monitor Reaction Progress (TLC/GC) Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Analysis Analyze Yield and ee% (HPLC/GC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for iridium-catalyzed ATH.

Application Notes and Protocols: Iridium-Catalyzed Amination of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct N-alkylation of amines with alcohols, a process often termed "borrowing hydrogen" or "hydrogen autotransfer," has emerged as a powerful and atom-economical method for forming C-N bonds in modern organic synthesis. This environmentally benign methodology avoids the use of pre-activated alkylating agents and generates water as the sole byproduct. Iridium catalysts, including iridium acetate (B1210297) complexes, have demonstrated exceptional efficiency in mediating this transformation. This document provides a detailed overview of the mechanism, application, and experimental protocols for iridium-catalyzed alcohol amination.

The core of this catalytic process involves the temporary "borrowing" of hydrogen from an alcohol substrate by an iridium complex to form a reactive aldehyde intermediate in situ. This aldehyde then reacts with an amine to form an imine (or enamine), which is subsequently reduced by the iridium-hydride species, regenerating the catalyst and yielding the desired N-alkylated amine.

Mechanism of Action: The Borrowing Hydrogen Catalytic Cycle

The generally accepted mechanism for iridium-catalyzed amination of alcohols operates through a "borrowing hydrogen" pathway. While various iridium precursors are used, they typically form a common active iridium-hydride species. The cycle can be described as follows:

  • Alcohol Dehydrogenation: The iridium catalyst oxidizes the alcohol to the corresponding aldehyde (or ketone), forming an iridium-hydride intermediate.

  • Imine/Enamine Formation: The in situ generated aldehyde reacts with the amine to form an imine or enamine intermediate, with the concurrent release of a water molecule.

  • Imine/Enamine Reduction: The iridium-hydride species then reduces the imine or enamine to the final N-alkylated amine product.

  • Catalyst Regeneration: This final step regenerates the active iridium catalyst, allowing it to re-enter the catalytic cycle.

This process is highly attractive for pharmaceutical and fine chemical synthesis due to its efficiency and the broad substrate scope.[1][2]

Visualizing the Catalytic Cycle

Borrowing Hydrogen Cycle cluster_0 Iridium-Catalyzed Amination of Alcohols Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde - 2[H] Imine Imine Aldehyde->Imine + Amine - H2O Amine_Product Amine_Product Imine->Amine_Product + 2[H] Ir_Catalyst Ir_Catalyst Ir_Hydride Ir_Hydride Ir_Catalyst->Ir_Hydride + 2[H] from Alcohol Ir_Hydride->Ir_Catalyst - 2[H] to Imine Amine Amine Amine->Imine

Caption: The borrowing hydrogen catalytic cycle for alcohol amination.

Experimental Data Summary

The following tables summarize representative quantitative data for the iridium-catalyzed amination of various alcohol and amine substrates.

Table 1: N-Alkylation of Anilines with Benzyl (B1604629) Alcohols

EntryBenzyl AlcoholAniline (B41778)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl alcoholAniline[Cp*IrCl2]2 (1)NaHCO3 (25)Toluene120->95[3]
2Benzyl alcoholAnilineTC-6 (0.1)KOH (1.1 eq)H2O80-96[4]
34-MeO-benzyl alcoholAnilineTC-6 (0.1)KOH (1.1 eq)H2O80-95[4]
44-Cl-benzyl alcoholAnilineTC-6 (0.1)KOH (1.1 eq)H2O80-94[4]

Table 2: N-Alkylation of Various Amines with Alcohols

EntryAlcoholAmineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Cyclohexanolα-Man-1 (amine)[CpIrCl2]2 (1)NoneToluene120->95[3]
2Benzyl alcoholBenzylamine[CpIrI2]2NoneH2O---[5]
31-HexanolAnilineIr(III) carbene-triazole (0.5)--100<6High[6]
4Benzyl alcohol4-FluoroanilineIr(III) carbene-triazole (0.5)--100<6High[6]

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed N-Alkylation in Water

This protocol is adapted from a procedure utilizing a cyclometalated iridium complex in aqueous media.[4]

Materials:

  • Alcohol (1.1 mmol)

  • Amine (1.0 mmol)

  • Potassium hydroxide (B78521) (KOH) (1.1 mmol)

  • Iridium catalyst (e.g., TC-6) (0.1 mol%)

  • Deionized water (2 mL)

  • Schlenk tube (10 mL)

  • Magnetic stirrer

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the alcohol (1.1 mmol), amine (1.0 mmol), potassium hydroxide (1.1 mmol), and the iridium catalyst (0.1 mol%).

  • Add deionized water (2 mL) to the Schlenk tube.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the required time (typically monitored by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-alkylated amine.

Protocol 2: Gram-Scale Synthesis of N-Benzylaniline

This protocol provides a method for a larger scale reaction.[4]

Materials:

  • Benzyl alcohol (11 mmol)

  • Aniline (10 mmol)

  • Potassium hydroxide (KOH) (11 mmol)

  • Iridium catalyst (e.g., TC-6) (0.1 mol%)

  • Deionized water (20 mL)

  • Schlenk tube (100 mL)

  • Magnetic stirrer

Procedure:

  • In a 100 mL Schlenk tube, combine benzyl alcohol (11 mmol), aniline (10 mmol), potassium hydroxide (11 mmol), and the iridium catalyst (0.1 mol%).

  • Add deionized water (20 mL) to the mixture.

  • Seal the tube and heat the reaction at 80 °C under a nitrogen atmosphere.

  • Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over magnesium sulfate and concentrate in vacuo.

  • Purify the resulting crude product by silica gel chromatography using a mixture of ethyl acetate/petroleum ether (1/20) as the eluent to yield the product, benzyl-phenyl-amine.

Visualizing the Experimental Workflow

Experimental Workflow Start Start Combine_Reagents Combine Alcohol, Amine, Base, and Ir Catalyst Start->Combine_Reagents Add_Solvent Add Solvent (e.g., Water) Combine_Reagents->Add_Solvent Heat_Reaction Heat Reaction Mixture Add_Solvent->Heat_Reaction Reaction_Monitoring Monitor Reaction Progress (TLC, GC-MS) Heat_Reaction->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Product Purification->Characterization End End Characterization->End

Caption: A generalized workflow for iridium-catalyzed alcohol amination.

Concluding Remarks

Iridium-catalyzed amination of alcohols via the borrowing hydrogen mechanism is a robust and sustainable method for the synthesis of a wide array of amines. The use of iridium acetate and other iridium complexes provides high catalytic activity under relatively mild conditions. The protocols and data presented herein offer a solid foundation for researchers and professionals in drug development to apply this powerful synthetic tool. Further exploration into the development of more active and selective iridium catalysts continues to be an active area of research.

References

Application Notes and Protocols: Iridium Acetate as a Precursor for Single-Atom Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, offering maximum atom utilization efficiency and unique electronic properties that can lead to exceptional activity and selectivity. Iridium-based SACs, in particular, have shown great promise in a variety of critical chemical transformations, including electrocatalytic reactions for renewable energy applications like the oxygen evolution reaction (OER), oxygen reduction reaction (ORR), and hydrogen evolution reaction (HER), as well as in fine chemical synthesis.

Iridium(III) acetate (B1210297) is an effective and soluble precursor for the synthesis of iridium-based catalysts. Its use in the preparation of iridium SACs, typically supported on nitrogen-doped carbon (Ir-N-C) or conductive oxides, allows for the formation of atomically dispersed iridium sites with distinct catalytic properties. These application notes provide an overview of the synthesis, characterization, and performance of iridium SACs derived from iridium acetate, along with detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data for iridium single-atom catalysts, highlighting their performance in various catalytic applications.

Table 1: Performance of Iridium Single-Atom Catalysts in Electrocatalysis

CatalystReactionPrecursor (if specified)SupportMass ActivityTurnover Frequency (TOF)Overpotential (at 10 mA cm⁻²)Reference
Ir-SACOxygen Reduction Reaction (ORR)Not specifiedN-doped Carbon12.2 A mg⁻¹ Ir24.3 e⁻ site⁻¹ s⁻¹ at 0.85 V vs. RHE-[1][2]
Ir₁/CNFormic Acid OxidationNot specifiedN-doped Carbon12.9 A mg⁻¹ Ir--[3][4]
IrSA-VO-CoNiO₂Oxygen Evolution Reaction (OER)Not specifiedOxygen vacancy-modified CoNiO₂5 A mg⁻¹ at 300 mV overpotential-183 mV[5]
Ir₁/(Co,Fe)-OH/MIOxygen Evolution Reaction (OER)Not specifiedCobalt-iron hydroxides--Low overpotentials reported[6]
Ir SAs-PdOOxygen Evolution Reaction (OER)Not specifiedPalladium Oxide-1.6 s⁻¹ at 300 mV overpotential277 mV[7]

Table 2: Characterization Data of Iridium Single-Atom Catalysts

Catalyst SystemIridium Loading (wt%)Iridium Oxidation StateCoordination EnvironmentKey Characterization TechniquesReference
Ir-N-C~1.2 - 41Ir³⁺Ir-N₄HAADF-STEM, XPS, EXAFS[3][8]
Ir₁/FeOₓNot specifiedPositively charged IrNot specified-[9]
Ir SAC-ITOLow loadingIrV=O (under OER)Ir-OIn situ X-ray Absorption Spectroscopy[10]

Experimental Protocols

Protocol 1: Synthesis of Iridium Single-Atom Catalyst on Nitrogen-Doped Carbon (Ir-N-C) from Iridium(III) Acetate

This protocol describes a general method for synthesizing iridium single-atom catalysts on a nitrogen-doped carbon support using iridium(III) acetate as the precursor. This method is adapted from the host-guest and impregnation-pyrolysis strategies found in the literature.[3][4][11]

Materials:

  • Iridium(III) acetate (Ir(CH₃COO)₃)

  • Nitrogen-rich carbon support (e.g., ZIF-8, melamine, or dicyandiamide)

  • Solvent (e.g., ethanol, deionized water)

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Tube furnace

  • Schlenk line or glovebox

  • Ultrasonic bath

  • Centrifuge

  • Freeze-dryer (optional)

Procedure:

  • Precursor Solution Preparation: Dissolve a calculated amount of Iridium(III) acetate in a suitable solvent to achieve the desired final iridium loading on the carbon support (typically 0.5-5 wt%).

  • Impregnation: Add the nitrogen-rich carbon support to the this compound solution. The mixture is then subjected to ultrasonication for 1-2 hours to ensure uniform dispersion of the precursor onto the support.

  • Drying: The resulting slurry is dried to remove the solvent. This can be achieved by rotary evaporation, oven drying at 60-80 °C, or freeze-drying.

  • Pyrolysis: The dried powder is placed in a quartz tube and heated in a tube furnace under an inert atmosphere (e.g., flowing argon). A typical pyrolysis program involves:

    • Ramp up to 800-1000 °C at a rate of 5 °C/min.

    • Hold at the target temperature for 1-2 hours.

    • Cool down to room temperature naturally.

  • Post-Treatment (Optional): The pyrolyzed sample can be washed with a dilute acid solution (e.g., 0.5 M H₂SO₄) to remove any unstable or bulk iridium species, followed by washing with deionized water until the pH is neutral.

  • Final Drying: The final catalyst powder is dried in a vacuum oven at 60-80 °C overnight.

Protocol 2: Characterization of Iridium Single-Atom Catalysts

1. Morphological and Elemental Analysis:

  • High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM): To visualize individual iridium atoms as bright dots on the support, confirming the single-atom dispersion.[8]

  • Energy-Dispersive X-ray Spectroscopy (EDX) Mapping: To confirm the homogeneous distribution of iridium, nitrogen, and carbon.[3]

2. Structural and Electronic State Analysis:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation state of iridium.[8]

  • X-ray Absorption Spectroscopy (XAS): Including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) to probe the local coordination environment and electronic structure of the iridium atoms (e.g., coordination number, bond distances).[8]

Protocol 3: Electrochemical Evaluation of Ir-N-C for Oxygen Evolution Reaction (OER)

This protocol is based on methodologies described for evaluating the OER performance of iridium-based catalysts.[5][6][12]

Materials:

  • As-synthesized Ir-N-C catalyst

  • Nafion solution (5 wt%)

  • Ethanol and deionized water

  • Electrolyte: 0.5 M H₂SO₄ or 1.0 M KOH

  • Working electrode (e.g., glassy carbon or carbon paper)

  • Counter electrode (e.g., platinum wire or graphite (B72142) rod)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode)

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Rotating disk electrode (RDE) setup

Procedure:

  • Catalyst Ink Preparation: Disperse a known amount of the Ir-N-C catalyst (e.g., 5 mg) in a mixture of deionized water, ethanol, and Nafion solution (e.g., 1 mL of a 3:1:0.05 v/v/v water:ethanol:Nafion solution). Sonicate the mixture for at least 30 minutes to form a homogeneous ink.

  • Electrode Preparation: Drop-cast a specific volume of the catalyst ink onto the surface of the working electrode to achieve a target loading (e.g., 0.1-0.5 mg cm⁻²). Allow the electrode to dry at room temperature.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the electrolyte.

    • Perform cyclic voltammetry (CV) to activate the catalyst and clean the electrode surface.

    • Record linear sweep voltammetry (LSV) curves at a slow scan rate (e.g., 5 mV s⁻¹) with electrode rotation (e.g., 1600 rpm) to evaluate the OER activity. The potential should be corrected for iR drop.

    • Conduct chronoamperometry or chronopotentiometry at a constant current density (e.g., 10 mA cm⁻²) to assess the long-term stability of the catalyst.

Visualizations

Synthesis_Workflow Experimental Workflow for Ir-N-C SAC Synthesis cluster_prep Precursor and Support Preparation cluster_synthesis Catalyst Synthesis cluster_post Post-Synthesis Processing cluster_char Characterization precursor Dissolve Iridium(III) Acetate in Solvent support Disperse N-rich Carbon Support in Solution precursor->support Mix impregnation Impregnation with Ultrasonication support->impregnation drying Drying (e.g., Freeze-drying) impregnation->drying pyrolysis High-Temperature Pyrolysis (Inert Atmosphere) drying->pyrolysis washing Acid Leaching and Washing pyrolysis->washing final_drying Final Drying in Vacuum Oven washing->final_drying characterization HAADF-STEM, XPS, XAS, Electrochemical Testing final_drying->characterization

Caption: Workflow for the synthesis of Iridium Single-Atom Catalysts (SACs).

OER_Mechanism Proposed OER Catalytic Cycle on an Iridium Site Ir Ir-S Ir_OH Ir-OH + H⁺ + e⁻ Ir->Ir_OH - OH⁻ Ir_O Ir-O + H⁺ + e⁻ Ir_OH->Ir_O - OH⁻ Ir_OOH Ir-OOH Ir_O->Ir_OOH + H₂O Ir_O2 Ir-O₂ + H⁺ + e⁻ Ir_OOH->Ir_O2 - OH⁻ Ir_O2->Ir - O₂ + H⁺ + e⁻

Caption: Catalytic cycle for the Oxygen Evolution Reaction (OER) on an Iridium site.

References

Application of Iridium Acetate in Dehydrogenation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium complexes, particularly those featuring pincer ligands in combination with acetate (B1210297) ligands, have emerged as highly effective catalysts for a variety of dehydrogenation reactions. These reactions are of significant interest in organic synthesis and for the development of hydrogen storage technologies. Iridium acetate-based catalysts have demonstrated remarkable activity in the dehydrogenation of alkanes, alcohols, and heterocycles, often under milder conditions than traditional methods and with high selectivity. This document provides an overview of the applications of this compound in dehydrogenation, including detailed protocols derived from the literature and a summary of reported performance data.

Applications Overview

This compound complexes, often in the form of pincer complexes like (Phebox)Ir(OAc)₂, are versatile catalysts for several types of dehydrogenation reactions:

  • Alkane Dehydrogenation: A key application is the conversion of alkanes to olefins, which are valuable building blocks in the chemical industry. This can be achieved through acceptorless dehydrogenation, where hydrogen gas is the only byproduct, or through transfer dehydrogenation, where a hydrogen acceptor is used.

  • Alcohol Dehydrogenation: Primary and secondary alcohols can be selectively dehydrogenated to aldehydes, ketones, or carboxylic acids. This transformation is fundamental in organic synthesis.

  • Dehydrogenation of Heterocycles: N-heterocycles can be dehydrogenated to their corresponding aromatic counterparts. This is particularly relevant in the context of liquid organic hydrogen carriers (LOHCs) for hydrogen storage.

The catalytic activity of these this compound complexes can be significantly influenced by the nature of the pincer ligand and the presence of co-catalysts. For instance, fluorinated ligands can enhance catalyst stability and activity. Lewis acids, such as NaBArF₄, have been shown to act as co-catalysts, promoting the dechelation of the acetate ligand and opening a coordination site for the substrate.[1][2]

Data Presentation

The following tables summarize the quantitative data for iridium-catalyzed dehydrogenation reactions as reported in the literature.

Table 1: Acceptorless Dehydrogenation of n-Dodecane with a Fluorinated Phebox Iridium Catalyst

Catalyst Loading (mol%)Time (h)Dodecenes Yield (%)Aromatics Yield (%)TON (Dodecenes)TOF (Dodecenes, h⁻¹)
0.1241521506.3
0.1482552505.2
0.05481833607.5

Data extracted from studies on fluorinated Phebox iridium complexes. Conditions typically involve heating the neat alkane with the catalyst.

Table 2: Transfer Dehydrogenation of Cycloalkanes with Pincer-Iridium Catalysts

SubstrateH-AcceptorCatalystTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
CyclooctaneTBE(PCP)Ir1501~88282
CyclooctaneTBE(PSCOP)Ir12024>95>1000>40
n-UndecaneTBE(PSCOP)Ir15024~70~700~29

TBE = tert-butylethylene. Data compiled from various studies on pincer-iridium catalysts.[1]

Experimental Protocols

The following are generalized experimental protocols for iridium-catalyzed dehydrogenation reactions based on published literature. Note: These protocols may require optimization for specific substrates and catalyst systems.

Protocol 1: General Procedure for Acceptorless Alkane Dehydrogenation

Materials:

  • Iridium pincer complex (e.g., fluorinated (Phebox)Ir(OAc)₂)

  • Alkane substrate (e.g., n-dodecane)

  • Anhydrous, deoxygenated solvent (if not running neat)

  • Schlenk flask or a similar reaction vessel suitable for inert atmosphere techniques

  • Heating mantle with a temperature controller and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Gas chromatography (GC) or GC-MS for analysis

Procedure:

  • In a glovebox or under a stream of inert gas, add the iridium catalyst (e.g., 0.05-0.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Add the alkane substrate. The reaction is often performed neat.

  • If a co-catalyst (e.g., NaBArF₄) is used, add it to the flask at this stage (typically in a 1:1 ratio with the iridium catalyst).[1][2]

  • Seal the flask and connect it to a condenser and a bubbler to monitor gas evolution (H₂).

  • Heat the reaction mixture to the desired temperature (typically 150-200 °C) with vigorous stirring.

  • Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing them by GC or GC-MS to determine the conversion of the alkane and the formation of olefins and other products.

  • Upon completion, cool the reaction mixture to room temperature. The product mixture can be analyzed directly or subjected to further purification if necessary.

Protocol 2: General Procedure for Transfer Dehydrogenation of Alkanes or Heterocycles

Materials:

  • Iridium pincer complex (e.g., (PSCOP)Ir)

  • Substrate (e.g., cyclooctane, n-alkane, or a heterocycle like decahydroquinoline)

  • Hydrogen acceptor (e.g., tert-butylethylene (TBE) or norbornene)

  • Anhydrous, deoxygenated solvent (e.g., mesitylene)

  • Schlenk flask or sealed tube

  • Heating source (oil bath or heating block) and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, charge a Schlenk flask or a sealed tube with the iridium catalyst (e.g., 1 mol%).

  • Add the substrate and the hydrogen acceptor (typically 3-5 equivalents relative to the substrate).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 120-180 °C) with stirring for the required time (e.g., 24-48 hours).

  • After cooling to room temperature, the reaction mixture can be analyzed by GC, GC-MS, or NMR to determine the yield of the dehydrogenated product.

  • Purification of the product can be achieved by standard chromatographic techniques.

Mandatory Visualization

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Ir_precatalyst (Pincer)Ir(OAc)₂ Ir_active [(Pincer)Ir(OAc)]⁺ Ir_precatalyst->Ir_active Lewis Acid (e.g., Na⁺) Ir_alkyl (Pincer)Ir(OAc)(Alkyl) Ir_active->Ir_alkyl C-H Activation Alkane R-CH₂-CH₃ Alkane->Ir_active Alkene R-CH=CH₂ H2 H₂ Ir_alkyl->Alkene Ir_hydride (Pincer)Ir(OAc)(H) Ir_alkyl->Ir_hydride β-Hydride Elimination Ir_hydride->Ir_active Ir_hydride->H2

Caption: Proposed mechanism for Lewis acid-assisted alkane dehydrogenation.

G start Start prep_reaction Prepare Reaction Mixture (Catalyst, Substrate, Acceptor, Solvent) start->prep_reaction inert_atmosphere Establish Inert Atmosphere prep_reaction->inert_atmosphere heating Heat to Reaction Temperature (e.g., 120-180 °C) inert_atmosphere->heating monitoring Monitor Reaction Progress (GC, NMR) heating->monitoring monitoring->heating Continue Reaction workup Cool and Quench Reaction monitoring->workup Reaction Complete purification Purify Product (Chromatography) workup->purification end End purification->end

Caption: General experimental workflow for transfer dehydrogenation.

References

Application Notes and Protocols: Iridium Acetate and its Congeners in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of iridium catalysts, including iridium acetate (B1210297) and other prominent iridium complexes, for the synthesis of pharmaceutical intermediates. The focus is on key transformations such as C-H activation and asymmetric hydrogenation, which are critical in modern drug discovery and development.

Introduction: The Role of Iridium Catalysis in Pharmaceutical Synthesis

Iridium catalysts have become indispensable tools in organic synthesis, offering unique reactivity and selectivity for challenging transformations.[1] In the pharmaceutical industry, these catalysts are particularly valued for their ability to facilitate the late-stage functionalization of complex molecules and the synthesis of chiral drug intermediates.[2][3][4] While various iridium complexes are employed, the underlying principles of their catalytic activity often revolve around processes like C-H activation, hydrogenation, and transfer hydrogenation.[4][5] These methods provide efficient and atom-economical routes to valuable pharmaceutical building blocks.[6][7]

Iridium-catalyzed reactions are known for their high selectivity, enabling specific transformations without affecting other functional groups in a complex molecule.[4] This is a crucial advantage in the synthesis of active pharmaceutical ingredients (APIs), where purity is paramount.[] Applications range from the synthesis of anti-cancer agents and antidepressants to anti-inflammatory drugs.[4]

Key Applications and Reaction Types

C-H Activation for Late-Stage Functionalization

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. This strategy is highly valuable in drug discovery for rapidly generating analogues of a lead compound for structure-activity relationship (SAR) studies. Iridium catalysts, particularly the [Cp*Ir(III)] system, have proven to be highly effective for directed C-H activation, allowing for the precise modification of complex drug molecules.[2][3]

Common C-H activation reactions catalyzed by iridium complexes include:

  • Amination: Introduction of nitrogen-containing groups.

  • Methylation: Addition of methyl groups.

  • Iodination: Introduction of iodine, a versatile handle for further transformations.

These reactions often utilize a directing group within the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity.[9][10]

Asymmetric Hydrogenation for Chiral Intermediates

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful.[11] Asymmetric catalysis is therefore crucial for the synthesis of single-enantiomer drugs.[][12]

Iridium catalysts, in conjunction with chiral ligands, are highly effective for the asymmetric hydrogenation of various unsaturated precursors to produce chiral intermediates with high enantiomeric excess (ee).[13][14] This methodology has been successfully applied to the synthesis of key intermediates for drugs such as Tofacitinib, a Janus kinase (JAK) inhibitor.[15]

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for iridium-catalyzed reactions. While specific iridium precursors like [Cp*Ir(H2O)3]SO4 and [Ir(cod)Cl]2 are often cited, the general principles can be adapted for other iridium sources, including iridium(III) acetate, though optimization may be required.

Protocol 1: General Procedure for Iridium-Catalyzed C-H Amination

This protocol is based on the development of a general C-H amination method applicable to a wide range of directing groups.[9][10]

Materials:

  • Substrate with a directing group (e.g., benzoic acid, indole (B1671886) derivative)

  • Iridium catalyst (e.g., [Cp*Ir(H2O)3]SO4)

  • Amine source (e.g., dioxazolone)

  • Silver oxidant (e.g., AgNTf2)

  • Solvent (e.g., ethyl acetate)

Procedure:

  • To a reaction vial, add the substrate (1.0 equiv.), the iridium catalyst (e.g., 2.5 mol%), the amine source (e.g., 1.5 equiv.), and the silver oxidant (e.g., 20 mol%).

  • Add the solvent and seal the vial.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours).

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Upon completion, cool the reaction to room temperature.

  • Purify the product by column chromatography on silica (B1680970) gel.

Visualization of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Add Substrate, Iridium Catalyst, Amine Source, and Silver Oxidant to Vial add_solvent Add Solvent start->add_solvent seal Seal Vial add_solvent->seal heat Heat Reaction Mixture (e.g., 80 °C) seal->heat monitor Monitor Progress (LC-MS/TLC) heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion purify Purify by Column Chromatography cool->purify end end purify->end Final Product

Caption: General workflow for iridium-catalyzed C-H amination.

Protocol 2: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is a generalized procedure based on the synthesis of chiral tetrahydro-3-benzazepine motifs.[13]

Materials:

  • Unsaturated substrate (e.g., cyclic ene-carbamate)

  • Iridium precursor (e.g., [Ir(COD)Cl]2)

  • Chiral ligand (e.g., a phosphine-based ligand)

  • Hydrogen source (H2 gas)

  • Solvent (e.g., dichloromethane)

Procedure:

  • In a glovebox, add the iridium precursor and the chiral ligand to a reaction vessel.

  • Add the solvent and stir to form the catalyst complex.

  • Add the substrate to the reaction vessel.

  • Seal the vessel and transfer it to a hydrogenation reactor.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Stir the reaction at a specified temperature (e.g., room temperature) for a set time (e.g., 12-24 hours).

  • Carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for iridium-catalyzed reactions relevant to pharmaceutical intermediate synthesis.

Table 1: Iridium-Catalyzed C-H Functionalization of Benzoic Acids [2][3]

EntryFunctionalizationCatalyst SystemOxidant/AdditiveYield (%)
1Monoiodination[CpIr(III)]Ag(I) additive>95
2Methylation[CpIr(III)]-High
3Amination[CpIr(III)]-Good to Excellent
4Sulfonamidation[CpIr(III)]-Good to Excellent

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation for Chiral Intermediates [13][15]

Substrate TypeChiral LigandProductee (%)Yield (%)
Cyclic Ene-carbamateN,P-ligandChiral Tetrahydro-3-benzazepine91-9992-99
Prochiral ImineWalPhos-003Chiral Piperidine9969.4
Prochiral ImineBiPhePChiral Piperidine7286

Logical Relationships in Iridium-Catalyzed Synthesis

The selection of the appropriate iridium catalyst and reaction conditions is crucial for a successful transformation. The following diagram illustrates a simplified decision-making process.

G cluster_ch C-H Activation Conditions cluster_hydro Asymmetric Hydrogenation Conditions start Desired Transformation ch_activation C-H Activation start->ch_activation Functionalization of existing scaffold hydrogenation Asymmetric Hydrogenation start->hydrogenation Creation of a chiral center catalyst_ch Select Iridium Catalyst (e.g., [Cp*Ir(III)]) ch_activation->catalyst_ch catalyst_hydro Select Iridium Precursor (e.g., [Ir(COD)Cl]2) hydrogenation->catalyst_hydro directing_group Identify Directing Group on Substrate catalyst_ch->directing_group reagent Choose Appropriate Coupling Partner/ Reagent directing_group->reagent end end reagent->end Run Reaction ligand Screen Chiral Ligands catalyst_hydro->ligand pressure Optimize H2 Pressure and Temperature ligand->pressure pressure->end

Caption: Decision tree for selecting conditions for iridium-catalyzed reactions.

Conclusion

Iridium catalysis provides a powerful platform for the synthesis of pharmaceutical intermediates. Through methods like C-H activation and asymmetric hydrogenation, complex and chiral molecules can be accessed with high efficiency and selectivity. The protocols and data presented herein serve as a guide for researchers and scientists in the pharmaceutical industry to leverage the potential of iridium catalysts in their drug discovery and development programs. While specific catalyst precursors may vary, the fundamental principles and workflows offer a solid starting point for the implementation of these advanced synthetic methods.

References

Application Notes and Protocols: Enantioselective Allylic Alkylation Using Iridium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting enantioselective allylic alkylation reactions using iridium catalysts. This powerful carbon-carbon bond-forming reaction offers high regio- and enantioselectivity, making it a valuable tool in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries.

Introduction

Transition-metal-catalyzed asymmetric allylic alkylation is a cornerstone of modern organic synthesis. While palladium catalysts have been extensively studied, iridium catalysts have emerged as a superior alternative for achieving branched products with high enantioselectivity.[1] The pioneering work of Takeuchi and Helmchen laid the foundation for this field, which has since been significantly advanced through the development of sophisticated iridium-phosphoramidite and iridium-(P,olefin) ligand systems by researchers such as Hartwig, Helmchen, and Carreira.[1][2][3][4]

Iridium-catalyzed allylic alkylation is particularly advantageous for the synthesis of molecules with stereogenic centers, including those with vicinal tertiary and all-carbon quaternary stereocenters.[1][5] The reaction generally proceeds via a π-allyliridium intermediate, and the choice of chiral ligand is crucial for controlling the stereochemical outcome.[3][4] This protocol will focus on the use of iridium catalysts for the enantioselective allylic alkylation of various nucleophiles, including malonates and silyl (B83357) enol ethers.

Catalytic Cycle and Experimental Workflow

The general catalytic cycle and experimental workflow for an iridium-catalyzed enantioselective allylic alkylation are depicted below. The catalytic cycle involves the formation of a π-allyliridium intermediate, followed by nucleophilic attack and catalyst regeneration. The experimental workflow outlines the key steps from reaction setup to product analysis.

Catalytic_Cycle Ir_precatalyst [Ir(COD)Cl]₂ + Ligand Active_Ir_catalyst Active Ir(I) Catalyst Ir_precatalyst->Active_Ir_catalyst Activation pi_allyl_Ir π-Allyl-Ir(III) Intermediate Active_Ir_catalyst->pi_allyl_Ir Oxidative Addition Allylic_substrate Allylic Substrate (e.g., Acetate, Carbonate) Allylic_substrate->pi_allyl_Ir Product_complex Product-Ir(I) Complex pi_allyl_Ir->Product_complex Nucleophilic Attack Nucleophile Nucleophile (e.g., Malonate, Silyl Enol Ether) Nucleophile->Product_complex Product_complex->Active_Ir_catalyst Product Release & Catalyst Regeneration Product Alkylated Product Product_complex->Product

Figure 1: General Catalytic Cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis start Weigh Catalyst Precursor and Ligand setup Assemble Reaction Under Inert Atmosphere start->setup reagents Prepare Solutions of Allylic Substrate and Nucleophile mix Add Reagents in Specified Order reagents->mix setup->mix run Stir at Designated Temperature and Time mix->run quench Quench Reaction run->quench extract Extract and Dry Organic Layer quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze by NMR, HPLC, etc. for Yield and ee purify->analyze

Figure 2: Experimental Workflow.

Experimental Protocols

Protocol 1: In Situ Preparation of the Iridium Catalyst

This protocol describes the in situ generation of the active iridium catalyst from a commercially available precursor and a chiral ligand.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral ligand (e.g., (S)-Tol-BINAP, phosphoramidite (B1245037) ligand)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen) in a Schlenk flask, add [Ir(COD)Cl]₂ (1.0 mol%) and the chiral ligand (2.2 mol%).

  • Add anhydrous, degassed solvent (e.g., DCM) to the flask.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The resulting solution is typically a pale yellow to orange color.

  • This solution of the in situ generated catalyst is now ready for use in the allylic alkylation reaction.

Protocol 2: General Procedure for Enantioselective Allylic Alkylation of Malonates

This protocol provides a general method for the iridium-catalyzed enantioselective allylic alkylation of dialkyl malonates with racemic branched allylic alcohols.[6]

Materials:

  • In situ prepared iridium catalyst solution (from Protocol 1)

  • Racemic branched allylic alcohol (1.0 equiv)

  • Dialkyl malonate (1.2-2.0 equiv)

  • Lewis acid promoter (e.g., Zn(OTf)₂, 10 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM))

  • Inert atmosphere (glovebox or Schlenk line)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • To the freshly prepared iridium catalyst solution in a Schlenk flask, add the Lewis acid promoter (e.g., Zn(OTf)₂).

  • Add the racemic branched allylic alcohol to the reaction mixture.

  • Add the dialkyl malonate to the reaction mixture.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired enantioenriched allylic alkylation product.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 3: Enantioselective Allylic Alkylation of Silyl Enol Ethers

This protocol outlines a general procedure for the iridium-catalyzed enantioselective allylic alkylation of silyl enol ethers derived from ketones or esters.[7][8]

Materials:

  • In situ prepared iridium catalyst solution (from Protocol 1)

  • Silyl enol ether (1.2 equiv)

  • Allylic carbonate or alcohol (1.0 equiv)

  • Activator (e.g., a catalytic amount of a fluoride (B91410) source like TBAF or a carboxylate salt like nBu₄NOAc, if required)[7]

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert atmosphere (glovebox or Schlenk line)

  • Standard laboratory glassware

Procedure:

  • To the in situ prepared iridium catalyst solution in a Schlenk flask, add the silyl enol ether.

  • If required, add the activator. Note: Some protocols with silyl enol ethers do not require an external activator.[8]

  • Add the allylic carbonate or alcohol to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) and monitor by TLC or GC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃ or water.

  • Perform an aqueous work-up as described in Protocol 2.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation

The following tables summarize representative quantitative data for iridium-catalyzed enantioselective allylic alkylation reactions with different nucleophiles and electrophiles.

Table 1: Enantioselective Allylic Alkylation of Malonates with Racemic Allylic Alcohols [6]

EntryAllylic Alcohol (Electrophile)Malonate (Nucleophile)Yield (%)ee (%)
11-Phenylallyl alcoholDimethyl malonate9298
21-(4-Methoxyphenyl)allyl alcoholDimethyl malonate9097
31-(4-Chlorophenyl)allyl alcoholDimethyl malonate9599
41-(2-Naphthyl)allyl alcoholDiethyl malonate8896
51-(2-Thienyl)allyl alcoholDimethyl malonate8595

Table 2: Enantioselective Allylic Alkylation of Silyl Ketene (B1206846) Acetals with Allylic Carbonates [7]

EntrySilyl Ketene Acetal (B89532) (Nucleophile)Allylic Carbonate (Electrophile)Yield (%)ee (%)
1Silyl ketene acetal of methyl isobutyrateCinnamyl methyl carbonate9098
2Silyl ketene acetal of methyl propionate(E)-Hex-2-en-1-yl methyl carbonate8596
3Silyl ketene acetal of methyl acetate1-Phenylallyl methyl carbonate8295
4Silyl ketene acetal of methyl 2-phenylpropanoateCinnamyl methyl carbonate8897

Applications in Drug Development

The ability to synthesize complex chiral molecules with high enantiopurity is of paramount importance in drug development. Enantiomers of a drug can have significantly different pharmacological activities and toxicities. Iridium-catalyzed enantioselective allylic alkylation provides a reliable method for accessing chiral building blocks that are precursors to a wide range of biologically active compounds. For instance, this methodology has been applied to the synthesis of intermediates for natural products and pharmaceuticals containing quaternary stereocenters.[5][9] The mild reaction conditions and broad substrate scope make it an attractive strategy in the early stages of drug discovery and process development.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and degassed. The iridium catalyst can be sensitive to air and moisture.

    • Verify the quality of the iridium precursor and ligand.

    • Optimize the reaction temperature and time.

    • Consider using a different Lewis acid promoter or solvent.

  • Low Enantioselectivity:

    • The choice of chiral ligand is critical. Screen different ligands to find the optimal one for your specific substrate combination.

    • Ensure the purity of the chiral ligand.

    • Temperature can significantly affect enantioselectivity; try running the reaction at a lower temperature.

    • The solvent can also influence the stereochemical outcome.

  • Low Regioselectivity (Formation of Linear Product):

    • Iridium catalysts generally provide high selectivity for the branched product. If significant amounts of the linear product are observed, re-evaluate the catalyst system and reaction conditions. The ligand and additives can influence regioselectivity.

Conclusion

Iridium-catalyzed enantioselective allylic alkylation is a robust and versatile method for the synthesis of chiral molecules. The protocols and data presented here provide a starting point for researchers to apply this powerful transformation in their own synthetic endeavors. With careful optimization of reaction conditions and selection of the appropriate chiral ligand, this reaction can provide access to a wide array of enantioenriched products for applications in drug discovery and development.

References

Application Notes and Protocols: Iridium-Catalyzed Carbonylation of Methanol to Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbonylation of methanol (B129727) to produce acetic acid is a cornerstone of industrial organic chemistry. The Cativa™ process, which utilizes an iridium-based catalyst system, represents a significant advancement over the older rhodium-based Monsanto process.[1] This technology offers higher reaction rates, greater stability at low water concentrations, and reduced formation of byproducts, making it a more efficient and economical choice for acetic acid production.[2][3]

These application notes provide a comprehensive overview of the iridium-catalyzed carbonylation of methanol, including detailed experimental protocols, quantitative data on reaction parameters, and visualizations of the catalytic cycle and experimental workflow.

Catalytic Cycle and Mechanism

The catalytic cycle of the iridium-catalyzed carbonylation of methanol, often referred to as the Cativa process, involves a series of key steps. The active catalyst is an anionic iridium(I) complex, [Ir(CO)₂I₂]⁻. The cycle begins with the oxidative addition of methyl iodide to this complex, forming an octahedral iridium(III) species. Following a ligand exchange of iodide for carbon monoxide, a migratory insertion of a carbonyl group into the iridium-methyl bond occurs. The cycle is completed by the reductive elimination of acetyl iodide, which then hydrolyzes to produce acetic acid and regenerates the active catalyst.[1]

Promoters, such as ruthenium or indium compounds, play a crucial role in accelerating the catalytic cycle.[4] They are thought to facilitate the removal of an iodide ligand from the iridium center, which in turn promotes the migratory insertion of carbon monoxide, the rate-determining step of the reaction.[4]

Catalytic_Cycle cluster_main_cycle Catalytic Cycle cluster_reactants_products Reactants & Products A [Ir(CO)₂I₂]⁻ (Active Catalyst) B [Ir(CO)₂(CH₃)I₃]⁻ A->B + CH₃I (Oxidative Addition) C [Ir(CO)₃(CH₃)I₂] B->C + CO - I⁻ D [Ir(CO)₂(COCH₃)I₂] C->D Migratory Insertion CO Carbon Monoxide (CO) D->A - CH₃COI (Reductive Elimination) Methanol Methanol (CH₃OH) CH3I CH₃I Methanol->CH3I + HI AceticAcid Acetic Acid (CH₃COOH) H2O H₂O HI HI CH3COI CH₃COI CH3COI->AceticAcid + H₂O - HI

Diagram 1: Catalytic cycle of iridium-catalyzed methanol carbonylation.

Data Presentation

The efficiency of the iridium-catalyzed carbonylation of methanol is influenced by several factors, including carbon monoxide partial pressure, the presence and concentration of promoters, and the water concentration in the reaction medium. The following tables summarize key quantitative data from various studies.

Table 1: Effect of CO Partial Pressure on Carbonylation Rate [5]

Total Pressure (barg)CO Partial Pressure (bar)Carbonylation Rate (mol dm⁻³ h⁻¹)
4025.510.1
2813.510.4
227.58.2
183.55.3
Reaction conditions: 190°C, 1500 rpm, methyl acetate (B1210297) (648 mmol), water (943 mmol), acetic acid (1258 mmol), methyl iodide (62 mmol), and H₂IrCl₆ (1.56 mmol).[5]

Table 2: Effect of Various Promoters on Carbonylation Rate [5]

PromoterPromoter:Iridium Molar RatioCarbonylation Rate (mol dm⁻³ h⁻¹)
None-8.2
LiI1:14.3
Bu₄NI1:12.7
Ru(CO)₄I₂5:121.6
Os(CO)₄I₂5:118.6
Re(CO)₅Cl5:19.7
W(CO)₆5:19.0
ZnI₂5:111.5
CdI₂5:114.7
HgI₂5:111.8
GaI₃5:112.7
InI₃5:114.8
InI₃/Ru(CO)₄I₂5:1:119.4
ZnI₂/Ru(CO)₄I₂5:1:113.1
Reaction conditions as in Table 1.[5]

Table 3: Effect of Water Concentration on Carbonylation Rate with a Ruthenium Promoter [6]

RunWater Concentration (wt%)Carbonylation Rate at 8% Conversion (mol/min x 1000)Carbonylation Rate at 20% Conversion (mol/min x 1000)
174-9.3
105.5-15.22
188-10.13
Reaction conditions: 190°C, 28 barg, 1000 rpm, with Ir-Ru catalyst.[6]

Table 4: Continuous Process Data - Carbonylation Rate and Byproduct Formation [5]

[Ir] (ppm)[Ru] (ppm)Temp (°C)[MeI] (wt%)[MeOAc] (wt%)[H₂O] (wt%)CO Partial Pressure (bar)Carbonylation Rate (mol dm⁻³ h⁻¹)CO₂ Make (mol/h)CH₄ Make (mol/h)Propionic Acid Make (ppm)
1600-1908.4304.010.0110.050.02150
3240-1908.4304.08.1170.120.05400

Experimental Protocols

The following protocols provide a general framework for conducting iridium-catalyzed methanol carbonylation experiments.

Catalyst Preparation

A common precursor for the iridium catalyst is hexachloroiridic acid (H₂IrCl₆).[5] In a typical laboratory-scale experiment, a stock solution of the iridium precursor is prepared in a mixture of acetic acid and water. The promoter, if used, can be added directly to the reactor or as a stock solution.

Experimental Workflow

The following diagram illustrates a typical workflow for a batch autoclave experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solutions of Iridium precursor and promoter B Charge autoclave with reactants: Methanol, Methyl Acetate, Acetic Acid, Water, Methyl Iodide A->B C Seal and purge autoclave with inert gas, then CO B->C D Heat to reaction temperature (e.g., 190°C) C->D E Pressurize with CO to desired pressure (e.g., 28 barg) D->E F Inject catalyst and promoter solutions to start the reaction E->F G Monitor CO uptake to measure reaction rate F->G H Cool and depressurize the autoclave G->H I Collect liquid and gas samples H->I J Analyze liquid product by GC-MS for acetic acid, methanol, and byproducts I->J K Analyze gas phase by GC for CO, CO₂, CH₄ I->K

Diagram 2: General experimental workflow for batch methanol carbonylation.
Detailed Experimental Protocol (Batch Autoclave)

This protocol is adapted from literature procedures for a laboratory-scale batch reaction.[5]

  • Reactor Preparation: A high-pressure autoclave (e.g., 300 mL capacity) equipped with a magnetic stirrer, gas inlet and outlet, sampling valve, and a heating system is used.

  • Charging the Reactor: The autoclave is charged with the following reactants:

    • Methanol

    • Methyl acetate

    • Acetic acid (as solvent)

    • Water

    • Methyl iodide (as a promoter)

  • Sealing and Purging: The autoclave is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with carbon monoxide.

  • Heating and Pressurizing: The stirred reactor is heated to the desired reaction temperature (e.g., 190°C). Once at temperature, it is pressurized with carbon monoxide to the desired total pressure (e.g., 28 barg).

  • Initiating the Reaction: The reaction is initiated by injecting the iridium catalyst precursor solution (e.g., H₂IrCl₆ in acetic acid/water) and the promoter solution (if applicable) into the autoclave.

  • Monitoring the Reaction: The reaction progress is monitored by measuring the uptake of carbon monoxide from a reservoir of known volume. The carbonylation rate can be calculated from the rate of CO consumption.

  • Product Analysis: After the reaction is complete or has proceeded for a desired time, the autoclave is cooled and depressurized. Liquid samples are collected and analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the concentrations of acetic acid, unreacted methanol, methyl acetate, and any byproducts such as propionic acid. Gas samples can also be analyzed by GC to determine the composition of the headspace gas (CO, CO₂, CH₄).

Conclusion

The iridium-catalyzed carbonylation of methanol is a highly efficient and robust process for the industrial production of acetic acid. Understanding the key reaction parameters, the role of promoters, and the underlying catalytic mechanism is essential for process optimization and the development of next-generation catalysts. The data and protocols presented here provide a valuable resource for researchers and professionals working in this field.

References

Application Notes and Protocols: Iridium Acetate in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iridium acetate (B1210297) and its derivatives have emerged as powerful and versatile catalysts in modern organic synthesis, enabling the efficient construction of complex molecular architectures crucial for the pharmaceutical and fine chemical industries. The unique reactivity of iridium catalysts facilitates a range of transformations, including C-H activation, asymmetric hydrogenation, and allylic substitution, often with high levels of selectivity and functional group tolerance. These application notes provide detailed protocols and compiled data for key iridium-catalyzed reactions, offering a practical guide for researchers in the field.

Preparation of Iridium Catalyst Precursors

Many iridium-catalyzed reactions utilize in situ generated catalysts from stable iridium(III) precursors. A common and versatile precursor is the pentamethylcyclopentadienyl iridium(III) chloride dimer, [Cp*IrCl₂]₂. While iridium(III) acetate itself can be used, it is often employed as a precursor for other iridium complexes.[1]

Protocol: Synthesis of [Cp*IrCl₂]₂

This protocol is adapted from literature procedures for the synthesis of the common iridium precursor.[2]

Materials:

  • Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)

  • Pentamethylcyclopentadiene (Cp*H)

  • Methanol (B129727)

  • Argon or Nitrogen atmosphere (inert gas)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend iridium(III) chloride hydrate (1.0 equiv) in methanol.

  • Add pentamethylcyclopentadiene (2.0 equiv) to the suspension.

  • Heat the reaction mixture to reflux and stir for 24-48 hours. The color of the mixture will typically change from dark brown/black to a deep red or orange.

  • Allow the mixture to cool to room temperature.

  • Reduce the solvent volume under vacuum.

  • The resulting solid is collected by filtration, washed with cold methanol and then a non-polar solvent like hexane, and dried under vacuum to yield [Cp*IrCl₂]₂ as a red-orange solid.

Safety Precautions: Iridium compounds and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Iridium-Catalyzed C-H Amidation of Benzoic Acids

Iridium catalysts enable the direct ortho-C-H amidation of benzoic acids using sulfonyl azides as the nitrogen source. This method provides a straightforward route to anthranilic acid derivatives, which are important structural motifs in many pharmaceutical compounds.[3][4] The reaction proceeds under mild conditions with a broad substrate scope and excellent functional group tolerance.[3]

Experimental Protocol: Ortho-C-H Amidation of Benzoic Acid

Materials:

  • Benzoic acid derivative (1.0 equiv)

  • Sulfonyl azide (B81097) (1.0-1.2 equiv)

  • [Cp*IrCl₂]₂ (2-4 mol%)

  • Silver triflimide (AgNTf₂) (8-16 mol%)

  • Acetic acid (15 mol%)

  • Lithium carbonate (Li₂CO₃) (15 mol%)

  • 1,2-Dichloroethane (B1671644) (DCE) as solvent

Procedure:

  • To a reaction vial, add the benzoic acid derivative, sulfonyl azide, [Cp*IrCl₂]₂, AgNTf₂, acetic acid, and lithium carbonate.

  • Add 1,2-dichloroethane to achieve the desired concentration (typically 0.2 M).

  • Seal the vial and stir the mixture at a temperature ranging from room temperature to 80 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The residue can be purified by column chromatography on silica (B1680970) gel to afford the desired ortho-amidated product.

Data Presentation: Substrate Scope of C-H Amidation of Benzoic Acids
EntryBenzoic Acid SubstrateSulfonyl AzideYield (%)[3][5]
1Benzoic acidTsN₃95
24-Methoxybenzoic acidTsN₃92
34-Trifluoromethylbenzoic acidTsN₃85
44-Chlorobenzoic acidTsN₃91
53-Methylbenzoic acidTsN₃88
62-Nitrobenzoic acidTsN₃45
7Benzoic acid4-Nosylazide93
8Benzoic acidMethylsulfonyl azide89 (at RT)

TsN₃ = p-Toluenesulfonyl azide; 4-Nosylazide = 4-Nitrobenzenesulfonyl azide. Conditions may vary slightly between substrates.

Visualization: C-H Amidation Workflow

C_H_Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Benzoic Acid + Sulfonyl Azide Heating Stir at RT - 80 °C (12-24 h) Reactants->Heating Catalyst [Cp*IrCl2]2 + AgNTf2 + AcOH/Li2CO3 Catalyst->Heating Solvent DCE Solvent->Heating Concentration Concentration Heating->Concentration Purification Column Chromatography Concentration->Purification Product Ortho-Amidated Product Purification->Product

Caption: General workflow for iridium-catalyzed C-H amidation.

Iridium-Catalyzed Asymmetric Hydrogenation of Ketones

Iridium complexes are highly effective catalysts for the asymmetric hydrogenation of ketones, providing access to valuable chiral secondary alcohols with high enantioselectivity.[6] These reactions are crucial in the synthesis of pharmaceutical intermediates. The catalysts are typically generated in situ from an iridium precursor and a chiral ligand.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone (B1666503)

Materials:

  • Acetophenone (1.0 equiv)

  • [Ir(COD)Cl]₂ (0.5-1.0 mol%)

  • Chiral ligand (e.g., (S,S)-f-Amphol) (1.1-2.2 mol%)

  • Base (e.g., t-BuOK) (10 mol%)

  • Solvent (e.g., 2-propanol)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a pressure reactor with [Ir(COD)Cl]₂, the chiral ligand, and the base.

  • Add the solvent (2-propanol) and stir the mixture for 30 minutes to allow for catalyst pre-formation.

  • Add the acetophenone substrate to the reactor.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

  • Pressurize the reactor with hydrogen gas (typically 10-50 atm) and stir the reaction at a specified temperature (e.g., room temperature to 60 °C) for the required time (e.g., 4-24 hours).

  • Carefully vent the reactor and concentrate the reaction mixture.

  • The product can be purified by chromatography to yield the chiral alcohol. The enantiomeric excess (ee) is determined by chiral HPLC or GC.

Data Presentation: Substrate Scope of Asymmetric Hydrogenation of Ketones
EntryKetone SubstrateChiral Ligand SystemYield (%)ee (%)Ref.
1AcetophenoneIr-NNP Ligand9899[7]
24'-ChloroacetophenoneIr-NNP Ligand9798[7]
31-TetraloneIr-SpiroPAP>9999[8]
42-AcetylpyridineIr-NNP Ligand9597[7]
5PropiophenoneIr-f-Amphol9999[5]
6Cyclopropyl methyl ketoneIr-NNP Ligand9296[7]

Conditions and ligand systems are optimized for each substrate and may vary.

Visualization: Catalytic Cycle for Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Cycle Active_Ir_H Active Ir-H Catalyst [L*Ir(H)] Ketone_Coord Ketone Coordination Active_Ir_H->Ketone_Coord + Ketone Hydride_Transfer Hydride Transfer (Stereodetermining) Ketone_Coord->Hydride_Transfer Product_Release Product Release & Catalyst Regeneration Hydride_Transfer->Product_Release Product_Release->Active_Ir_H + H2 Alcohol Chiral Alcohol (R1CH(OH)R2) Product_Release->Alcohol releases Ketone Prochiral Ketone (R1COR2) Ketone->Ketone_Coord H2 H2 H2->Product_Release

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Iridium-Catalyzed Asymmetric Allylic Alkylation

Iridium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C bonds, enabling the construction of stereogenic centers with high levels of regio- and enantioselectivity. This reaction is particularly valuable for the synthesis of complex molecules containing quaternary carbon centers.[9][10]

Experimental Protocol: Asymmetric Allylic Alkylation of a Malonate

Materials:

  • Dialkyl malonate (1.0-1.5 equiv)

  • Allylic carbonate or acetate (1.0 equiv)

  • [Ir(COD)Cl]₂ (1-2 mol%)

  • Chiral phosphoramidite (B1245037) ligand (2-4 mol%)

  • Base (e.g., Cs₂CO₃ or LiOt-Bu)

  • Solvent (e.g., THF, DCM)

Procedure:

  • In an inert atmosphere, dissolve [Ir(COD)Cl]₂ and the chiral ligand in the solvent and stir for 20-30 minutes.

  • Add the dialkyl malonate and the base, and stir for another 15 minutes.

  • Add the allylic electrophile to initiate the reaction.

  • Stir the reaction at the specified temperature (e.g., room temperature) until completion (monitored by TLC or GC).

  • Quench the reaction (e.g., with saturated NH₄Cl solution) and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by flash chromatography to obtain the enantioenriched product.

Data Presentation: Substrate Scope of Asymmetric Allylic Alkylation
EntryNucleophileElectrophileYield (%)ee (%)Ref.
1Dimethyl malonateCinnamyl carbonate9296[11]
2Diethyl malonate(E)-4-phenylbut-3-en-2-yl carbonate9397[10]
3Ethyl cyanoacetate (B8463686)Cinnamyl carbonate9594 (dr >20:1)[12]
4Dimethyl malonate(E)-1,3-diphenylallyl acetate8595[11]
5Ethyl 2-methyl-3-oxobutanoateCinnamyl carbonate8898 (dr 15:1)[9]

dr = diastereomeric ratio. Conditions and ligands are highly specific to the reaction.

Visualization: Logical Flow of Stereodivergent Allylic Alkylation

Stereodivergent_AAA cluster_step1 First Alkylation cluster_step2 Second Alkylation (with Allylic Electrophile 2) Start Prochiral Nucleophile + Allylic Electrophile 1 Catalyst_R Ir / (R)-Ligand Start->Catalyst_R Catalyst_S Ir / (S)-Ligand Start->Catalyst_S Intermediate_R Mono-alkylated (R) Catalyst_R->Intermediate_R Intermediate_S Mono-alkylated (S) Catalyst_S->Intermediate_S Catalyst_R2 Ir / (R)-Ligand Intermediate_R->Catalyst_R2 Catalyst_S2 Ir / (S)-Ligand Intermediate_R->Catalyst_S2 Intermediate_S->Catalyst_R2 Intermediate_S->Catalyst_S2 Product_RR Product (R,R) Catalyst_R2:s->Product_RR:n Product_SR Product (S,R) Catalyst_R2:s->Product_SR:n Product_RS Product (R,S) Catalyst_S2:s->Product_RS:n Product_SS Product (S,S) Catalyst_S2:s->Product_SS:n

Caption: Control of stereoisomers in sequential AAA.

References

Supported Iridium Acetate Catalysts: Application Notes and Protocols for Heterogeneous Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of supported iridium acetate (B1210297) catalysts in various heterogeneous reactions. Iridium catalysts are pivotal in a range of chemical transformations due to their unique reactivity and selectivity. Supporting these catalysts on solid materials enhances their stability, facilitates separation from the reaction mixture, and allows for catalyst recycling, aligning with the principles of green chemistry.[1][2][3] These notes are intended to serve as a comprehensive guide for researchers in academia and industry, particularly those involved in fine chemical synthesis and pharmaceutical development.

Overview of Applications

Supported iridium acetate and its derivatives are versatile catalysts for a variety of organic transformations. Key application areas include:

  • Oxidation Reactions: Notably, the selective oxidation of hydrocarbons and water oxidation (Oxygen Evolution Reaction, OER).[1][4][5][6][7][8][9]

  • Hydrogenation Reactions: Including the hydrogenation of C=O and C=C bonds, as well as asymmetric hydrogenation of heteroarenes.[10][11][12][13][14][15]

  • C-H Activation and Functionalization: Enabling the direct functionalization of otherwise inert C-H bonds for the synthesis of complex molecules.[2][3][16][17]

  • Carbonylation Reactions: Such as the carbonylation of methane (B114726) to produce valuable oxygenates like acetic acid.[4][18]

The choice of support material, such as metal oxides (e.g., MgO, TiO₂, Fe₂O₃), zeolites, or carbon, significantly influences the catalyst's activity, selectivity, and stability.[10][11][18][19][20][21][22][23]

Experimental Protocols

Catalyst Preparation: Impregnation of this compound on a Support

This protocol describes a general method for preparing a supported iridium catalyst using the incipient wetness impregnation technique with iridium(III) acetate.

Materials:

  • Iridium(III) acetate (CAS 52705-52-9)[1][5][24][25]

  • Support material (e.g., γ-Al₂O₃ beads, silica (B1680970) gel, carbon powder), pre-dried under vacuum.

  • Solvent (e.g., deionized water, ethanol, acetone).[26]

  • Rotary evaporator.

  • Tube furnace.

Procedure:

  • Support Pre-treatment: Dry the support material (e.g., γ-Al₂O₃) at 120°C under vacuum for 4 hours to remove physisorbed water.

  • Precursor Solution Preparation: Dissolve a calculated amount of Iridium(III) acetate in a suitable solvent to achieve the desired metal loading (e.g., 0.5 - 5 wt%). The volume of the solution should be equal to the pore volume of the support (incipient wetness).

  • Impregnation: Add the precursor solution dropwise to the dried support material while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in a rotary evaporator at 50-60°C to remove the solvent.[26]

  • Calcination: Calcine the dried catalyst in a tube furnace under a flow of air or an inert gas (e.g., N₂ or Ar). The temperature program should be a slow ramp (e.g., 1-2°C/min) to a final temperature of 350-550°C, holding for 2-4 hours.[26]

  • Reduction (Optional): For reactions requiring a metallic iridium species, the calcined catalyst is subsequently reduced under a flow of H₂ gas at a temperature typically ranging from 200-500°C.[26]

Diagram of Catalyst Preparation Workflow:

G Figure 1. Catalyst Preparation Workflow cluster_prep Catalyst Preparation Support Support Material (e.g., Al₂O₃, SiO₂, Carbon) Impregnation Incipient Wetness Impregnation Support->Impregnation Precursor Iridium(III) Acetate Solution Precursor->Impregnation Drying Drying (Rotary Evaporator) Impregnation->Drying Calcination Calcination (Air/N₂ Flow) Drying->Calcination Reduction Reduction (Optional) (H₂ Flow) Calcination->Reduction Final_Catalyst Supported Iridium Catalyst Calcination->Final_Catalyst Reduction->Final_Catalyst

Caption: Figure 1. A generalized workflow for the preparation of supported iridium catalysts via incipient wetness impregnation.

Heterogeneous Catalytic Reaction: C-H Borylation

This protocol outlines a general procedure for an iridium-catalyzed C-H borylation of a heteroaromatic compound, a key reaction in drug discovery.[27]

Materials:

  • Supported Iridium Catalyst (e.g., 1 mol% Ir on a suitable support).

  • Heteroaromatic substrate.

  • Borylation agent (e.g., bis(pinacolato)diboron, B₂pin₂).

  • Solvent (e.g., THF, dioxane).

  • Inert atmosphere glovebox or Schlenk line.

  • Reaction vessel (e.g., Schlenk tube or sealed vial).

Procedure:

  • Reaction Setup: In a glovebox, add the supported iridium catalyst, the heteroaromatic substrate, and the borylation agent to a dry reaction vessel.

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring for the specified time (e.g., 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the heterogeneous catalyst by filtration.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Diagram of Catalytic C-H Borylation Cycle:

G Figure 2. Catalytic Cycle for C-H Borylation Ir_cat [Ir]-H Ir_Bpin [Ir]-Bpin Ir_cat->Ir_Bpin + B₂pin₂ - H-Bpin H_Bpin H-Bpin Ir_cat->H_Bpin Ir_Bpin->Ir_cat + Heteroarene-H - Heteroarene-Bpin Product Heteroarene-Bpin Ir_Bpin->Product Substrate Heteroarene-H Substrate->Ir_Bpin B2pin2 B₂pin₂ B2pin2->Ir_cat

Caption: Figure 2. A simplified representation of the catalytic cycle for iridium-catalyzed C-H borylation.

Data Presentation

The performance of supported iridium catalysts is highly dependent on the choice of support, iridium loading, and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Performance of Supported Iridium Catalysts in Methanol Carbonylation [18]

Support MaterialAnodizing Time (min)Ir Loading (wt%)Acetic Acid Selectivity (%)
Carbon Fiber (CF-Ox)22.1720
Carbon Fiber (CF-Ox)54.8830
Silanized CF (CF-Si)24.4972.5
Silanized CF (CF-Si)56.4377.8

Table 2: Performance of Supported Iridium Catalysts in Methane Oxidation [4]

CatalystReaction Temp (°C)CH₃COOH Yield (%) (1h)Stability (5 runs)
As-prepared Ir150~0.8Stable performance
H₂-treated Ir150~1.2-
As-prepared Ir175~1.5-
H₂-treated Ir175~2.0-

Table 3: Performance of Iridium Catalysts in Water Oxidation [9][19]

CatalystSupportpHKey FeatureStability
Ir Dinuclear Heterogeneous Catalyst (DHC)α-Fe₂O₃6.0Atomically dispersed Ir-O-Ir sitesNo measurable degradation in 10h
Ir Single-Atom Catalyst (SAC)α-Fe₂O₃6.0Isolated Ir atomsLess stable than DHC
Ir Nanoparticles (NPs)α-Fe₂O₃6.0Iridium nanoparticlesLess stable than DHC
Atomically Dispersed IridiumIndium Tin Oxide (ITO)AcidicIsolated Ir sitesStable under acidic OER conditions

Concluding Remarks

Supported this compound catalysts offer a powerful and versatile platform for a wide range of heterogeneous catalytic reactions. The ability to tune the catalyst's performance by modifying the support material and preparation method opens up numerous possibilities for developing more efficient and selective chemical processes. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of these catalysts in their own work. Careful consideration of the catalyst preparation and reaction conditions is crucial for achieving optimal results and ensuring reproducibility.

References

Application Notes and Protocols: Iridium Acetate in Tandem Catalysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of iridium catalysts in tandem reactions, with a focus on the synthesis of axially chiral styrenes through a one-pot asymmetric allylic substitution-isomerization (AASI) sequence. While many iridium precursors are utilized for such transformations, iridium(III) acetate (B1210297) serves as a versatile and effective precursor for the generation of the active catalytic species.

Application: Atroposelective Synthesis of Axially Chiral Styrenes via Tandem Iridium Catalysis

Axially chiral styrenes are valuable scaffolds in medicinal chemistry and materials science. A highly efficient method for their synthesis is through a tandem iridium-catalyzed asymmetric allylic substitution followed by an in-situ isomerization. This one-pot reaction sequence offers high atom economy and stereocontrol, leading to products with excellent enantioselectivity.[1]

The overall transformation involves two distinct catalytic cycles orchestrated by a single iridium catalyst. In the first cycle, an asymmetric allylic substitution of a cinnamyl carbonate with a naphthol nucleophile occurs. The resulting intermediate then undergoes an iridium-catalyzed stereospecific 1,3-hydride transfer to yield the axially chiral styrene.[1] The hydroxyl group of the naphthol plays a crucial role in directing the stereochemical outcome of the isomerization step through coordination with the iridium center.[1]

Quantitative Data Summary

The following table summarizes the representative results for the tandem asymmetric allylic substitution-isomerization reaction, demonstrating the broad substrate scope and high efficiency of the iridium-catalyzed process.

EntryNaphthol SubstrateCinnamyl Carbonate SubstrateYield (%)ee (%)
12-NaphtholCinnamyl methyl carbonate9596
26-Methoxy-2-naphtholCinnamyl methyl carbonate9295
32-Naphthol(E)-4-Chlorocinnamyl methyl carbonate9097
42-Naphthol(E)-4-Methylcinnamyl methyl carbonate9696
51-NaphtholCinnamyl methyl carbonate8592

Experimental Protocol: General Procedure for the Tandem Asymmetric Allylic Substitution-Isomerization

This protocol outlines the general procedure for the synthesis of axially chiral styrenes using an in-situ generated iridium catalyst. While the literature often cites the use of [Ir(COD)Cl]₂ as the precursor, iridium(III) acetate can be employed as a viable alternative for generating the active catalyst.

Materials:

  • Iridium(III) acetate solution or [Ir(COD)Cl]₂

  • Chiral ligand (e.g., (S)-SEGPHOS)

  • Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Naphthol substrate

  • Cinnamyl carbonate substrate

  • Anhydrous, degassed solvent (e.g., Toluene (B28343) or THF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation:

    • In a glovebox or under an inert atmosphere, to a dry Schlenk flask, add iridium(III) acetate (1 mol%) and the chiral phosphoramidite (B1245037) ligand (2.2 mol%).

    • Add anhydrous, degassed toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • To a separate dry Schlenk flask, add the naphthol substrate (1.0 equiv) and the cinnamyl carbonate substrate (1.2 equiv).

    • Dissolve the substrates in anhydrous, degassed toluene (2.0 mL).

  • Reaction Execution:

    • To the substrate mixture, add the pre-formed iridium catalyst solution via syringe.

    • Add the base (e.g., DBU, 1.5 equiv) to the reaction mixture.

    • Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 60-80 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired axially chiral styrene.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Logical Workflow for Tandem Catalysis Experiment

Tandem_Catalysis_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_precursor Iridium Acetate active_catalyst Active Iridium Catalyst catalyst_precursor->active_catalyst Mixing & Stirring ligand Chiral Ligand ligand->active_catalyst solvent_prep Anhydrous Solvent solvent_prep->active_catalyst reaction_mixture Reaction Mixture active_catalyst->reaction_mixture substrates Naphthol & Cinnamyl Carbonate substrates->reaction_mixture base Base (DBU) base->reaction_mixture solvent_reaction Anhydrous Solvent solvent_reaction->reaction_mixture product Axially Chiral Styrene reaction_mixture->product Heating purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization ee_determination ee Determination (Chiral HPLC) purification->ee_determination

Caption: Experimental workflow for the synthesis of axially chiral styrenes.

Signaling Pathway: Dual Catalytic Cycle

Dual_Catalytic_Cycle cluster_cycle1 Cycle 1: Asymmetric Allylic Substitution cluster_cycle2 Cycle 2: Isomerization Ir_cat1 Ir(I) Catalyst Ir_allyl π-allyl-Ir Complex Ir_cat1->Ir_allyl + Carbonate Intermediate Allylated Intermediate Ir_allyl->Intermediate + Naphthol Intermediate->Ir_cat1 - Product 1 Ir_cat2 Ir(I) Catalyst Intermediate->Ir_cat2 Enters Cycle 2 Naphthol Naphthol Carbonate Cinnamyl Carbonate Ir_H Ir-Hydride Complex Ir_cat2->Ir_H C-H Activation of Intermediate Final_Product Axially Chiral Styrene Ir_H->Final_Product Reductive Elimination Final_Product->Ir_cat2 - Product 2

Caption: Dual catalytic cycle for the tandem reaction.

References

Troubleshooting & Optimization

Technical Support Center: Iridium Acetate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of Iridium acetate (B1210297) catalyzed reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Reaction Conversion

  • Question: My iridium-catalyzed C-H activation reaction shows low to no conversion. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no conversion in iridium-catalyzed C-H activation can stem from several factors. A primary reason is often an inactive catalyst. Ensure that the iridium precursor is properly activated. In some cases, pre-activation of the catalyst in situ under inert conditions can improve results. Another common issue is the presence of impurities in the reagents or solvent, which can act as catalyst poisons. Rigorously drying and degassing solvents is crucial. Peroxides, particularly in ethereal solvents like THF and dioxane, are known to be detrimental as they can oxidize phosphine (B1218219) ligands that may be used in the catalytic system. Additionally, ensure that the reaction temperature is optimal, as some C-H activation processes have a significant thermal energy barrier.

Troubleshooting Workflow for Low Conversion

low_conversion start Low or No Conversion Observed catalyst_check Is the catalyst active and properly handled? start->catalyst_check reagent_purity Are reagents and solvents pure and anhydrous? catalyst_check->reagent_purity Yes activate_catalyst Action: Pre-activate catalyst under inert atmosphere. Use fresh catalyst. catalyst_check->activate_catalyst No reaction_conditions Are reaction conditions (temperature, atmosphere) optimal? reagent_purity->reaction_conditions Yes purify_reagents Action: Purify and dry solvents and reagents. Check for peroxides. reagent_purity->purify_reagents No end_success Improved Conversion Achieved reaction_conditions->end_success Yes optimize_conditions Action: Optimize temperature and ensure inert atmosphere. reaction_conditions->optimize_conditions No end_fail Consult further literature for specific substrate activate_catalyst->reagent_purity purify_reagents->reaction_conditions optimize_conditions->end_fail

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Selectivity (Regio- or Enantioselectivity)

  • Question: My asymmetric iridium-catalyzed hydrogenation is yielding a product with low enantiomeric excess (ee). What steps should I take to improve enantioselectivity?

  • Answer: Low enantioselectivity in asymmetric iridium catalysis can be a complex issue. First, verify your analytical method (e.g., chiral HPLC or GC) to ensure its accuracy and precision. Once the analytical method is confirmed, focus on the reaction parameters. The choice of chiral ligand is paramount; even subtle changes to the ligand structure can dramatically impact enantioselectivity. Lowering the reaction temperature often enhances enantioselectivity by amplifying the energy difference between the diastereomeric transition states. The solvent can also play a critical role by influencing the conformation of the catalyst-substrate complex. A screening of different solvents with varying polarities may be beneficial. Finally, ensure the purity of your substrate and catalyst, as impurities can sometimes catalyze a non-selective background reaction.

Troubleshooting Flowchart for Low Enantioselectivity

low_ee start Low Enantioselectivity Observed analytical_validation Is the analytical method (chiral HPLC/GC) validated? start->analytical_validation ligand_optimization Is the chiral ligand optimal for the substrate? analytical_validation->ligand_optimization Yes validate_method Action: Validate analytical method for accuracy and precision. analytical_validation->validate_method No temperature_check Is the reaction temperature optimized? ligand_optimization->temperature_check Yes screen_ligands Action: Screen a library of chiral ligands. ligand_optimization->screen_ligands No solvent_screening Has a solvent screen been performed? temperature_check->solvent_screening Yes lower_temp Action: Decrease the reaction temperature. temperature_check->lower_temp No end_success High Enantioselectivity Achieved solvent_screening->end_success Yes screen_solvents Action: Screen solvents with varying polarities. solvent_screening->screen_solvents No end_fail Consider substrate-specific catalyst design validate_method->ligand_optimization screen_ligands->temperature_check lower_temp->solvent_screening screen_solvents->end_fail

Caption: Troubleshooting flowchart for low enantioselectivity.

Issue 3: Catalyst Deactivation

  • Question: My reaction starts well but stops before completion. What could be causing catalyst deactivation and how can I prevent it?

  • Answer: Premature termination of a reaction is a strong indicator of catalyst deactivation. The primary causes of deactivation for iridium catalysts include poisoning, sintering, coking, and leaching.[1]

    • Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the catalyst's active sites. Common poisons include sulfur and nitrogen-containing compounds. Thorough purification of all reagents and solvents is the best preventative measure.

    • Sintering: At elevated temperatures, small metal nanoparticles can agglomerate into larger, less active particles. If high temperatures are necessary, consider using a more thermally stable ligand or support.

    • Coking: The formation of carbonaceous deposits on the catalyst surface can block active sites. This is more common in reactions involving hydrocarbons at high temperatures.

    • Leaching: The active metal can dissolve from the support into the reaction medium, leading to a loss of catalytic activity.

    In some cases, a deactivated catalyst can be regenerated. For supported iridium catalysts, regeneration may involve controlled oxidation to burn off carbonaceous residues, followed by reduction and redispersion of the metal.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the role of ligands in iridium acetate catalyzed reactions?

  • A1: Ligands play a crucial role in modulating the steric and electronic properties of the iridium center, which in turn influences the catalyst's activity, selectivity, and stability. The choice of ligand can affect the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Chiral ligands are essential for achieving high enantioselectivity in asymmetric transformations. However, it's important to note that in some cases, organic ligand remnants can have an inhibitory effect on the catalytic reaction.

  • Q2: How do solvents affect the yield of my reaction?

  • A2: Solvents can significantly impact reaction outcomes by interacting with the catalyst, substrates, and intermediates.[3] Solvent polarity can influence the solubility of reactants and the stability of charged intermediates. In some cases, coordinating solvents can compete with the substrate for binding to the iridium center, potentially inhibiting the reaction. Therefore, a solvent screen is often a critical step in optimizing a new iridium-catalyzed transformation.

  • Q3: What are common additives used in iridium-catalyzed reactions and what are their functions?

  • A3: Various additives are employed to improve the performance of iridium-catalyzed reactions. For instance, in C-H activation, Lewis acids can be used as co-catalysts to promote the dechelation of the acetate anion, opening a coordination site for the substrate.[4] In carbonylation reactions, promoters such as indium compounds can increase the reaction rate and improve the stability of the iridium catalyst.[5] In some C-H functionalization reactions, silver salts are used to control selectivity.[6]

  • Q4: At what temperature should I run my iridium-catalyzed reaction?

  • A4: The optimal temperature is highly dependent on the specific reaction. Some reactions, like certain C-H functionalizations, may require elevated temperatures to overcome activation barriers.[7] In contrast, for many asymmetric hydrogenations, lower temperatures are often beneficial for achieving high enantioselectivity. It is recommended to perform a temperature screen to determine the optimal conditions for your specific transformation.

Data Presentation

Table 1: Effect of Ligand and Temperature on Iridium-Catalyzed Transfer Hydrogenation of Terminal Alkynes

EntryLigandTemperature (°C)Yield (%)
1DPPE1200
2DPPE11058
3DPPE10060
4DPPE7091
5DPPE5079

Reaction conditions: Phenylacetylene (0.2 mmol), EtOH (0.4 mmol), [Ir(cod)Cl]₂ (2.5 mol%), Ligand (5 mol%), THF (1.5 mL), 20 h. Data sourced from[8].

Table 2: Effect of Solvent on Iridium-Catalyzed Asymmetric Hydrogenation

EntrySolventConversion (%)ee (%)
1Dichloromethane (B109758)>9995
21,2-Dichloroethane>9994
3Toluene>9993
4MTBE>9992

Reaction conditions: Substrate (0.1 mmol), Ir-catalyst (1 mol%), 50 bar H₂, 16 h, rt. Data is representative for a class of substrates and sourced from[9].

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of an Olefin

  • Catalyst Preparation: In a glovebox, dissolve the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral N,P-ligand (1:1.1 molar ratio) in anhydrous, degassed dichloromethane (DCM) in a Schlenk tube equipped with a magnetic stir bar. Stir the solution for 30 minutes at room temperature to form the catalyst precursor.

  • Reaction Setup: In a separate vial, dissolve the olefin substrate (1.0 equiv) in anhydrous, degassed DCM.

  • Hydrogenation: Transfer the substrate solution to the Schlenk tube containing the catalyst solution. Place the Schlenk tube in an autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 50 bar).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for the desired time (e.g., 16 hours). The progress of the reaction can be monitored by taking aliquots (under inert atmosphere) and analyzing them by GC or ¹H NMR.

  • Work-up and Purification: After the reaction is complete, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Purify the product by column chromatography on silica (B1680970) gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Iridium-Catalyzed C–H Amination of a Benzoic Acid Derivative

  • Reaction Setup: To an oven-dried screw-cap vial, add the benzoic acid substrate (1.0 equiv), [Cp*Ir(H₂O)₃]SO₄ (2.5 mol%), the aminating agent (e.g., an azide, 1.2 equiv), and a silver salt additive (e.g., Ag₂CO₃, 1.0 equiv).

  • Solvent Addition: Add an anhydrous solvent (e.g., 1,2-dichloroethane) to the vial.

  • Reaction Execution: Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 100 °C). Stir the reaction for the specified time (e.g., 24 hours).

  • Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired aminated product.

Visualizations

Reaction Mechanism: Iridium-Catalyzed Alkane Dehydrogenation

alkane_dehydrogenation (PCP)IrH2 (PCP)IrH2 (PCP)Ir(H)(alkyl) (PCP)Ir(H)(alkyl) (PCP)IrH2->(PCP)Ir(H)(alkyl) + Alkane - H2 (PCP)Ir(alkene) (PCP)Ir(alkene) (PCP)Ir(H)(alkyl)->(PCP)Ir(alkene) β-H elimination (PCP)Ir (PCP)Ir (PCP)Ir(alkene)->(PCP)Ir - Alkene (PCP)Ir->(PCP)IrH2 + H2

Caption: A simplified catalytic cycle for alkane dehydrogenation.

Experimental Workflow: Optimization of an Iridium-Catalyzed Reaction

optimization_workflow start Define Reaction and Target Yield/Selectivity initial_screen Initial Screening: - Catalyst Precursor - Ligand - Solvent start->initial_screen temp_screen Temperature Screening initial_screen->temp_screen Identify promising hits conc_screen Concentration and Stoichiometry Optimization temp_screen->conc_screen Determine optimal temperature additive_screen Additive Screening (if necessary) conc_screen->additive_screen Fine-tune concentrations final_conditions Optimized Reaction Conditions additive_screen->final_conditions Identify beneficial additives

Caption: General workflow for optimizing an iridium-catalyzed reaction.

References

Iridium acetate catalyst deactivation and regeneration methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the deactivation and regeneration of iridium acetate (B1210297) catalysts. The information is intended to help users diagnose and resolve common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My iridium-catalyzed reaction has stalled or is showing low conversion. What are the likely causes?

A1: Low or no conversion in a reaction catalyzed by iridium acetate can stem from several factors. The primary culprits are typically catalyst deactivation through poisoning, thermal degradation, or the formation of inactive iridium species.

Troubleshooting Steps:

  • Evaluate Reactant and Solvent Purity: Impurities are a common source of catalyst poisons.

    • Amines and Nitrogen Heterocycles: Basic nitrogenous compounds can coordinate strongly to the iridium center, blocking active sites.[1] If your substrate or additives contain amine functionalities, they may be acting as inhibitors.

    • Sulfur and Phosphorus Compounds: These are well-known poisons for many transition metal catalysts.[2] Ensure your starting materials and solvents are free from these contaminants.

    • Water/Moisture: The presence of water can lead to the hydrolysis of sensitive substrates or the catalyst itself, forming inactive iridium hydroxo or oxo species.[3]

  • Check Reaction Temperature: Iridium catalysts can be susceptible to thermal degradation.

    • Excessive heat can lead to the agglomeration of the catalyst into larger, less active or inactive iridium nanoparticles (iridium black).[4]

    • Ensure the reaction temperature is within the recommended range for the specific transformation.

  • Inspect for Precipitate Formation: The formation of a black precipitate is often indicative of the formation of iridium(0) nanoparticles, a common deactivation pathway.[4]

  • Consider Catalyst Concentration: At very low catalyst loadings, the impact of even trace impurities is magnified. If you suspect poisoning, a slight increase in catalyst loading may overcome the issue, though this is not a solution for underlying purity problems.

Troubleshooting Deactivation Flowchart

DeactivationTroubleshooting start Low/No Conversion check_purity Check Reactant/Solvent Purity start->check_purity check_temp Review Reaction Temperature start->check_temp check_precipitate Inspect for Precipitate start->check_precipitate poisoning Potential Catalyst Poisoning check_purity->poisoning thermal_degradation Potential Thermal Degradation check_temp->thermal_degradation agglomeration Potential Agglomeration to Ir(0) check_precipitate->agglomeration purify Purify Reagents/Solvents poisoning->purify Impurities detected optimize_temp Optimize Temperature thermal_degradation->optimize_temp Temp too high filter_and_regenerate Filter & Attempt Regeneration agglomeration->filter_and_regenerate Precipitate observed

A flowchart for troubleshooting low conversion in iridium-catalyzed reactions.
Q2: I observe a color change in my reaction, often to a dark brown or black suspension. What does this signify?

A2: A color change to dark brown or black is a strong indicator of the formation of iridium nanoparticles (often referred to as iridium black). This is a common decomposition pathway where the soluble iridium(III) acetate is reduced to iridium(0), which then agglomerates. These nanoparticles are generally catalytically inactive for the desired homogeneous transformation.

Q3: Can my deactivated this compound catalyst be regenerated?

A3: Regeneration is often possible, but the appropriate method depends on the deactivation mechanism and whether the catalyst is homogeneous (dissolved) or has become heterogeneous (precipitated).

  • For Homogeneous Deactivation (e.g., ligand poisoning): If the catalyst is still in solution but inactive, it may be possible to reactivate it in situ or after isolation.

  • For Heterogeneous Deactivation (e.g., formation of iridium black): The precipitated iridium metal needs to be re-oxidized to a soluble iridium(III) species.

Quantitative Data on Catalyst Performance

The following table summarizes hypothetical performance data for an this compound-catalyzed C-H activation reaction, illustrating the impact of deactivation and the potential for recovery through regeneration. Actual performance will vary depending on the specific reaction conditions.

Catalyst StateSubstrate Conversion (%)Turnover Number (TON)Observations
Fresh Catalyst >95%450Homogeneous, light yellow solution.
Deactivated (Poisoned) <10%<50Solution color may be unchanged or slightly darker.
Deactivated (Agglomerated) <5%<25Formation of a black precipitate.
Regenerated Catalyst 85-90%~400Homogeneous solution restored.

Experimental Protocols

Protocol 1: Regeneration of Agglomerated Iridium Catalyst (Iridium Black)

This protocol is a general guideline for the re-oxidation of precipitated iridium metal back to a soluble iridium(III) species. Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Deactivated catalyst mixture containing iridium precipitate.

  • Acetic Acid (glacial)

  • Hydrogen Peroxide (30% solution)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard glassware

Procedure:

  • Isolation of Iridium Precipitate:

    • If possible, filter the reaction mixture to isolate the black iridium precipitate. Wash with the reaction solvent and dry under vacuum.

    • Alternatively, if isolation is difficult, remove the solvent from the reaction mixture under reduced pressure.

  • Re-oxidation:

    • Transfer the iridium-containing residue to a Schlenk flask.

    • Add a sufficient volume of glacial acetic acid to suspend the material.

    • While stirring, slowly add 1-2 equivalents of 30% hydrogen peroxide dropwise. The amount of H₂O₂ should be stoichiometric to the estimated amount of iridium.

    • The mixture may warm up; control the addition rate to maintain a moderate temperature.

    • Stir the mixture at 50-60 °C under an inert atmosphere for 2-4 hours. The black solid should gradually dissolve, and the solution should become colored (typically yellow to orange), indicating the formation of soluble iridium(III) species.

  • Removal of Excess Peroxide:

    • After the solid has dissolved, cool the solution to room temperature.

    • Carefully heat the solution to 80-90 °C for 1 hour to decompose any remaining hydrogen peroxide. Caution: Ensure the system is open to an inert gas line to vent any evolved oxygen.

  • Catalyst Solution:

    • The resulting solution contains the regenerated this compound catalyst in acetic acid and can be used as a stock solution for future reactions. The concentration can be determined by techniques such as ICP-MS.

Protocol 2: In-situ Reactivation from Amine Poisoning

In cases of suspected poisoning by a basic amine where the catalyst has not precipitated, the addition of a stoichiometric amount of a non-coordinating acid might liberate the active site. This is an exploratory procedure and may not be universally effective.

Procedure:

  • To the stalled reaction mixture, add a solution of a weak acid (e.g., one equivalent of acetic acid relative to the poisoning amine) in the reaction solvent.

  • Monitor the reaction for any resumption of catalytic activity. This approach is highly dependent on the specific catalyst-poison interaction.

Deactivation and Regeneration Pathways

The deactivation of a homogeneous this compound catalyst and its subsequent regeneration can be visualized as a cycle. The primary active species, a solvated or substrate-coordinated Iridium(III) complex, can be shunted into inactive forms through various pathways.

Generalized Deactivation-Regeneration Cycle

Deactivation_Regeneration_Cycle Active_Ir_III Active Ir(III) Acetate Species Catalytic_Cycle Productive Catalytic Cycle Active_Ir_III->Catalytic_Cycle Productive Reaction Inactive_Dimer Inactive Bridged Dimer Active_Ir_III->Inactive_Dimer Dimerization Poisoned_Ir_III Poisoned Ir(III) Complex (e.g., with Amine) Active_Ir_III->Poisoned_Ir_III Poisoning (e.g., by R₃N) Ir_0_Nanoparticles Inactive Ir(0) Nanoparticles (Iridium Black) Active_Ir_III->Ir_0_Nanoparticles Reduction/ Agglomeration Catalytic_Cycle->Active_Ir_III Inactive_Dimer->Active_Ir_III Monomerization (e.g., with coordinating solvent) Poisoned_Ir_III->Active_Ir_III Depoisoning (e.g., acid wash) Regeneration Regeneration Ir_0_Nanoparticles->Regeneration Re-oxidation (e.g., H₂O₂/HOAc) Regeneration->Active_Ir_III

A diagram illustrating pathways for iridium catalyst deactivation and regeneration.

References

overcoming low enantioselectivity in Iridium acetate catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low enantioselectivity in Iridium-catalyzed reactions.

Troubleshooting Guide: Enhancing Enantioselectivity

This guide addresses common issues encountered during experiments in a question-and-answer format.

Q1: My enantioselectivity is low. What are the first and most critical parameters I should investigate?

A: When facing low enantiomeric excess (ee%), the most influential factors to examine first are the chiral ligand , the reaction solvent , and the temperature . The interplay between the ligand and substrate within the solvent environment forms the chiral pocket that dictates stereoselectivity. Optimizing these three parameters often provides the most significant improvements.

Q2: How does the choice of chiral ligand impact enantioselectivity, and what should I consider when selecting one?

A: The chiral ligand is paramount as it establishes the asymmetric environment around the iridium center. Low enantioselectivity is frequently traced back to a suboptimal ligand.

  • Ligand Class: Iridium catalysts are effective with various ligand classes, including diphosphines (e.g., BINAP, SEGPHOS), P,N-ligands (e.g., PHOX), and phosphoramidites.[1][2][3] If one class fails, screening ligands from another class is a logical step.

  • Steric Bulk: The steric profile of the ligand is critical. Bulky ligands, such as DTBM-segphos, can create a more defined and restrictive chiral pocket, preventing undesired substrate binding modes and thereby increasing enantioselectivity.[4][5]

  • Dihedral Angle (Bite Angle): For biaryl diphosphine ligands, a smaller dihedral angle has been shown to increase enantioselectivity in certain reactions.[4]

  • Electronic Properties: The electronic nature of the ligand can influence the catalyst's activity and selectivity.

Q3: I've tried several standard ligands without success. What should be my next step?

A: If standard, commercially available ligands are not providing satisfactory results, consider the following:

  • Screen a Wider, Structurally Diverse Set: Expand your screening to include less common or "next-generation" ligands that may offer unique steric and electronic properties.

  • Substrate Modification: Sometimes, the issue lies with the substrate. Modifying a protecting group on the substrate can improve the stereochemical outcome by altering how it interacts with the catalyst's chiral environment.[6]

  • Review the Catalyst Activation: Ensure your catalyst pre-cursor and any activators (e.g., NaBArF₄) are pure and handled under appropriate inert conditions. The in-situ generation of the active catalyst is a critical step.[4]

Q4: What is the role of the solvent, and how should I approach solvent screening?

A: The solvent can dramatically influence both catalyst activity and enantioselectivity by affecting catalyst solubility, aggregation, and the stability of key intermediates.

  • Polarity and Coordinating Ability: Non-polar, non-coordinating solvents like toluene (B28343) often provide high yields and selectivity.[1] More polar or halogenated solvents (e.g., THF, CH₂Cl₂) can sometimes lead to lower performance.[1]

  • Solvent-Induced Reversal: In some cases, changing the solvent can even lead to an inversion of the major enantiomer produced. For example, switching from toluene/dioxane to ethanol (B145695) has been shown to reverse the stereochemical outcome in certain iridium-catalyzed hydrogenations.[7]

  • Specialized Solvents: Highly fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can have a profound, though variable, effect on enantioselectivity, sometimes leading to significant enhancement.[8]

A recommended screening order is Toluene -> Dichloromethane (DCM) -> Tetrahydrofuran (THF) -> 1,4-Dioxane.

Q5: Can adjusting the reaction temperature improve my low ee%?

A: Yes, temperature is a critical and relatively easy parameter to adjust.

  • General Trend: Lowering the reaction temperature generally increases enantioselectivity.[9][10] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant relative to the available thermal energy.

  • Trade-Offs: The primary trade-off is a decrease in reaction rate. Excessively low temperatures may stall the reaction completely.[10] Therefore, it is a balance between achieving acceptable selectivity and a practical reaction time.

  • Enantioselectivity Reversal: Although rare, there are documented cases where a change in temperature can reverse the enantioselectivity of a reaction.[11]

Q6: My reaction is sluggish and has low selectivity. Can additives improve performance?

A: Additives can act as co-catalysts or activators and can dramatically improve reaction rate and enantioselectivity where other optimizations have failed.[12][13]

  • Amines: In asymmetric hydrogenations, amine additives can generate a more active and selective hydride-amide catalyst, leading to a significant boost in enantioselectivity.[14]

  • Lewis and Brønsted Acids: For challenging substrates, particularly heteroaromatics, activation with a Lewis acid (e.g., Cu(OTf)₂) or a Brønsted acid can be necessary to achieve any conversion and can significantly enhance enantioselectivity.[15]

  • Weakly Coordinating Anions: The choice of counterion can be important. Larger, more weakly coordinating anions (e.g., BArF⁻) can lead to more efficient catalysis compared to smaller, more coordinating ones (e.g., BF₄⁻).[16]

Q7: Could my substrate be the source of the problem?

A: Absolutely. The inherent properties of the substrate are crucial.

  • Purity: Impurities in the starting material can inhibit or poison the catalyst. Ensure your substrate is of high purity. For example, the purity of an alkene substrate is critical for achieving high ee in certain hydrogenations.[17]

  • Coordinating Groups: The presence, or absence, of a coordinating group near the reacting center can influence how the substrate docks into the catalyst's active site, thereby affecting selectivity.[2]

  • Protecting Groups: For substrates with functional groups like amines, the choice of N-protecting group can be tuned to improve enantioselectivity.[6]

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common classes of chiral ligands for Iridium-catalyzed asymmetric reactions? The most prevalent and successful ligand classes include C₂-symmetric diphosphines (e.g., (S)-BINAP, (S)-SEGPHOS), P,N-ligands which combine a phosphine (B1218219) with a nitrogen-containing heterocycle (e.g., PHOX ligands), and various phosphoramidites.[1][3]

FAQ 2: How do I choose a starting point for solvent selection? For many iridium-catalyzed reactions, particularly hydrogenations and allylic alkylations, a non-polar aromatic solvent like toluene is an excellent starting point, as it often provides good results in terms of both yield and enantioselectivity.[1][9] Dichloromethane (CH₂Cl₂) is another common choice.

FAQ 3: What is the typical temperature range for these reactions, and how much can I lower it? Reactions are often initially attempted between 0 °C and room temperature (20-25 °C). To improve enantioselectivity, the temperature can be lowered in increments to -20 °C, -40 °C, or even -78 °C, provided the reaction continues to proceed at a reasonable rate.[10]

FAQ 4: Can using an additive introduce unwanted side reactions? Yes, while additives can be highly beneficial, they can also open up new reaction pathways. For example, using a base like NEt₃ can sometimes generate an achiral catalyst, leading to a racemic product.[1] It is crucial to screen additives carefully and analyze the product mixture for byproducts.

FAQ 5: My enantioselectivity is now high, but the yield is very low. How can I improve it without sacrificing ee%? To improve yield while maintaining high ee%, consider the following:

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve conversion.

  • Extend Reaction Time: Since high selectivity is often achieved at lower temperatures, the reaction may simply need more time to reach completion.

  • Increase Concentration: Carefully increasing the substrate concentration may improve the reaction rate.

  • Re-evaluate Additives: Some additives can enhance the reaction rate in addition to selectivity.[13][14]

Data Presentation: Impact of Reaction Parameters

The following tables summarize representative data on how different parameters can affect the outcome of an Iridium-catalyzed asymmetric reaction.

Table 1: Effect of Ligand Choice on Enantioselectivity (Reaction: Asymmetric Addition of Phthalimide to Styrene)[4]

EntryLigandDihedral AngleYield (%)ee (%)
1(S)-DTBM-segphos67.2°8593
2(S)-DTBM-MeO-biphep72.3°8290
3(R)-DTBM-binap86.2°7588
4(S)-segphos67.2°0-

This data illustrates the critical role of bulky substituents (DTBM = di-tert-butylmethyl) on the phosphine ligand. The non-bulky (S)-segphos ligand failed to produce any product.

Table 2: Effect of Solvent on Enantioselectivity (Reaction: Asymmetric Hydrogenation of a Tetrahydroquinoxaline Precursor)[7]

EntrySolventYield (%)ee (%)Enantiomer
1Toluene/Dioxane9398(R)
2Ethanol (EtOH)8393(S)
3CH₂Cl₂LowLow-
4THFModerateModerate(R)

This table highlights the profound impact of solvent choice, which can even invert the resulting stereochemistry.

Table 3: Effect of Temperature and Additives on Enantioselectivity (Reaction: Asymmetric Hydrogenation of 2-Phenylquinoxaline)[14]

EntryTemperature (°C)Additive (equiv.)Conversion (%)ee (%)
125None>9975
20None>9985
3-20None8091
425MPA (1.0)>9996

MPA = N-methyl-p-anisidine. Lowering the temperature or using an amine additive significantly improves enantioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Screening Chiral Ligands in an Iridium-Catalyzed Asymmetric Reaction

  • Preparation: In a glovebox, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 1.0 mol%) and the chiral ligand (2.2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., Toluene, 0.1 M concentration relative to the substrate).

  • Catalyst Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Initiation: Add the substrate (1.0 equiv.) to the vial. If the reaction involves a second reagent (e.g., a hydrogen source, an additive), add it at this time.

  • Reaction Conditions: Seal the vial, remove it from the glovebox, and place it in a temperature-controlled bath (e.g., 25 °C). If using a gaseous reagent like H₂, purge the vial and maintain a positive pressure via a balloon or reactor.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: Once the reaction is complete, quench if necessary, and concentrate the mixture under reduced pressure.

  • Analysis: Purify the crude product via flash column chromatography. Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or SFC.

Protocol 2: General Procedure for Optimizing Solvent and Temperature

  • Setup: Following Protocol 1, use the best-performing chiral ligand from your initial screen. Prepare multiple identical reaction vials.

  • Solvent Screening: To each vial, add a different anhydrous, degassed solvent (e.g., Toluene, DCM, THF, Dioxane) to maintain the same substrate concentration. Run all reactions at a constant temperature (e.g., 25 °C).

  • Temperature Screening: Using the optimal solvent identified in the previous step, set up several identical reactions. Place each reaction in a bath set to a different temperature (e.g., 40 °C, 25 °C, 0 °C, -20 °C).

  • Analysis: Monitor, work up, and analyze each reaction as described in Protocol 1 to determine the conditions that provide the best balance of yield and enantioselectivity.

Visualizations

Troubleshooting_Workflow start_node start_node process_node process_node decision_node decision_node good_result_node good_result_node bad_result_node bad_result_node start Problem: Low Enantioselectivity ligand Screen Chiral Ligands (Vary Class, Sterics) start->ligand check1 ee% > 90%? ligand->check1 solvent Screen Solvents (Toluene, DCM, THF) check1->solvent No success Success: Optimized Conditions check1->success Yes check2 Improvement? solvent->check2 temp Optimize Temperature (Lower in increments) check2->temp Yes check2->temp No check3 ee% > 90%? temp->check3 additive Screen Additives (Acids, Amines, Salts) check3->additive No check3->success Yes check4 ee% > 90%? additive->check4 substrate Re-evaluate Substrate (Purity, Protecting Groups) check4->substrate No check4->success Yes fail Further Investigation Needed substrate->fail

Caption: Troubleshooting workflow for low enantioselectivity.

Influencing_Factors factor_node factor_node catalyst_node catalyst_node output_node output_node Ligand Chiral Ligand (Sterics, Electronics) Catalyst Iridium Catalyst Ligand->Catalyst Solvent Solvent (Polarity, Coordination) Solvent->Catalyst Additive Additive (Co-catalyst, Activator) Additive->Catalyst Substrate Substrate (Structure, Purity) Substrate->Catalyst Temp Temperature Temp->Catalyst Result Enantioselectivity (ee%) Catalyst->Result

Caption: Key factors influencing catalyst performance.

References

effect of ligands on Iridium acetate catalyst activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Iridium Acetate (B1210297) Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of iridium acetate and its derivatives in catalytic reactions. The activity, selectivity, and stability of iridium catalysts are profoundly influenced by the choice of ligand. This guide focuses on addressing common issues related to ligand effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: My iridium-catalyzed reaction shows low or no conversion. What are the primary factors related to the ligand that I should investigate?

A1: Low or no conversion in an iridium-catalyzed reaction can often be traced back to the ligand. Here are the key aspects to consider:

  • Ligand Lability and Catalyst Activation: Iridium(III) acetate is a common precursor that requires an activation step, which is often ligand-dependent. If the chosen ligand binds too strongly, it might inhibit the formation of the active catalytic species. Conversely, a very labile ligand might lead to catalyst decomposition.

  • Electronic Properties of the Ligand: The electron-donating or electron-withdrawing nature of the ligand significantly impacts the electron density at the iridium center. For many catalytic cycles, such as C-H activation or hydrogenation, a certain electronic balance is required. If the ligand is too electron-rich, it might render the iridium center less electrophilic and hinder substrate activation. If it is too electron-poor, it may destabilize key intermediates.

  • Steric Hindrance: The steric bulk of the ligand can prevent the substrate from accessing the iridium center, thereby inhibiting the reaction. While some steric hindrance is often necessary for selectivity, excessive bulk can completely shut down reactivity.

  • Ligand Degradation: Some ligands, particularly certain phosphines or N-heterocyclic carbenes (NHCs), can degrade under the reaction conditions (e.g., high temperature, presence of oxidants or strong bases). This leads to the formation of inactive iridium species.

Q2: I am observing poor enantioselectivity in my asymmetric iridium-catalyzed reaction. How can I improve it by modifying the ligand?

A2: Achieving high enantioselectivity is a primary goal in asymmetric catalysis, and the chiral ligand is the key determinant. If you are facing issues with low enantiomeric excess (ee), consider the following:

  • Chiral Scaffold Rigidity: A rigid chiral backbone in the ligand is crucial for creating a well-defined chiral pocket around the metal center. Flexible ligands can adopt multiple conformations, leading to the formation of both enantiomers of the product.

  • Steric and Electronic Tuning of the Chiral Ligand: The substituents on the chiral ligand can be modified to enhance stereocontrol. Increasing the steric bulk of groups oriented towards the reaction site can create a more selective environment. Fine-tuning the electronic properties can also influence the transition state energies of the two enantiomeric pathways.

  • Ligand-Substrate Interactions: Effective enantioselection often relies on specific non-covalent interactions between the ligand and the substrate in the transition state. Consider whether the structure of your ligand allows for favorable interactions (e.g., hydrogen bonding, π-stacking) with your substrate.

  • Symmetry of the Ligand: The symmetry of the ligand (e.g., C1 vs. C2 symmetry) can have a profound impact on enantioselectivity. There is no universal rule, and the optimal ligand symmetry is often substrate-dependent.

Q3: My iridium catalyst appears to be deactivating over the course of the reaction. What are the common ligand-related deactivation pathways?

A3: Catalyst deactivation can be a significant issue, leading to incomplete reactions and lower turnover numbers. Ligand-related deactivation pathways are common and include:

  • Ligand Hydrogenation or Reduction: In hydrogenation reactions, the ligand itself can sometimes be hydrogenated, especially if it contains unsaturated moieties. This alters the ligand structure and deactivates the catalyst.

  • P-C Bond Cleavage in Phosphine (B1218219) Ligands: Under harsh reaction conditions, phosphine ligands can undergo P-C bond cleavage, leading to the formation of phosphides or other degradation products that can alter or poison the catalyst.

  • Oxidative Degradation: Phosphine ligands are susceptible to oxidation to phosphine oxides, which are generally poor ligands for iridium. Ensure rigorous exclusion of air from your reaction.

  • Formation of Bridging Species or Agglomerates: Some ligands, under certain conditions, can promote the formation of inactive dimeric or oligomeric iridium species. This is particularly relevant for catalysts with labile ligands. The formation of iridium nanoparticles can also be a deactivation pathway.[1]

Troubleshooting Guides

Issue 1: Low Yield in Iridium-Catalyzed Hydrogenation
Potential Cause Suggested Solution(s)
Inefficient Catalyst Activation 1. Screen Different Ligand Types: Switch between different classes of ligands (e.g., from a phosphine to an N-heterocyclic carbene) that may have different activation profiles. 2. Additives: Some systems benefit from the addition of a base or an activator (e.g., a halide scavenger) to facilitate the formation of the active catalyst.
Poor Ligand Electronics for H₂ Activation 1. Use More Electron-Donating Ligands: For oxidative addition of H₂, more electron-rich ligands can facilitate this step. Consider ligands with electron-donating substituents (e.g., alkyl groups on a phosphine).
Steric Hindrance around the Metal Center 1. Reduce Ligand Bulk: If the substrate is sterically demanding, switch to a ligand with a smaller cone angle. 2. Modify Ligand Backbone: Sometimes, the bulk is not at the donor atom but on the ligand backbone. Choose a ligand with a more open structure.
Catalyst Decomposition 1. Increase Ligand Stability: Use more robust ligands, such as bidentate or pincer-type ligands, which are less prone to dissociation and decomposition.[2][3] 2. Lower Reaction Temperature: If possible, running the reaction at a lower temperature can minimize ligand degradation pathways.
Issue 2: Low Enantioselectivity in Asymmetric Catalysis
Potential Cause Suggested Solution(s)
Flexible Ligand Conformation 1. Increase Ligand Rigidity: Choose a ligand with a more rigid backbone (e.g., based on a spiro- or biphenyl (B1667301) scaffold). 2. Introduce Steric Directing Groups: Add bulky groups to the ligand to lock its conformation and create a more defined chiral pocket.
Mismatched Ligand-Substrate Pairing 1. Systematic Ligand Screening: There is no substitute for screening a library of chiral ligands with varying steric and electronic properties to find the optimal match for your substrate. 2. Consider Non-classical Interactions: Design or select ligands that can engage in specific non-covalent interactions (e.g., hydrogen bonding) with the substrate to enhance stereochemical communication.
Racemization of Product 1. Lower Reaction Temperature: High temperatures can sometimes lead to product racemization. 2. Reduce Reaction Time: Monitor the reaction and work it up as soon as it is complete to prevent post-reaction racemization.
Incorrect Active Catalyst Formation 1. Vary the Pre-catalyst/Ligand Ratio: An excess of ligand can sometimes lead to the formation of different, less selective catalytic species. 2. Pre-form the Catalyst: In some cases, pre-forming the active catalyst by stirring the iridium precursor and the ligand together before adding the substrate can lead to higher enantioselectivity.

Data Presentation: Ligand Effects on Iridium-Catalyzed Reactions

The following table summarizes the effect of different ligands on the iridium-catalyzed asymmetric transfer hydrogenation of acetophenone, a common benchmark reaction. This data is compiled from various sources and is intended to illustrate trends rather than serve as a direct comparison, as reaction conditions may vary.

Ligand TypeLigand Structure/NameReaction Time (h)Conversion (%)ee (%)Reference Reaction
P,N,NFerrocene-based PNN ligand12>9999Asymmetric Hydrogenation of Ketones
P,N,OHf-Amphol12>9999Asymmetric Hydrogenation of Ketones
P,N,OAlkane-diyl-based P,N,O249895Asymmetric Hydrogenation of Ketones
P,N(S)-f-Ampha12>99>99Asymmetric Hydrogenation of Ketones

Note: The specific structures of the ligands and detailed reaction conditions can be found in the cited literature. This table is for illustrative purposes to show the range of performance with different ligand classes.

Experimental Protocols

General Protocol for a Ligand Screening Experiment in Iridium-Catalyzed Transfer Hydrogenation

This protocol provides a general workflow for screening different ligands for the transfer hydrogenation of a ketone using an iridium precursor.

  • Catalyst Preparation (in situ):

    • In a glovebox, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the ligand (1.1 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

    • Add the reaction solvent (e.g., anhydrous isopropanol, 2 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Reaction Setup:

    • To the catalyst solution, add the ketone substrate (e.g., acetophenone, 0.5 mmol).

    • Add the hydrogen source, which in the case of transfer hydrogenation is often the solvent (isopropanol) in the presence of a base (e.g., KOH, 10 mol%).

    • Seal the Schlenk tube and remove it from the glovebox.

  • Reaction and Monitoring:

    • Place the Schlenk tube in a heating block at the desired temperature (e.g., 80 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • Work-up and Analysis:

    • Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the conversion by ¹H NMR or GC analysis of the crude product.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Ligand_Screening_Workflow Ligand Screening Workflow for an Iridium-Catalyzed Reaction cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis cluster_decision Decision start Define Substrate and Reaction Type select_ligands Select Diverse Ligand Library (e.g., Phosphines, NHCs, P,N-ligands) start->select_ligands prep_catalyst Prepare Stock Solutions of Ir Precursor and Ligands select_ligands->prep_catalyst setup_rxn Set up Parallel Reactions (e.g., in a 24-well plate) prep_catalyst->setup_rxn run_rxn Run Reactions under Identical Conditions (Temp, Time, Concentration) setup_rxn->run_rxn quench Quench Reactions run_rxn->quench analyze Analyze Conversion and Selectivity (GC, LC-MS, HPLC) quench->analyze evaluate Evaluate Results: Yield, ee%, TON analyze->evaluate optimize Select 'Hit' Ligand(s) for Further Optimization evaluate->optimize end_point Optimized Process optimize->end_point Troubleshooting_Low_Yield Troubleshooting Low Yield in Ir-Catalyzed Reactions cluster_catalyst_formation Catalyst Formation Issues cluster_catalytic_cycle Catalytic Cycle Issues cluster_deactivation Catalyst Deactivation start Low or No Yield Observed activation Is the active catalyst forming? start->activation ligand_lability Check ligand lability. Too strong or too weak? activation->ligand_lability electronics Are ligand electronics optimal? activation->electronics preformation Try pre-forming the catalyst. ligand_lability->preformation sterics Is the ligand too bulky? electronics->sterics stability Is the catalyst decomposing? electronics->stability ligand_tuning Screen ligands with different cone angles and electronic parameters. sterics->ligand_tuning ligand_degradation Check for ligand degradation (e.g., oxidation, hydrogenation). stability->ligand_degradation robust_ligands Use more robust ligands (e.g., bidentate, pincer). ligand_degradation->robust_ligands

References

Technical Support Center: Optimizing Iridium Acetate Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iridium acetate-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-catalyzed reactions in a question-and-answer format.

Q1: My reaction shows low or no conversion. What are the potential causes and how can I troubleshoot this?

Low or no conversion is a frequent issue that can stem from several factors, including inactive catalyst, improper reaction setup, or suboptimal conditions.

Troubleshooting Steps:

  • Verify Catalyst Activity: Iridium catalysts can deactivate over time or through exposure to air.[1] It is crucial to handle the catalyst under an inert atmosphere. To confirm catalyst activity, run a control reaction with a substrate and conditions known to be successful.

  • Check Reagent and Solvent Purity: Impurities in substrates, solvents, or additives can poison the catalyst.[2] Ensure all reagents are pure and solvents are anhydrous and degassed, as water and oxygen can inhibit the catalytic cycle.

  • Optimize Reaction Temperature: The reaction temperature significantly impacts the rate.[3] If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to catalyst decomposition.[3] It is recommended to screen a range of temperatures to find the optimum.

  • Evaluate Catalyst Loading: The amount of catalyst used is critical. While a higher catalyst loading can increase the reaction rate, it may not always be cost-effective. It's important to find the minimum catalyst loading that provides a good yield in a reasonable time.

A systematic approach to troubleshooting is outlined in the workflow below.

G cluster_0 Troubleshooting Low Conversion start Low/No Conversion Observed catalyst_check Verify Catalyst Activity (Run control reaction) start->catalyst_check reagent_check Check Reagent/Solvent Purity (Use fresh, pure materials) catalyst_check->reagent_check [Active] fail Consult Further (e.g., mechanistic studies) catalyst_check->fail [Inactive] temp_check Optimize Temperature (Screen a range of temperatures) reagent_check->temp_check [Pure] reagent_check->fail [Impure] loading_check Evaluate Catalyst Loading (Vary catalyst concentration) temp_check->loading_check [Optimized] success Problem Resolved temp_check->success [Improved] loading_check->success [Improved] loading_check->fail [No Improvement] G cluster_1 High-Throughput Experimentation Workflow prep Prepare Stock Solutions (Catalyst, Substrate, Reagents) dispense Automated Dispensing (into 96-well plate) prep->dispense react Reaction (Heated shaker) dispense->react analyze Quench and Analyze (LC-MS/GC-MS) react->analyze optimize Data Analysis and Optimization analyze->optimize G cluster_2 Parameter Interdependencies in Catalysis Optimization cluster_3 Catalyst System cluster_4 Reaction Conditions Parameters Experimental Parameters Catalyst Iridium Precursor Parameters->Catalyst Ligand Ligand Parameters->Ligand Additive Additive Parameters->Additive Temperature Temperature Parameters->Temperature Solvent Solvent Parameters->Solvent Concentration Concentration Parameters->Concentration Rate Rate Catalyst->Rate Selectivity Selectivity Ligand->Selectivity Ligand->Rate Yield Yield Additive->Yield Temperature->Selectivity Temperature->Rate Solvent->Yield Solvent->Selectivity Concentration->Rate Outcome Reaction Outcome Yield->Outcome Selectivity->Outcome Rate->Outcome

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Iridium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate catalyst poisoning in Iridium-catalyzed reactions.

Troubleshooting Guides

This section provides systematic workflows to diagnose and resolve common issues encountered during experimentation.

Issue 1: Sudden or Rapid Drop in Catalytic Activity

A sudden decrease in reaction rate or conversion is a primary indicator of catalyst poisoning. This can occur when impurities are introduced into the reaction system, binding to the catalyst's active sites and rendering them ineffective.[1][2]

Troubleshooting Workflow

G start Problem: Sudden Drop in Activity check_feed Step 1: Analyze Reactants & Solvents for Impurities start->check_feed check_byproducts Step 2: Analyze Reaction Mixture for Inhibitory By-products check_feed->check_byproducts characterize_cat Step 3: Characterize Spent Catalyst check_byproducts->characterize_cat poison_id Step 4: Identify the Poison characterize_cat->poison_id resolution Step 5: Implement Resolution Strategy poison_id->resolution purify Purify Feedstock / Change Supplier resolution->purify Feedstock Contamination optimize Optimize Reaction Conditions (e.g., exclude H2O) resolution->optimize In-situ Poison Formation regenerate Regenerate Catalyst resolution->regenerate Catalyst Deactivation guard_bed Install Guard Bed resolution->guard_bed Preventative Measure

Caption: Workflow for diagnosing and resolving a sudden loss of catalyst activity.

Diagnostic Steps and Resolutions
  • Analyze Feedstock : Conduct a thorough analysis of all starting materials, including substrates, solvents, and gases.[3] Impurities, even at trace levels, can act as potent catalyst poisons.[4]

    • Action : Use techniques like GC-MS to screen for organic impurities and ICP-MS/OES to detect trace metals.[3][5]

  • Evaluate By-products : Sometimes the reaction itself can generate inhibitors. For example, in certain amine racemization reactions, hydrolysis of an intermediate imine can liberate ammonia (B1221849), which strongly coordinates to the iridium center and blocks turnover.[6]

    • Action : Monitor the reaction profile using NMR or LC-MS to identify the formation of potential inhibitory species.

  • Characterize the Spent Catalyst : Analyzing the catalyst after the reaction provides direct evidence of poisoning.

    • Action : Isolate the iridium catalyst and analyze its surface using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the presence of heteroatoms (e.g., S, P, halogens) or changes in the iridium oxidation state.[1][5] X-Ray Diffraction (XRD) can identify the formation of new crystalline phases, such as metal sulfides.[5]

  • Implement a Solution : Based on the identified poison, take corrective action.

    • Feedstock Purification : If impurities are detected in the starting materials, purify them using methods like distillation, recrystallization, or passing them through a column of activated carbon or alumina.[1] Installing a guard bed upstream of the main catalyst bed can also trap poisons.[7]

    • Reaction Optimization : If inhibitory by-products are the cause, adjust reaction conditions. For instance, rigorously excluding water can prevent hydrolysis-induced deactivation.[6]

    • Catalyst Regeneration : For some types of poisoning, the catalyst can be regenerated.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common poisons for iridium catalysts?

Catalyst poisons are substances that reduce the catalyst's effectiveness by binding to its active sites.[4] For iridium catalysts, common poisons include:

  • Sulfur Compounds : Hydrogen sulfide, thiols, and other sulfur-containing molecules are notorious poisons for many metal catalysts, including iridium.[1][7][9] They chemisorb strongly onto the metal surface, blocking active sites.[4]

  • Carbon Monoxide (CO) : CO can bind strongly to iridium centers, preventing the substrate from accessing the active sites.[1][9][10]

  • Halides, Cyanides, Phosphates, and Sulfites : These inorganic anions can coordinate strongly to the metal, deactivating the catalyst.[10]

  • Heavy Metals : Elements like lead, mercury, and arsenic can form stable alloys or complexes with iridium, causing irreversible deactivation.[1][2][5]

  • Nitrogen-Containing Compounds : In specific reactions, compounds like ammonia or certain heterocycles can act as poisons by coordinating too strongly to the iridium center.[6][10]

  • Water : In reactions sensitive to hydrolysis, water can lead to the formation of deactivating species.[6]

Q2: How can I tell if my catalyst is poisoned or if the reaction is just slow?

Distinguishing between poisoning and inherently slow kinetics requires systematic investigation. A key indicator of poisoning is a significant drop in activity over time or a complete lack of reactivity where it is expected.[3] If a fresh batch of catalyst under identical conditions with purified reagents restores the reaction rate, poisoning is the likely culprit. In contrast, if the reaction is consistently slow across multiple runs with fresh materials, the issue is more likely related to kinetics (e.g., temperature, pressure, concentration).

Q3: What is the mechanism of deactivation by common poisons?

The primary mechanism involves the chemical interaction of the poison with the catalyst's active sites.[1]

G Ir_active Ir Active Site Product Product Ir_active->Product + Substrate (Catalytic Turnover) Ir_poisoned Ir Poisoned Site (Inactive) Ir_active->Ir_poisoned + Poison (Strong Chemisorption) Substrate Substrate Poison Poison (e.g., Sulfur)

Caption: Mechanism of catalyst poisoning via strong adsorption of a poison to an active site.

Poisons typically deactivate catalysts in one of the following ways:

  • Blocking Active Sites : The poison molecule physically adsorbs onto an active iridium site, preventing reactant molecules from binding.[2][4]

  • Electronic Modification : The adsorbed poison can alter the electronic properties of the iridium center, reducing its catalytic activity without necessarily blocking the site completely.[4]

  • Surface Reconstruction : Some poisons can induce changes in the catalyst's surface structure, leading to a loss of active sites.

  • Ligand Dissociation/Decomposition : In homogeneous catalysis, poisons can sometimes react with the catalyst's ligands, leading to ligand dissociation or decomposition and the formation of inactive iridium species or clusters.[11][12]

Q4: Can a poisoned iridium catalyst be regenerated?

Yes, depending on the nature of the poison and the type of deactivation, regeneration is often possible.[1][8]

Regeneration MethodTarget PoisonsDescriptionTemperature Range (°C)
Thermal Treatment Carbonaceous deposits (coke), some adsorbed speciesHeating the catalyst in a controlled atmosphere (e.g., with oxygen or hydrogen) to burn off or desorb poisons.[8][13]200 - 600[13]
Chemical Washing Adsorbed metals, sulfur, halidesWashing the catalyst with acidic, basic, or chelating solutions to dissolve and remove the poisons.[8][14]Ambient
Oxychlorination Agglomerated metal particlesA specialized treatment involving chlorine-containing gas at high temperatures to redisperse the active metal phase.[14]300 - 600[13]
Solvent Rinsing Organic residues, physisorbed speciesSimple washing with an appropriate solvent to remove soluble contaminants.Ambient

Q5: What preventative measures can I take to avoid catalyst poisoning?

Proactive prevention is the most effective strategy for maintaining catalyst performance and longevity.[1]

  • Feedstock Purification : This is the most critical step. Ensure all reactants, solvents, and gases are of high purity and free from known poisons.[1]

  • Use of Guard Beds : Install a sacrificial bed of material upstream of the catalyst reactor to capture and remove poisons before they reach the expensive iridium catalyst.[7]

  • Optimize Reaction Conditions : Operate under conditions that minimize the formation of by-products that could act as poisons.[6] This includes strict control of temperature, pressure, and the exclusion of air or moisture when necessary.

  • Select Poison-Resistant Catalysts : When possible, choose catalyst formulations or ligand systems known to have higher tolerance to specific contaminants present in your feedstock.[1][7]

Key Experimental Protocols

Protocol 1: Feedstock Analysis for Trace Metal Poisons via ICP-MS

Objective: To quantify the concentration of potential metal-based catalyst poisons (e.g., Pb, As, Hg) in liquid reactants or solvents.

Methodology:

  • Sample Preparation : Prepare a calibration curve using certified standards for the suspected metals in a matrix that matches the sample (e.g., the pure solvent).

  • Dilute the feedstock sample with an appropriate high-purity solvent (e.g., deionized water or organic solvent) to a concentration within the linear range of the instrument.

  • Add an internal standard to all samples and standards to correct for matrix effects and instrument drift.

  • Instrument Setup : Configure the Inductively Coupled Plasma Mass Spectrometer (ICP-MS) according to the manufacturer's instructions. Select isotopes for analysis that are free from common isobaric interferences.

  • Analysis : Introduce the prepared samples into the ICP-MS. The sample is nebulized, and the resulting aerosol is transported to the plasma, where it is desolvated, atomized, and ionized.

  • The ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Data Processing : Quantify the concentration of each target element in the sample by comparing its signal intensity to the calibration curve. Detection limits are typically at the parts-per-billion (ppb) to parts-per-trillion (ppt) level in the solution.[5]

Protocol 2: Characterization of Spent Catalyst by XPS

Objective: To identify the elemental composition and chemical states of species on the surface of a deactivated iridium catalyst.

Methodology:

  • Sample Preparation : Carefully remove the spent catalyst from the reaction mixture. Wash it with a volatile solvent to remove any residual reactants or products and dry it under a vacuum.

  • Mount a small amount of the dried catalyst powder onto a sample holder using double-sided conductive tape.

  • Instrument Setup : Load the sample into the ultra-high vacuum (UHV) chamber of the X-ray Photoelectron Spectrometer (XPS).

  • Data Acquisition :

    • Perform a survey scan to identify all elements present on the surface (typically from 0 to 1100 eV binding energy).

    • Perform high-resolution scans over the specific energy regions of the identified elements (e.g., Ir 4f, S 2p, N 1s, Cl 2p) to determine their chemical states (oxidation state) and precise concentrations.

  • Data Analysis :

    • Process the spectra to determine the binding energies of the core-level electrons.

    • Compare these binding energies to literature values to identify the elements and their oxidation states. For example, the presence of a sulfur (S 2p) peak on a catalyst used with sulfur-containing reagents would be strong evidence of sulfur poisoning.

    • Quantify the surface atomic concentrations of each element. This technique is highly surface-sensitive and can detect the presence of adsorbed poisons.[1][5]

References

Iridium Acetate Catalysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing byproduct formation in reactions catalyzed by Iridium Acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My iridium-catalyzed C-H activation reaction is showing low yield and multiple unidentified byproducts. What are the common causes and how can I mitigate them?

A1: Low yields and byproduct formation in iridium-catalyzed C-H activations can stem from several factors. A primary cause can be catalyst deactivation or undesired side reactions.[1][2]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Iridium catalysts can be sensitive to oxygen and moisture, which can lead to catalyst degradation and byproduct formation.

  • Solvent Purity: Use high-purity, anhydrous solvents. Trace water can lead to hydrolysis of intermediates or the catalyst itself.[3]

  • Ligand Choice: The ligand plays a crucial role in catalyst stability and selectivity.[4][5] If you are observing byproducts, consider screening different ligands. For instance, bidentate ligands can enhance catalyst stability.[6][7]

  • Temperature Control: High temperatures can sometimes lead to catalyst decomposition or promote side reactions.[8] Try running the reaction at a lower temperature for a longer duration.

  • Additives: The presence of additives can significantly influence the reaction outcome. For example, in some C-H activations, a simple additive like [Et4N]Cl can alter the reaction pathway and improve selectivity by changing the mechanism of ligand substitution.[9]

Q2: I am observing significant formation of homocoupled products from my starting material instead of the desired cross-coupled product. How can I suppress this side reaction?

A2: Homocoupling is a common byproduct in cross-coupling reactions. This issue often arises from suboptimal reaction kinetics or catalyst instability.

Troubleshooting Steps:

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular homocoupling pathway.

  • Rate of Addition: If one of the coupling partners is prone to homocoupling, consider adding it slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Ligand Modification: The electronic and steric properties of the ligand can influence the relative rates of cross-coupling versus homocoupling. Experiment with different ligands to find one that promotes the desired reaction pathway.

  • Temperature Optimization: Lowering the reaction temperature may help to suppress the activation barrier for homocoupling more than for the desired cross-coupling.

Q3: In my iridium-catalyzed borylation reaction, I am seeing byproducts resulting from borylation at unintended C-H bonds. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in C-H borylation is a common challenge. The inherent reactivity of different C-H bonds and the directing group's efficacy play a significant role.[8][10]

Troubleshooting Steps:

  • Directing Group: The choice and positioning of a directing group are critical for controlling regioselectivity. Ensure your directing group is robust under the reaction conditions and is positioned to favor activation of the desired C-H bond.

  • Ligand Control: Ligand modification is a powerful tool for tuning regioselectivity. For instance, in the borylation of benzaldehyde, switching the ligand from 8-aminoquinoline (B160924) to tetramethylphenanthroline can switch the selectivity from the ortho to the meta position.[11]

  • Steric Hindrance: You can leverage steric hindrance to direct the borylation. Bulky ligands on the iridium center or bulky substituents on the substrate can block certain C-H bonds, favoring reaction at less sterically hindered positions.[8]

  • Solvent Effects: The solvent can influence the transition state geometry and thus the regioselectivity. Screen a variety of solvents with different polarities and coordinating abilities.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Catalyst poisoning- Activate the catalyst according to the protocol (e.g., pre-reaction with a ligand).- Gradually increase the reaction temperature.- Purify all reagents and solvents to remove potential poisons (e.g., sulfur compounds).[2]
Formation of Black Precipitate (Iridium Black) - Catalyst decomposition/agglomeration- Use a more robust ligand to stabilize the iridium center.- Lower the reaction temperature.- Ensure strict exclusion of air and moisture.
Hydrogenation of Aromatic Rings - Overly active catalyst- High hydrogen pressure- Use a less active catalyst or a catalyst with a ligand that attenuates its reactivity.- Reduce the hydrogen pressure.- Decrease the reaction temperature.
Inconsistent Results - Variable quality of iridium acetate- Inconsistent reaction setup- Purchase this compound from a reliable supplier and store it under inert conditions.[12][13]- Standardize all reaction parameters, including glassware, stirring rate, and heating method.

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed C-H Borylation

This protocol provides a general starting point for the borylation of aromatic C-H bonds.

Materials:

  • Iridium catalyst precursor (e.g., [Ir(COD)OMe]₂)

  • Ligand (e.g., 2,2'-bipyridine)

  • Boron source (e.g., B₂pin₂)

  • Substrate

  • Anhydrous solvent (e.g., THF, octane)

  • Schlenk flask or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere, add the iridium precursor (1-3 mol%) and the ligand (1-3 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to allow for catalyst formation.

  • Add the substrate and the boron source (B₂pin₂, typically 1.1-1.5 equivalents).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a suitable reagent (e.g., water or methanol).

  • Extract the product with an organic solvent and purify by column chromatography.

Visualizations

Byproduct_Formation_Pathway cluster_main Main Catalytic Cycle cluster_side Side Reaction Pathway Ir_Catalyst Ir_Catalyst Intermediate_1 Intermediate_1 Ir_Catalyst->Intermediate_1 + Substrate A Deactivated_Ir Deactivated_Ir Ir_Catalyst->Deactivated_Ir Deactivation Substrate_A Substrate_A Substrate_B Substrate_B Desired_Product Desired_Product Desired_Product->Ir_Catalyst Catalyst Regeneration Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 + Substrate B Byproduct Byproduct Intermediate_1->Byproduct Decomposition Intermediate_2->Desired_Product Product Formation

Caption: General pathways for desired product versus byproduct formation.

Troubleshooting_Workflow Start Start Problem Low Yield / Byproducts Start->Problem Check_Inert Check Inert Atmosphere Problem->Check_Inert Check_Purity Check Reagent/Solvent Purity Check_Inert->Check_Purity Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp Screen_Ligands Screen Ligands Optimize_Temp->Screen_Ligands Screen_Additives Screen Additives Screen_Ligands->Screen_Additives Resolution Problem Resolved Screen_Additives->Resolution

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Iridium Acetate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of solvents on the reaction kinetics of processes catalyzed by iridium acetate (B1210297) and related iridium complexes. The information is designed to help you overcome common experimental challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the rate of my iridium-catalyzed reaction?

A1: The solvent plays a critical role in iridium-catalyzed reactions and can influence the reaction rate through several mechanisms:

  • Polarity and Transition State Stabilization: The polarity of the solvent can significantly impact the reaction rate by stabilizing or destabilizing the transition state of the rate-determining step. For reactions involving a more polar transition state than the ground state, a more polar solvent will generally accelerate the reaction.

  • Coordinating Ability: Solvents can coordinate to the iridium center. Weakly coordinating solvents can stabilize the active catalyst, while strongly coordinating solvents can compete with the substrate for binding to the iridium, potentially inhibiting or completely stalling the reaction. For some iridium-catalyzed hydrogenations, coordinating solvents have been found to deactivate the catalyst.[1]

  • Solubility of Catalyst and Reagents: For a homogeneous catalytic reaction to proceed efficiently, the iridium catalyst and all reagents must be sufficiently soluble in the reaction solvent. Poor solubility can lead to lower effective catalyst concentration and slower reaction rates.[2][3]

  • Mass Transfer: In reactions involving gaseous reactants, such as hydrogenation, the viscosity of the solvent can affect the rate of mass transfer of the gas into the liquid phase, which can in turn influence the overall reaction rate.

Q2: My iridium-catalyzed C-H amination reaction is giving low yield. What are the common causes and how can I troubleshoot it?

A2: Low yields in iridium-catalyzed C-H amination can stem from several factors. Here are some common issues and troubleshooting steps:

  • Catalyst Deactivation: The iridium catalyst can be deactivated by impurities in the substrate or solvent, or by coordination of the product amine. Ensure all reagents and solvents are pure and dry. In some cases, using a less coordinating solvent can mitigate product inhibition.

  • Poor Substrate Solubility: If your substrate has low solubility in the reaction solvent, this can lead to a low reaction rate and yield. In a study on iridium-catalyzed C-H amination, N-methyl-2-pyrrolidone (NMP) was successfully used for a substrate that was insoluble in 1,2-dichloroethane (B1671644) (DCE).[4]

  • Suboptimal Reaction Conditions: The reaction temperature, pressure (in the case of gaseous reactants), and reaction time may need to be optimized. A systematic screening of these parameters is recommended.

  • Incompatible Directing Group: The efficiency of directed C-H activation is highly dependent on the directing group. If possible, consider if a more effective directing group can be used for your substrate.

Q3: I am observing poor regioselectivity in my iridium-catalyzed C-H functionalization. How can the solvent influence this?

A3: Solvents can influence regioselectivity in C-H functionalization reactions, although the effect is often substrate and catalyst-dependent. In some palladium-catalyzed systems, switching from a non-polar to a polar aprotic solvent has been shown to alter the site of functionalization. For iridium-catalyzed C-H borylation, regioselectivity is often governed by steric factors, with borylation occurring away from nitrogen atoms.[5] While the solvent effect on regioselectivity in iridium catalysis is an area of ongoing research, it is worth screening solvents with different polarities and coordinating abilities if you are facing regioselectivity issues.

Troubleshooting Guides

Guide 1: Low or No Conversion in Iridium-Catalyzed Reactions

This guide provides a step-by-step approach to diagnose and resolve issues of low or no product formation in your iridium-catalyzed reaction.

LowConversionTroubleshooting start Low or No Conversion check_catalyst Check Catalyst Activity and Integrity start->check_catalyst check_reagents Verify Reagent and Solvent Purity check_catalyst->check_reagents Catalyst OK final_res Consult Literature for Similar Systems check_catalyst->final_res Catalyst Degraded check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents Pure check_reagents->final_res Impurities Detected optimize_solvent Optimize Solvent System check_conditions->optimize_solvent Conditions Correct check_conditions->final_res Incorrect Parameters screen_additives Screen Additives optimize_solvent->screen_additives Still Low Conversion optimize_solvent->final_res Conversion Improved screen_additives->final_res Further Optimization Needed

Caption: Troubleshooting workflow for low reaction conversion.

Troubleshooting Steps:

  • Check Catalyst Activity: Ensure your iridium acetate or precatalyst has not degraded. Use a fresh batch or test it on a known, reliable reaction.

  • Verify Reagent and Solvent Purity: Impurities, especially water or coordinating species, can poison the catalyst. Use freshly purified and dried solvents and reagents.

  • Review Reaction Conditions: Double-check that the temperature, pressure, and stirring rate are appropriate for the reaction. Ensure an inert atmosphere if the reaction is air- or moisture-sensitive.

  • Optimize Solvent System: The initial solvent choice may not be optimal. Screen a range of solvents with varying polarities and coordinating abilities. Consider a co-solvent system to improve solubility.

  • Screen Additives: In some cases, additives can enhance catalytic activity. For instance, in certain iridium-catalyzed C(sp³)–H aminations, sodium acetate or n-pentanoic acid were found to be crucial for efficiency.[6]

Guide 2: Catalyst Solubility Issues

Poor solubility of the iridium catalyst can lead to heterogeneous reaction conditions and inconsistent results. This guide helps address catalyst solubility problems.

CatalystSolubility start Catalyst Insoluble change_solvent Select a More Polar or Coordinating Solvent start->change_solvent use_cosolvent Use a Co-solvent System change_solvent->use_cosolvent Still Insoluble end_point Homogeneous Solution Achieved change_solvent->end_point Soluble modify_ligand Modify Ligands to Enhance Solubility use_cosolvent->modify_ligand Still Insoluble use_cosolvent->end_point Soluble sonication Apply Sonication modify_ligand->sonication If Possible modify_ligand->end_point Soluble sonication->end_point Soluble SolventScreeningWorkflow prep_reagents Prepare Stock Solutions of Substrate and Internal Standard setup_reactions Set Up Parallel Reactions in Different Solvents prep_reagents->setup_reactions add_catalyst Add this compound Solution to Each Reaction setup_reactions->add_catalyst run_reactions Run Reactions Under Identical Conditions (Temp, Time) add_catalyst->run_reactions quench_reactions Quench Aliquots at Specific Time Points run_reactions->quench_reactions analyze_samples Analyze Samples by GC/LC-MS or NMR quench_reactions->analyze_samples determine_kinetics Determine Conversion and Yield vs. Time analyze_samples->determine_kinetics

References

Technical Support Center: Stabilizing Iridium Acetate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Iridium acetate (B1210297) catalysts, with a focus on ensuring their stability for prolonged use.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues observed during your experiments.

Issue 1: Rapid Loss of Catalytic Activity

A sudden or rapid decline in the performance of your Iridium acetate catalyst can be attributed to several factors.

Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Analyze feedstock and reaction environment for common poisons (e.g., sulfur, nitrogen compounds, carbon monoxide, halides).[1][2] Use techniques like XPS to detect poisons on the catalyst surface.[3]Purify reactants and solvents before use.[4] If poisoning has occurred, consider catalyst regeneration through specific chemical treatments or thermal processing.
Agglomeration/Sintering Characterize the catalyst before and after the reaction using techniques like TEM or XRD to observe changes in particle size and dispersion.[5][6]Optimize reaction temperature to avoid excessive thermal stress. Consider using a support material with strong metal-support interactions (e.g., MgO, nitrogen-rich frameworks) to stabilize iridium particles.[5][6]
Leaching of Iridium Analyze the reaction mixture post-reaction for dissolved iridium species using ICP-MS.Ensure the pH of the reaction medium is optimized to minimize iridium dissolution.[7] For supported catalysts, select a support that is stable under the reaction conditions and enhances the stability of the iridium species.[8][9]
Change in Oxidation State Use X-ray Photoelectron Spectroscopy (XPS) or X-ray Absorption Spectroscopy (XAS) to determine the oxidation state of iridium before and after the reaction.[10]Modify the reaction conditions (e.g., atmosphere, co-reactants) to favor the active oxidation state. Consider the use of additives or co-catalysts that can help maintain the desired iridium oxidation state.[11]

Issue 2: Change in Product Selectivity

An unexpected shift in the distribution of your reaction products may indicate a change in the catalyst's active sites.

Potential Cause Diagnostic Check Recommended Solution
Formation of Different Active Sites Use in-situ spectroscopic techniques (e.g., DRIFTS, Raman) to monitor the catalyst surface during the reaction.Re-evaluate the catalyst preparation method to ensure the formation of uniform active sites. Consider modifying the support material or ligands to promote the desired site formation.
Partial Poisoning of Specific Sites Perform temperature-programmed desorption (TPD) with probe molecules to characterize the different active sites and their susceptibility to poisoning.[3]Implement a stringent purification protocol for all reactants and the reaction vessel. If specific poisons are identified, targeted removal strategies should be employed.
Mass Transfer Limitations Evaluate the effect of stirring speed or flow rate on the reaction selectivity.Optimize the reactor design and operating conditions to minimize mass transfer effects. This may involve changing the catalyst particle size or the reactor configuration.

Issue 3: Catalyst Instability in Acidic or Oxidative Environments

Iridium catalysts, particularly in applications like water oxidation, can be susceptible to degradation under harsh conditions.

Potential Cause Diagnostic Check Recommended Solution
Dissolution of Iridium Oxide Monitor the iridium concentration in the electrolyte over time.[8]Utilize a highly stable support material like tin oxide (SnO2), which can promote the formation of a more stable iridium oxide phase.[12][13] Doping the iridium oxide with other metals can also enhance its stability.[8]
Support Corrosion Characterize the support material before and after exposure to the reaction conditions using techniques like SEM and BET surface area analysis.Select a support material known for its stability in the specific corrosive environment (e.g., antimony-doped tin oxide, titanium dioxide).[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound catalyst deactivation?

A1: The primary deactivation mechanisms for this compound-derived catalysts can be broadly categorized as chemical, thermal, and mechanical.[14]

  • Chemical deactivation includes poisoning by impurities like sulfur or carbon monoxide, which block active sites[1][2], and leaching of the active iridium species.[7]

  • Thermal degradation often involves the agglomeration or sintering of iridium nanoparticles at high temperatures, leading to a loss of active surface area.[5][6][15]

  • For homogeneous catalysts, ligand dissociation or decomposition can occur, leading to the formation of inactive species.[16][17]

  • Fouling by carbonaceous deposits (coking) can also physically block pores and active sites.[14][18]

Q2: How can I improve the stability of my supported Iridium catalyst?

A2: Several strategies can be employed to enhance the stability of supported iridium catalysts:

  • Support Selection: The choice of support is critical. Strong electron-donating supports like MgO can stabilize atomically dispersed iridium, preventing aggregation.[6] Nitrogen-rich frameworks and isostructural supports like SnO2 have also shown to be effective in stabilizing iridium particles.[5][12][13]

  • Immobilization: Covalently attaching the iridium complex to a support can prevent leaching and agglomeration.[5]

  • Use of Promoters: Adding a second metal, such as barium, can help maintain the active state of iridium and improve stability.[11]

  • Alloying: Creating an alloy of iridium with another metal, for instance, ruthenium, has been shown to significantly enhance stability and reduce the required amount of iridium.[19][20]

  • Ionic Liquid Coating: Encapsulating the catalyst particles in an ionic liquid can prevent aggregation by creating a protective sheath.[6]

Q3: Is it possible to regenerate a deactivated Iridium catalyst?

A3: Yes, regeneration is often possible, and the appropriate method depends on the cause of deactivation.

  • For coking/fouling: A common method is to burn off the carbonaceous deposits in a controlled manner using an oxygen-containing gas stream.[14][21]

  • For poisoning: The regeneration procedure is specific to the poison. This may involve chemical washing or treatment with specific reagents to remove the adsorbed species.[4][22]

  • For changes in oxidation state: A reduction step, typically with hydrogen at elevated temperatures, can be used to restore the metallic state of iridium.[11][21] A multi-step process involving oxidation, reduction, and halogen treatment has also been described to redisperse the iridium component.[21]

Q4: What are the best practices for handling and storing this compound and its derivatives?

A4: Proper handling and storage are crucial for maintaining the integrity of your catalyst precursor. While some this compound solutions are air-stable[23], it is generally recommended to store iridium complexes in a cool, dark, and inert environment. For instance, storage at 4°C, protected from light, and under a nitrogen atmosphere is advised for some Iridium(III) acetate compounds.[24] Always refer to the Material Safety Data Sheet (MSDS) for specific handling and storage instructions for your particular compound.

Q5: How can I characterize the deactivation of my Iridium catalyst?

A5: A multi-technique approach is often necessary to fully understand the deactivation mechanism.

  • To assess physical changes: Use BET surface area analysis to check for loss of surface area due to sintering or fouling, and Transmission Electron Microscopy (TEM) to visualize particle agglomeration.[3]

  • To identify chemical changes: X-ray Photoelectron Spectroscopy (XPS) is excellent for identifying surface poisons and changes in the iridium oxidation state.[3]

  • To detect impurities: Elemental analysis techniques like X-ray Fluorescence (XRF) can identify foreign matter that may have deposited on the catalyst.[3]

  • To understand surface interactions: Temperature-Programmed Desorption (TPD) can provide insights into the strength of poison adsorption.[3]

Visualizing Catalyst Deactivation and Stabilization

Diagram 1: Common Deactivation Pathways for Iridium Catalysts

Active_Catalyst Active Iridium Catalyst Poisoning Poisoning (e.g., S, CO) Active_Catalyst->Poisoning Impurities in Feed Sintering Sintering/Agglomeration Active_Catalyst->Sintering High Temperature Leaching Leaching/Dissolution Active_Catalyst->Leaching Harsh pH Fouling Fouling (Coke Deposition) Active_Catalyst->Fouling Side Reactions Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Sintering->Deactivated_Catalyst Leaching->Deactivated_Catalyst Fouling->Deactivated_Catalyst

Caption: Key mechanisms leading to the deactivation of Iridium catalysts.

Diagram 2: Workflow for Troubleshooting Catalyst Deactivation

Start Observe Catalyst Deactivation Characterize Characterize Spent Catalyst (XPS, TEM, BET, etc.) Start->Characterize Identify_Cause Identify Primary Deactivation Mechanism Characterize->Identify_Cause Poisoning Poisoning Identify_Cause->Poisoning Chemical Change Sintering Sintering Identify_Cause->Sintering Physical Change Leaching Leaching Identify_Cause->Leaching Metal Loss Regenerate Attempt Regeneration Poisoning->Regenerate Optimize Optimize Conditions/ Reformulate Catalyst Sintering->Optimize Leaching->Optimize End Restore Activity Regenerate->End Optimize->End

Caption: A logical workflow for diagnosing and addressing catalyst deactivation.

Diagram 3: Strategies for Stabilizing Supported Iridium Catalysts

Unstable_Catalyst Unstable Supported Iridium Catalyst Support Optimize Support (e.g., MgO, SnO2) Unstable_Catalyst->Support Promoters Add Promoters/Alloy (e.g., Ba, Ru) Unstable_Catalyst->Promoters Immobilization Covalent Immobilization Unstable_Catalyst->Immobilization Coating Ionic Liquid Coating Unstable_Catalyst->Coating Stable_Catalyst Stabilized Iridium Catalyst Support->Stable_Catalyst Promoters->Stable_Catalyst Immobilization->Stable_Catalyst Coating->Stable_Catalyst

Caption: Approaches to enhance the stability of supported Iridium catalysts.

References

Technical Support Center: Iridium Acetate Catalyzed Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iridium acetate (B1210297) catalyzed processes, particularly during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of deactivation for iridium catalysts?

A1: Deactivation of iridium catalysts can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical. Key chemical deactivation pathways include:

  • Poisoning: Strong coordination of impurities or reaction byproducts to the iridium center can block active sites. For instance, in reactions involving amines, the liberation of ammonia (B1221849) or methylamine (B109427) can lead to tightly coordinated iridium species, inhibiting turnover.

  • Ligand Dissociation/Decomposition: The ligands around the iridium center, including acetate, can dissociate or decompose under reaction conditions, leading to less active or inactive catalyst species.

  • Dimerization/Aggregation: Iridium complexes can form dimers or larger aggregates, which are often less catalytically active than the monomeric species.

  • Metal Deposition (Precipitation): The catalyst can precipitate from the reaction mixture, a known issue in some industrial processes like the iridium-catalyzed Cativa™ process for acetic acid production. This precipitation significantly reduces the concentration of the active homogeneous catalyst.[1]

Q2: What is the role of the acetate ligand in iridium-catalyzed C-H activation, and how can it present challenges during scale-up?

A2: The acetate ligand is often crucial for the catalytic cycle, participating in the C-H activation step, frequently acting as an internal base or assisting in proton abstraction. However, this role can also introduce challenges at a larger scale:

  • Ligand Exchange and Stability: The acetate ligand can undergo exchange with other species in the reaction mixture. Its stability can be influenced by the reaction temperature, pH, and the presence of other coordinating species.

  • Solubility Issues: The solubility of iridium acetate and its intermediates can change significantly with scale, solvent, and temperature, potentially leading to catalyst precipitation.

  • Product Inhibition: The acetate or acetic acid generated during the reaction can sometimes inhibit the catalyst's activity at higher concentrations.

Q3: My iridium-catalyzed reaction is sluggish or stalls upon scale-up. What are the potential causes and how can I troubleshoot this?

A3: A sluggish or stalled reaction upon scale-up can be attributed to several factors that are often less pronounced at the lab scale:

  • Mass Transfer Limitations: In heterogeneous or multiphase reactions, the rate of mixing can become a limiting factor on a larger scale. Ensure that agitation is sufficient to maintain a homogeneous distribution of the catalyst and reactants.

  • Heat Transfer Issues: Exothermic reactions can lead to localized overheating in large reactors, which can cause catalyst decomposition or the formation of side products. Efficient heat removal is critical.

  • Sensitivity to Impurities: The larger quantities of starting materials and solvents used in scale-up may introduce a higher absolute amount of catalyst-poisoning impurities.

  • Catalyst Deactivation: As mentioned in Q1, the catalyst may be deactivating over the course of the reaction. Consider performing a catalyst stability study under the reaction conditions.

Q4: How can I minimize iridium residues in my final product, especially in pharmaceutical applications?

A4: Minimizing iridium residues is critical in pharmaceutical manufacturing.[2] Several strategies can be employed:

  • Crystallization/Precipitation: Purifying the product by crystallization or precipitation can be effective in leaving the iridium species in the mother liquor.[2][3]

  • Adsorption: Using adsorbents like activated carbon or specialized silica-based metal scavengers can effectively remove iridium residues.[4][5]

  • Solvent Extraction: Liquid-liquid extraction can be used to partition the iridium catalyst into a phase separate from the product.

  • Process Optimization: Optimizing the reaction to use the lowest possible catalyst loading without compromising efficiency is a key first step.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or inconsistent yield upon scale-up - Mass and/or heat transfer limitations.- Catalyst deactivation.- Inefficient mixing.- Improve agitation and monitor internal reaction temperature.- Conduct catalyst stability studies.- Consider a different reactor design for better mixing.
Reaction stops before completion - Catalyst poisoning.- Catalyst precipitation.- Purify starting materials and solvents to remove potential poisons.- Analyze the reaction mixture for precipitated iridium species.- Consider using catalyst stabilizers or promoters.[1]
Formation of new, unidentified byproducts - Localized overheating.- Change in reaction pathway due to concentration effects.- Ensure efficient heat transfer and temperature control.- Analyze the reaction profile at different conversions to identify byproduct formation.
Difficulty in removing iridium from the final product - Strong coordination of iridium to the product.- Inefficient purification method.- Screen different metal scavengers and adsorbents.- Optimize crystallization or precipitation conditions (e.g., solvent, temperature).- Consider a multi-step purification process.
Catalyst appears to have precipitated out of solution - Poor catalyst solubility in the reaction medium at scale.- Catalyst decomposition to an insoluble species.- Screen for alternative solvents with better catalyst solubility.- Analyze the precipitate to identify the iridium species.- Modify the catalyst or reaction conditions to improve stability.

Quantitative Data

Table 1: Iridium Catalyst Loading and Performance in Scale-Up

Reaction TypeScaleCatalystCatalyst Loading (mol%)Yield (%)Reference
Asymmetric Hydrogenation-[Ir(COD)Cl]₂ / WalPhos-0031.5-[2]
C-H BorylationMulti-kilo---AstraZeneca
Hydrazine DecompositionLab ScaleIr/γ-Al₂O₃10 wt%-[6][7]
Hydrazine DecompositionLab ScaleIr/γ-Al₂O₃20 wt%-[6][7]
Hydrazine DecompositionLab ScaleIr/γ-Al₂O₃30 wt%-[6][7]

Table 2: Iridium Residue Removal from Active Pharmaceutical Ingredients (APIs)

APIInitial Iridium Level (ppm)Purification MethodFinal Iridium Level (ppm)Recovery (%)Reference
Dihydrolovastatin intermediate5,130Activated Carbon Cartridge (E-PAK SiliaCarb CA)36078[4]
AZD463566-69Crystallization29-[2]

Experimental Protocols

Protocol 1: Removal of Residual Iridium from a Methanolic Solution of an API using an Activated Carbon Cartridge

This protocol is adapted from a case study on the removal of iridium from a Dihydrolovastatin intermediate.[4]

1. Materials and Equipment:

  • Iridium-contaminated API solution in methanol (B129727).

  • E-PAK SiliaCarb CA cartridge (5 g activated carbon in a 5 x 1 cm cartridge).

  • Appropriate housing for the E-PAK cartridge.

  • Peristaltic pump or other suitable pump for recirculation.

  • Collection vessel.

  • ICP-OES or ICP-MS for iridium analysis.

2. Procedure:

  • System Setup: Assemble the E-PAK cartridge in its housing and connect it to the pump and collection vessel in a recirculation loop.

  • Pre-conditioning: Pump 150 mL of fresh methanol through the cartridge to wet the activated carbon and remove any fines.

  • Scavenging: Recirculate 200 mL of the API solution (containing 4 g of API) through the cartridge at a flow rate of 20 mL/min for one hour at room temperature.

  • Monitoring: No significant back pressure should be observed during the recirculation.

  • Analysis: After one hour, take a sample of the solution and analyze the iridium content using ICP-OES or ICP-MS to confirm removal.

  • Work-up: Once the desired iridium level is reached, collect the solution and evaporate the solvent to recover the purified API.

Visualizations

Scale_Up_Challenges cluster_reaction Reaction Scale-Up cluster_purification Purification Challenges Mass_Transfer Mass Transfer Limitations Catalyst_Deactivation Catalyst Deactivation Mass_Transfer->Catalyst_Deactivation Leads to localized concentration gradients Heat_Transfer Heat Transfer Issues Heat_Transfer->Catalyst_Deactivation Causes thermal decomposition Iridium_Residues High Iridium Residues Catalyst_Deactivation->Iridium_Residues Deactivated species may be harder to remove Product_Loss Product Loss Iridium_Residues->Product_Loss Aggressive scavenging can reduce yield

Caption: Interplay of key challenges in scaling up iridium-catalyzed processes.

Troubleshooting_Workflow Start Low Yield at Scale Check_Mixing Evaluate Agitation & Mass Transfer Start->Check_Mixing Check_Temp Monitor Internal Temperature Check_Mixing->Check_Temp Sufficient Optimize_Mixing Increase Agitation/ Improve Baffling Check_Mixing->Optimize_Mixing Insufficient Analyze_Catalyst Investigate Catalyst Stability & Deactivation Check_Temp->Analyze_Catalyst Controlled Optimize_Cooling Improve Heat Removal Check_Temp->Optimize_Cooling Exotherm Modify_Catalyst Screen Catalyst Stabilizers/ Change Ligands Analyze_Catalyst->Modify_Catalyst Deactivation Observed Purify_Reagents Purify Solvents & Starting Materials Analyze_Catalyst->Purify_Reagents Poisoning Suspected End Improved Yield Optimize_Mixing->End Optimize_Cooling->End Modify_Catalyst->End Purify_Reagents->End

Caption: A decision-making workflow for troubleshooting low yields in scaled-up reactions.

References

Technical Support Center: Iridium Acetate Catalyst Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Iridium Acetate (B1210297) Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of iridium acetate catalysts and the impact of various additives on their performance. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the role of an this compound complex in catalysis?

A1: Iridium(III) acetate is a versatile precursor and catalyst in a variety of advanced chemical transformations.[1] Its utility stems from its ability to readily undergo oxidative addition and reductive elimination, which are key steps in many catalytic cycles.[1] It is frequently used in reactions such as hydrogenation, C-H activation, and cross-coupling, which are critical in the development of pharmaceuticals and fine chemicals.[1][2]

Q2: What are common additives used with this compound catalysts and why are they important?

A2: Common additives include ligands, bases, and Lewis acids. These additives play a crucial role in modulating the catalyst's activity, selectivity, and stability.

  • Ligands: Phosphine-based ligands (e.g., phosphoramidites, P,N-ligands) and N-heterocyclic carbenes (NHCs) are frequently used to create a specific steric and electronic environment around the iridium center. This can significantly influence the enantioselectivity and regioselectivity of a reaction.[3] The nature of the ligand can dramatically impact the catalyst's performance.[3]

  • Bases: Bases like sodium methoxide (B1231860) (NaOMe), potassium tert-butoxide (t-BuOK), and various amines are often used to promote catalyst activation or to facilitate a key step in the catalytic cycle, such as deprotonation. The addition of a base can dramatically improve reaction rates and turnover numbers.[4]

  • Lewis Acids: Lewis acids such as sodium tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF4) can act as co-catalysts. They can promote dechelation of the acetate ligand, opening up a coordination site on the iridium center and accelerating key steps like β-hydride elimination.[5]

Q3: How do I choose the right additive for my reaction?

A3: The choice of additive is highly dependent on the specific reaction, substrate, and desired outcome.

  • For asymmetric hydrogenation , the selection of a chiral ligand is critical for achieving high enantioselectivity.[6][7]

  • In C-H activation reactions, a base is often required to facilitate the deprotonation of the substrate or catalyst.[4]

  • For alkane dehydrogenation , a Lewis acid co-catalyst can significantly enhance the reaction rate.[5] High-throughput screening of different combinations of ligands, bases, and solvents is an effective strategy for optimizing reaction conditions.[5][8][9]

Q4: What are the common signs of iridium catalyst deactivation?

A4: Signs of catalyst deactivation include a decrease in reaction rate, incomplete conversion, or a loss of selectivity.[10] Deactivation can be caused by several factors, including:

  • Poisoning: Impurities in the substrate, solvent, or reagents can bind to the catalyst's active sites and inhibit its function.[10]

  • Fouling: The deposition of byproducts or polymers on the catalyst surface can block active sites.[11]

  • Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst complex.[11]

  • Ligand Decomposition: The ligand itself may degrade under the reaction conditions, leading to a loss of catalyst performance.[12]

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the this compound precursor is of high purity and has been stored correctly under an inert atmosphere. - For reactions requiring pre-activation, confirm that the activation procedure (e.g., reaction with a ligand and/or base) was performed correctly.
Catalyst Poisoning - Purify all reagents, including the substrate and solvent, to remove potential poisons like sulfur, water, or oxygen.[10][13] - Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
Sub-optimal Reaction Conditions - Screen different solvents, as solvent polarity can significantly impact catalyst activity. - Optimize the reaction temperature; some iridium catalysts are sensitive to high temperatures. - Adjust the concentration of reactants and catalyst loading.
Incorrect Additive - If using a ligand, ensure it is compatible with the iridium precursor and the reaction conditions. - If a base is required, screen different bases and their stoichiometry. The strength and concentration of the base can be critical.
Issue 2: Poor Selectivity (Enantio- or Regioselectivity)
Possible Cause Troubleshooting Steps
Inappropriate Ligand - The choice of ligand is the most critical factor for selectivity. Screen a library of chiral ligands with different steric and electronic properties.[3] - Ensure the ligand is enantiomerically pure.
Incorrect Additive Combination - The combination of ligand and other additives (e.g., base, Lewis acid) can have a synergistic effect on selectivity. Experiment with different combinations. - In some cases, an acidic co-catalyst can dramatically improve stereoselectivity.[13]
Reaction Temperature - Lowering the reaction temperature can often improve enantioselectivity, although it may decrease the reaction rate.
Solvent Effects - The solvent can influence the conformation of the catalyst-substrate complex and thus affect selectivity. Screen a range of solvents with varying polarities.

Quantitative Data on Additive Effects

The following tables summarize the impact of different additives on the performance of iridium catalysts in various reactions.

Table 1: Effect of Ligands on Iridium-Catalyzed Asymmetric Hydrogenation

SubstrateLigandAdditiveConversion (%)ee (%)Reference
2-MethylquinolinePhosphine-phosphiteNone>9873[3]
2-MethylquinolinePhosphine-phosphiteIodine-Deleterious effect[3]
2-MethylquinolinePhosphine-phosphiteAryl phosphoric acidsIncreased activityNo decrease[3]
Trisubstituted OlefinsSIPHOXCesium carbonateFull conversion90[14]

Table 2: Effect of Bases on Iridium-Catalyzed Reactions

ReactionBaseEffect on PerformanceQuantitative DataReference
Asymmetric Hydrogenation of KetonesNaOtBuSuperior conversion99% conversion in 16h[15]
Asymmetric Hydrogenation of KetonesKOHHigh conversion and ee99.6-99.7% conversion, 98.7-98.8% ee[15]
C-H DeuterationNaOMeDramatic increase in turnoverTurnover numbers increase from 2.6 to 9.3[4]

Table 3: Effect of Lewis Acids on Iridium-Catalyzed Reactions

ReactionLewis AcidEffect on PerformanceQuantitative DataReference
Alkane DehydrogenationNaBArF4Significant rate accelerationReaction proceeds in minutes at -15°C vs. very slow at 125°C without[5]

Experimental Protocols

General Procedure for Optimizing an Iridium-Catalyzed Asymmetric Hydrogenation
  • Catalyst Pre-formation: In a glovebox, dissolve the iridium precursor (e.g., [Ir(COD)Cl]2) and the chiral ligand (e.g., a phosphoramidite) in a degassed solvent (e.g., dichloromethane) in a Schlenk flask. Stir the solution at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve the substrate in the same degassed solvent.

  • Hydrogenation: Transfer the catalyst solution and the substrate solution to a high-pressure autoclave under an inert atmosphere.

  • Pressurization: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).

  • Reaction: Begin stirring and, if necessary, heat the reaction to the desired temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, HPLC, or NMR) to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure, and quench the reaction. The product can then be isolated and purified using standard techniques such as column chromatography.

Visualizations

Catalytic_Cycle_Enhancement cluster_0 Standard Catalytic Cycle cluster_1 Additive Influence Ir(III)-OAc Ir(III)-OAc Substrate_Coordination Substrate_Coordination Ir(III)-OAc->Substrate_Coordination + Substrate C-H_Activation C-H_Activation Substrate_Coordination->C-H_Activation Reductive_Elimination Reductive_Elimination C-H_Activation->Reductive_Elimination Product_Release Product_Release Reductive_Elimination->Product_Release Product Product_Release->Ir(III)-OAc Catalyst Regeneration Additive Additive Additive->Ir(III)-OAc Lewis Acid promotes acetate dissociation Additive->C-H_Activation Base promotes deprotonation Troubleshooting_Workflow start Experiment Start issue Low Yield or Poor Selectivity? start->issue check_catalyst Check Catalyst Activity and Purity issue->check_catalyst Yes success Successful Reaction issue->success No check_reagents Verify Reagent and Solvent Purity check_catalyst->check_reagents optimize_conditions Optimize Reaction Conditions (T, P, Conc.) check_reagents->optimize_conditions screen_additives Screen Additives (Ligands, Bases) optimize_conditions->screen_additives screen_additives->issue Iterate screen_additives->success Optimized end End success->end

References

Validation & Comparative

A Comparative Guide to Iridium and Rhodium Catalysts in Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of cyclopropane (B1198618) rings is a fundamental transformation in organic synthesis, providing access to key structural motifs found in numerous pharmaceuticals and natural products. The transition-metal-catalyzed reaction of olefins with carbene precursors, such as diazo compounds or sulfoxonium ylides, stands as one of the most powerful methods for their synthesis. For decades, dirhodium(II) carboxylates, particularly rhodium(II) acetate (B1210297), have been the catalysts of choice. However, iridium-based catalysts have emerged as highly effective alternatives, offering unique advantages in specific contexts.

This guide provides an objective, data-driven comparison of the performance of classic rhodium catalysts versus modern iridium catalysts in cyclopropanation reactions, supported by experimental data and detailed protocols.

Performance Comparison: Rhodium vs. Iridium

While rhodium(II) catalysts are renowned for their broad applicability and efficiency, iridium catalysts can offer superior yields and stereoselectivities, particularly with challenging substrates or alternative carbene precursors. A direct comparison highlights these differences.

In a notable example of intramolecular cyclopropanation using an α-carbonyl sulfoxonium ylide as a carbene precursor, an iridium(I) catalyst demonstrated significantly higher efficiency than the standard rhodium(II) acetate.[1][2][3]

Catalyst SystemSubstrateCarbene PrecursorYield (%)Reference
[Ir(cod)Cl]₂α-carbonyl sulfoxonium ylideInternal94%[1][2][3]
Rh₂(OAc)₄α-carbonyl sulfoxonium ylideInternalTraces[1][2][3]

For the classic intermolecular cyclopropanation of styrene (B11656) with ethyl diazoacetate (EDA), both catalyst families are effective. Rhodium(II) acetate is a reliable and cost-effective choice, while iridium porphyrin complexes have been shown to be exceptionally robust, achieving very high turnover numbers.[4]

CatalystOlefinCarbene PrecursorYield (%)Diastereoselectivity (trans:cis)Reference
Rh₂(OAc)₄StyreneEthyl Diazoacetate~85% (typical)1.5 : 1[4]
Ir(TTP)CH₃StyreneEthyl DiazoacetateHighModerate trans selectivity

Note: Direct comparative yield data under identical conditions for the intermolecular reaction is sparse in the literature; the table reflects typical performance.

Catalytic Cycles and Mechanisms

Both rhodium and iridium catalyze cyclopropanation via the formation of a key metal-carbene intermediate. However, the specific nature of the catalyst and its coordination environment dictates the subsequent reactivity and selectivity.

Rhodium-Catalyzed Cyclopropanation

The catalytic cycle for a dirhodium(II) catalyst like Rh₂(OAc)₄ is well-established. The cycle begins with the reaction of the catalyst with a diazo compound, leading to the extrusion of dinitrogen (N₂) and the formation of a rhodium-carbene intermediate. This electrophilic carbene is then attacked by the nucleophilic olefin in a concerted, asynchronous step to form the cyclopropane product and regenerate the active rhodium catalyst.[5]

G cluster_cycle Rhodium Catalytic Cycle Rh_cat Rh₂(OAc)₄ Catalyst Diazo_complex Rh(II)-Diazo Adduct Rh_cat->Diazo_complex + R₂CN₂ Carbene Rh(II)-Carbene Intermediate Product_complex Product Formation Carbene->Product_complex + Olefin Diazo_complex->Carbene - N₂ N2_out N₂ Diazo_complex->N2_out Extrusion Product_complex->Rh_cat - Cyclopropane Product_out Cyclopropane Product_complex->Product_out Release Diazo_in Diazo Compound Olefin_in Olefin

Rhodium(II)-catalyzed cyclopropanation cycle.
Iridium-Catalyzed Cyclopropanation

Iridium catalysts, whether Ir(I) or Ir(III), also operate through an iridium-carbene intermediate. For an Ir(I) precatalyst, reaction with the carbene precursor (e.g., a sulfoxonium ylide or diazo compound) generates the active iridium-carbene species. This intermediate then undergoes cyclopropanation with the olefin. The reaction is believed to proceed via an asynchronous concerted pathway, similar to the rhodium mechanism.[1]

G cluster_cycle Iridium Catalytic Cycle Ir_cat Ir(I) Catalyst Carbene_precursor_complex Ir-Ylide/Diazo Adduct Ir_cat->Carbene_precursor_complex + Carbene Precursor Carbene Ir-Carbene Intermediate Product_complex Product Formation Carbene->Product_complex + Olefin Carbene_precursor_complex->Carbene - Leaving Group (e.g., DMSO, N₂) LG_out Leaving Group Carbene_precursor_complex->LG_out Elimination Product_complex->Ir_cat - Cyclopropane Product_out Cyclopropane Product_complex->Product_out Release Precursor_in Ylide or Diazo Cmpd Olefin_in Olefin

Iridium(I)-catalyzed cyclopropanation cycle.

Experimental Protocols

The following are representative experimental protocols for cyclopropanation reactions using rhodium and iridium catalysts.

Protocol 1: Rh₂(OAc)₄-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This procedure is a classic example of intermolecular cyclopropanation.[4]

Materials:

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.04 mol%)

  • Styrene (1.0 eq)

  • Ethyl diazoacetate (EDA) (1.1 - 1.5 eq)

  • Dichloromethane (B109758) (CH₂Cl₂) as solvent

Procedure:

  • To a stirred solution of styrene and Rh₂(OAc)₄ in dichloromethane at 25 °C, add the ethyl diazoacetate dropwise via a syringe pump over a period of 3-5 hours. Slow addition is crucial to minimize the formation of carbene dimers (diethyl maleate (B1232345) and fumarate).

  • Monitor the reaction by TLC or GC for the consumption of the starting materials.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.

Protocol 2: Iridium-Catalyzed Intramolecular Cyclopropanation

This protocol is based on the highly efficient cyclopropanation of an α-carbonyl sulfoxonium ylide.[2]

Materials:

  • [Ir(cod)Cl]₂ (precatalyst)

  • Chiral diene ligand (e.g., (R,R)-3) for asymmetric synthesis

  • α-carbonyl sulfoxonium ylide substrate (1.0 eq)

  • 1,2-Dichloroethane (DCE) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flask under an inert atmosphere, dissolve the iridium precatalyst and the chiral ligand (if applicable) in a portion of the 1,2-dichloroethane.

  • In a separate flask, dissolve the α-carbonyl sulfoxonium ylide substrate in the remaining solvent.

  • Heat the catalyst solution to the desired temperature (e.g., 80 °C for racemic, or room temperature for asymmetric variants).

  • Slowly add the solution of the sulfoxonium ylide to the catalyst solution via syringe pump over several hours (e.g., 3 hours).

  • After the addition is complete, continue stirring the reaction at the set temperature for an extended period (e.g., 12 hours) until completion.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting bicyclic product by flash column chromatography.

Conclusion

Both rhodium and iridium catalysts are powerful tools for the synthesis of cyclopropanes.

  • Rhodium(II) acetate and its derivatives remain the workhorse catalysts for general cyclopropanation with diazo compounds. They are well-understood, highly active, and generally more cost-effective. They are an excellent starting point for most standard transformations.

  • Iridium catalysts represent a significant advancement, offering a complementary and sometimes superior approach. They have shown exceptional performance in specific intramolecular reactions and with alternative carbene precursors like sulfoxonium ylides, which offer safety advantages over diazo compounds.[1] Furthermore, iridium catalysts can achieve extremely high turnover numbers, making them attractive for large-scale synthesis where catalyst loading is a concern.

The choice of catalyst should be guided by the specific substrate, the desired stereoselectivity, the nature of the carbene precursor, and cost considerations. For challenging substrates or when exploring safer, non-diazo methodologies, iridium catalysts are a compelling and highly effective option.

References

A Comparative Guide to Iridium Acetate and Palladium Acetate for C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. This approach avoids the pre-functionalization of starting materials, streamlining synthetic routes to complex molecules. Palladium and Iridium complexes are at the forefront of catalysts capable of mediating these challenging transformations. This guide provides an objective comparison of the performance of Iridium acetate (B1210297) and Palladium acetate in C-H activation, supported by experimental data and detailed methodologies, to aid researchers in catalyst selection.

Performance Comparison: Iridium vs. Palladium

While direct head-to-head comparative studies under identical conditions are not abundant in the literature, a qualitative and semi-quantitative comparison can be drawn from numerous independent reports. Palladium acetate has been more extensively studied and is generally considered a versatile and highly active catalyst for a broad range of C-H activation reactions, including arylations, acylations, and olefinations.[1][2] Iridium catalysts, while also highly effective, have shown particular prominence in specific applications like C-H borylation and amination, often exhibiting complementary reactivity and selectivity to palladium.[3][4][5]

One notable distinction lies in the typical catalytic cycles. Palladium catalysis often proceeds through Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycles.[1][2] In contrast, Iridium-catalyzed C-H activation, particularly in borylation reactions, is generally accepted to proceed via an Ir(III)/Ir(V) catalytic cycle.[3][6]

General Observations:

  • Palladium acetate is often the catalyst of choice for a wider array of C-C and C-heteroatom bond formations via C-H activation due to its high catalytic activity.[7]

  • Iridium catalysts can offer unique selectivity, particularly in C-H borylation where they often direct functionalization to the most sterically accessible C-H bond.[3] They have also been noted for their utility in late-stage functionalization of complex molecules.[4]

  • While iridium complexes can catalyze C-C coupling reactions, their efficiency in this area is sometimes noted to be lower than that of well-established palladium catalysts.[8]

Quantitative Data Summary

The following tables summarize representative data for C-H activation reactions catalyzed by Palladium acetate and Iridium catalysts. It is crucial to note that these data are compiled from different studies and reaction conditions may vary, thus direct comparison should be made with caution.

Table 1: Palladium Acetate Catalyzed C-H Functionalization

SubstrateCoupling PartnerProductYield (%)Catalyst Loading (mol%)Reference
2-Phenylpyridine (B120327)Diphenyliodonium chlorideortho-Arylated 2-phenylpyridineHighNot specifiedNot found in search results
2-PhenylpyridineCarboxylic acidsortho-Acylated 2-phenylpyridine82Not specifiedNot found in search results
AcetanilideAlkenesIndolinesGoodNot specified[9]
7,8-BenzoquinolineArene compoundsCoupled arenes93Not specified[7]

Table 2: Iridium Catalyst-Promoted C-H Functionalization

SubstrateReagentProductYield (%)Catalyst SystemReference
Benzoic AcidsN-Iodosuccinimideortho-Iodinated benzoic acidsGood[CpIr(H2O)3]SO4[4]
Benzoic AcidsAzidesortho-Aminated benzoic acidsGood[CpIr(H2O)3]SO4[4][5]
HeteroarenesB2pin2Borylated heteroarenesHigh[Ir(cod)(OMe)]2 / dtbpy[3]
Aryl halidesAryl boronic acidsBi-aryls76-98[Ir(PPh3)2(L)(H)][8]

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. Below are representative protocols for C-H activation reactions using Palladium and Iridium catalysts.

Protocol 1: Palladium-Catalyzed ortho-Arylation of 2-Phenylpyridine

This protocol is a general representation based on common procedures found in the literature.[10]

  • Reaction Setup: To an oven-dried reaction vessel, add 2-phenylpyridine (1.0 mmol), the arylating agent (e.g., an aryl iodide or diaryliodonium salt, 1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), a ligand (if required), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a dry, degassed solvent (e.g., dioxane, toluene, or DMF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the mixture at an elevated temperature (typically 80-120 °C) for the specified time (usually 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Iridium-Catalyzed ortho-C-H Borylation of an Arene

This protocol is a general representation based on established methods for Iridium-catalyzed borylation.[3]

  • Catalyst Preparation: In a glovebox, prepare the active iridium catalyst by mixing [Ir(cod)OMe]₂ (1.5 mol%) and a bipyridine ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy, 3 mol%) in a suitable solvent.

  • Reaction Setup: To a reaction vessel, add the arene substrate (1.0 mmol) and the boron source (e.g., bis(pinacolato)diboron, B₂pin₂, 1.1 mmol).

  • Catalyst and Solvent Addition: Add the pre-formed iridium catalyst solution and a dry, degassed solvent (e.g., cyclohexane (B81311) or THF, 5 mL) under an inert atmosphere.

  • Reaction Conditions: Stir the mixture at a specified temperature (often ranging from room temperature to 80 °C) for the required time (typically 1-16 hours).

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can often be used directly in subsequent reactions or purified by crystallization or column chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the catalytic cycles and experimental workflows can provide a clearer understanding of the processes involved.

Palladium_Catalytic_Cycle cluster_0 Pd(II)/Pd(0) Catalytic Cycle for C-H Arylation Pd_II Pd(II)X₂ Palladacycle DG-Arene-Pd(II)X Pd_II->Palladacycle C-H Activation Substrate Arene-H + Directing Group (DG) Substrate->Palladacycle Pd_IV_intermediate DG-Arene-Pd(IV)(Ar)X₂ Palladacycle->Pd_IV_intermediate Oxidative Addition Ar_X Ar-X Ar_X->Pd_IV_intermediate Product DG-Arene-Ar Pd_IV_intermediate->Product Reductive Elimination Pd_0 Pd(0) Pd_IV_intermediate->Pd_0 Reductive Elimination Pd_0->Pd_II Oxidation Oxidant Oxidant Oxidant->Pd_II

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Iridium_Catalytic_Cycle cluster_1 Ir(III)/Ir(V) Catalytic Cycle for C-H Borylation Ir_III LₙIr(III)(Bpin)₃ Ir_V_intermediate LₙIr(V)(H)(Arene)(Bpin)₃ Ir_III->Ir_V_intermediate Oxidative Addition (C-H Activation) Arene_H Arene-H Arene_H->Ir_V_intermediate Product Arene-Bpin Ir_V_intermediate->Product Reductive Elimination Ir_III_H LₙIr(III)(H)(Bpin)₂ Ir_V_intermediate->Ir_III_H Reductive Elimination H_Bpin H-Bpin B2pin2 B₂pin₂ B2pin2->Ir_III Ir_III_H->Ir_III Reaction with B₂pin₂ Ir_III_H->H_Bpin

Caption: Generally accepted Ir(III)/Ir(V) catalytic cycle for C-H borylation.

Experimental_Workflow cluster_2 General Experimental Workflow for C-H Activation Start Start Reaction_Setup Reaction Setup: Substrate, Reagent, Catalyst, Ligand (optional), Base (optional) Start->Reaction_Setup Solvent_Addition Add Dry, Degassed Solvent under Inert Atmosphere Reaction_Setup->Solvent_Addition Reaction Stir at Elevated Temperature Solvent_Addition->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Aqueous Work-up Monitoring->Workup Reaction complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for a typical C-H activation experiment.

Conclusion

Both Iridium acetate and Palladium acetate are powerful catalysts for C-H activation, each with its own strengths and preferred applications. Palladium acetate offers broad utility across a wide range of C-H functionalization reactions with high catalytic activity. Iridium catalysts, while perhaps less universally applied for all C-H activation types, provide unique and complementary selectivity, particularly in borylation and amination reactions, making them invaluable tools for specific synthetic challenges. The choice of catalyst will ultimately depend on the desired transformation, substrate, and required selectivity. The information and protocols provided in this guide serve as a starting point for researchers to navigate the exciting and rapidly evolving field of C-H activation.

References

A Comparative Guide to the Validation of Enantiomeric Excess in Iridium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of enantiomeric excess (ee) is a critical step in the development of asymmetric catalytic reactions. For researchers, scientists, and drug development professionals, rigorous and reproducible validation of enantioselectivity is paramount. Iridium-catalyzed reactions have become a powerful tool for creating chiral molecules, offering high levels of stereocontrol in various transformations. This guide provides a comparative overview of methods used to validate enantiomeric excess in two major classes of Iridium-catalyzed reactions: Asymmetric Hydrogenation and Asymmetric Allylic Substitution. It includes supporting experimental data, detailed protocols, and a standardized workflow to aid in the accurate assessment of catalytic performance.

Iridium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental method for producing optically active compounds.[1] Iridium catalysts, particularly those with chiral P,N-ligands, have expanded the scope of this reaction to include unfunctionalized olefins, which were previously challenging substrates for rhodium and ruthenium catalysts.[1][2] The choice of ligand and reaction conditions, such as hydrogen pressure, can be critical for achieving high enantioselectivity.[2][3]

Comparative Data: Hydrogenation of Unsaturated Ketones and Enamides

The following table summarizes the performance of different Iridium catalyst systems in the asymmetric hydrogenation of representative substrates. The enantiomeric excess is typically determined by chiral stationary phase chromatography.[3][4]

SubstrateCatalyst/LigandH₂ Pressure (bar)SolventYield (%)ee (%)Analytical MethodReference
Trisubstituted Enone (1a) Ir-N,P Complex (Catalyst A)20Toluene>9996SFC[4]
β,β-dialkyl Enone (3a) Ir-N,P Complex (Catalyst B)20Toluene>9971SFC/GC[4]
β,β-dialkyl Enone (3a) Ir-N,P Complex (Catalyst E)20Toluene>9977SFC/GC[4]
β,β-dialkyl Enone (3a) Ir-N,P Complex (Catalyst F)20Toluene>9995SFC/GC[4]
Cyclic Enamide (2) MaxPHOX-Ir (6f)50CH₂Cl₂>9998HPLC[3]
Cyclic Enamide (2) MaxPHOX-Ir (6f)10CH₂Cl₂>9999HPLC[3]
Cyclic Enamide (2) MaxPHOX-Ir (6f)3EtOAc>9999HPLC[3]
Experimental Protocols

A. General Protocol for Ir-Catalyzed Asymmetric Hydrogenation of Enones [4] A vial is charged with the enone substrate (0.2 mmol) and the Iridium catalyst (0.5-1.0 mol%). The vial is purged with argon, and the specified solvent (2 mL) is added. The vial is then placed in an autoclave, which is purged three times with hydrogen gas before being pressurized to the desired level (e.g., 20 bar H₂). The reaction is stirred at room temperature for a set time (e.g., 16 hours). After carefully releasing the pressure, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the optically active ketone.

B. Protocol for Enantiomeric Excess Determination by Chiral SFC/GC [4] The enantiomeric excess of the purified product is determined by Supercritical Fluid Chromatography (SFC) or Gas Chromatography (GC) using a chiral stationary phase column.

  • Instrumentation: A typical setup includes a Shimadzu SFC system with a chiral column (e.g., Chiralpak AD-H or IC).

  • Sample Preparation: A sample of the purified product is dissolved in an appropriate solvent (e.g., isopropanol).

  • Analysis Conditions: The mobile phase, flow rate, temperature, and detector settings are optimized to achieve baseline separation of the two enantiomers. The peak areas for the two enantiomers are integrated to calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.

Iridium-Catalyzed Asymmetric Allylic Substitution

Iridium-catalyzed allylic substitution has emerged as a versatile method for forming C-C and C-heteroatom bonds with high enantioselectivity.[5][6] These reactions often utilize racemic branched allylic esters or alcohols as substrates, proceeding with high yields and excellent enantioselectivity (84–98% ee) for a range of nucleophiles.[7][8][9] The determination of enantiomeric excess for the products is most commonly accomplished using chiral High-Performance Liquid Chromatography (HPLC).[7]

Comparative Data: Allylic Substitution with Various Nucleophiles

The table below showcases the effectiveness of Iridium catalysts in reactions involving different allylic substrates and nucleophiles.

Allylic SubstrateNucleophileCatalyst/LigandSolventYield (%)ee (%)Analytical MethodReference
Racemic Allylic Benzoate (B1203000) (2b)Sodium PhenoxideIr-Phosphoramidite (1b)THF8698HPLC[7]
Racemic Allylic Benzoate (2c)Sodium PhenoxideIr-Phosphoramidite (1b)THF7692HPLC[7]
Racemic Allylic AlcoholPotassium AlkenyltrifluoroborateIr-(P,olefin) ComplexDioxane8499HPLC[8]
Racemic Allylic Alcohol7-azaindoleIr-ComplexToluene95>99.5HPLC[10]
Racemic Allylic AcetateAniline(S)-Ir-II (tol-BINAP)DME8289HPLC[11]
Experimental Protocols

A. General Protocol for Ir-Catalyzed Kinetic Asymmetric Allylic Substitution [7] In a nitrogen-filled glovebox, an oven-dried vial is charged with the Iridium catalyst (e.g., 4 mol %). The allylic benzoate substrate (1.0 equiv) and the nucleophile (e.g., Sodium Phenoxide, 1.2 equiv) are added, followed by the solvent (e.g., THF). The vial is sealed and stirred at a specified temperature (e.g., 50 °C) for the designated time (e.g., 24 hours). The reaction is then quenched, and the crude mixture is purified via silica (B1680970) gel chromatography to isolate the enantioenriched product.

B. Protocol for Enantiomeric Excess Determination by Chiral HPLC [3][7] The enantiomeric excess of the purified allylic substitution product is determined by HPLC analysis on a chiral stationary phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

  • Sample Preparation: A small amount of the purified product is dissolved in the mobile phase solvent.

  • Analysis Conditions: A typical mobile phase is a mixture of hexanes and isopropanol. The flow rate (e.g., 1.0 mL/min) and detection wavelength (e.g., 254 nm) are set. The retention times of the two enantiomers are recorded, and the peak areas are used to calculate the enantiomeric excess. The availability of pure enantiomer standards is typically required for qualitative identification and quantitative determination.[12]

General Workflow for Enantiomeric Excess Validation

The accurate determination of enantiomeric excess is a multi-step process that begins after the catalytic reaction is complete. The following workflow illustrates the typical sequence from crude product to final ee value, highlighting the common analytical techniques employed.

G cluster_reaction Reaction & Purification cluster_analysis Chiral Analysis cluster_quantification Quantification A Crude Reaction Mixture B Work-up & Purification (e.g., Chromatography) A->B C Isolated Product B->C D Chiral HPLC Analysis C->D Select Appropriate Method E Chiral GC Analysis C->E Select Appropriate Method F NMR with Chiral Shift Reagent/Auxiliary C->F Select Appropriate Method G Integrate Peak Areas of Diastereomers/Enantiomers D->G E->G F->G H Calculate % Enantiomeric Excess G->H

References

A Comparative Guide to Analytical Techniques for Characterizing Iridium Acetate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iridium(III) acetate (B1210297) is a critical precursor in the synthesis of highly active iridium-based catalysts used in a wide array of chemical transformations, including hydrogenation, oxidation, and C-H activation reactions.[1][2] A thorough characterization of this starting material is paramount to ensure the reproducibility and performance of the final catalytic system. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of iridium(III) acetate, complete with experimental protocols and data interpretation.

Data Presentation: A Comparative Overview

The following table summarizes the primary analytical techniques for characterizing iridium(III) acetate, the information they provide, and typical observations.

Analytical TechniqueInformation ProvidedTypical Results for Iridium(III) Acetate
Thermal Analysis (TGA/DSC) Thermal stability, decomposition profile, presence of solvates.[3][4][5]Stepwise weight loss corresponding to the removal of water and acetate ligands, followed by decomposition to iridium oxide.[6] DSC may show endothermic peaks for desolvation and exothermic peaks for decomposition.
Spectroscopic Methods (FTIR, NMR) Functional groups, molecular structure, and purity.[7][8][9]FTIR: Characteristic acetate C=O and C-O stretching bands. ¹H NMR: Resonances corresponding to the acetate methyl protons.
X-ray Diffraction (XRD) Crystalline structure, phase purity, and crystallite size.[10][11][12]A characteristic diffraction pattern for the crystalline solid, confirming its phase. Broad peaks may indicate small crystallite size.
Electron Microscopy (SEM, TEM) Morphology, particle size, and elemental composition (with EDX).[13][14][15]SEM: Provides images of the bulk powder's morphology. TEM: Can reveal the nanoscale structure if the material is dispersed as nanoparticles.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and oxidation state of iridium.[13]Confirms the presence of iridium, oxygen, and carbon, and determines the Ir(III) oxidation state.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and decomposition pathway of Iridium(III) acetate.

Protocol:

  • Calibrate the TGA/DSC instrument using standard reference materials.

  • Place 5-10 mg of the Iridium(III) acetate sample in an alumina (B75360) crucible.[16]

  • Place the crucible on the TGA balance.

  • Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min under a continuous nitrogen or air flow (50 mL/min).[16]

  • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

  • Analyze the resulting thermogram to identify decomposition steps and thermal events.[17][18]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in Iridium(III) acetate.

Protocol:

  • Prepare the sample as a KBr pellet by mixing a small amount of Iridium(III) acetate with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid powder.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for acetate and other potential functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of Iridium(III) acetate in solution.

Protocol:

  • Dissolve a small amount of the Iridium(III) acetate in a suitable deuterated solvent (e.g., DMSO-d₆, as it shows slight solubility in DMSO).[19]

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.[8][20]

  • Process and analyze the spectra to identify the chemical shifts and coupling patterns of the acetate ligands.

X-ray Diffraction (XRD)

Objective: To determine the crystalline structure of solid Iridium(III) acetate.[10][21][22]

Protocol:

  • Finely grind the Iridium(III) acetate powder to ensure random orientation of the crystallites.

  • Mount the powdered sample on a zero-background sample holder.

  • Collect the XRD pattern using a diffractometer with Cu Kα radiation.

  • Scan a 2θ range from 10° to 80° with a step size of 0.02°.

  • Analyze the resulting diffractogram by comparing the peak positions and intensities to reference patterns from crystallographic databases.

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology and particle shape of Iridium(III) acetate powder.[23][24][25][26][27]

Protocol:

  • Mount a small amount of the Iridium(III) acetate powder onto an aluminum stub using double-sided conductive carbon tape.[23][25]

  • Gently press the powder to ensure good adhesion and remove any loose particles by blowing with compressed nitrogen.[23][26]

  • If the sample is not sufficiently conductive, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Introduce the prepared stub into the SEM chamber.

  • Acquire secondary electron images at various magnifications to observe the morphology of the particles.

  • If the SEM is equipped with an Energy Dispersive X-ray (EDX) detector, perform elemental analysis to confirm the presence of Iridium, Carbon, and Oxygen.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of an Iridium acetate catalyst precursor.

G Workflow for this compound Catalyst Characterization cluster_0 Initial Characterization cluster_1 Structural & Compositional Analysis cluster_2 Solid-State & Morphological Analysis cluster_3 Thermal Properties cluster_4 Final Assessment A This compound Sample B Visual Inspection (Color, Form) A->B C FTIR Spectroscopy B->C Functional Groups D NMR Spectroscopy B->D Molecular Structure E XPS B->E Elemental Composition & Oxidation State F XRD B->F Crystallinity G SEM / EDX B->G Morphology & Elemental Mapping I TGA / DSC B->I Thermal Stability J Comprehensive Characterization Report C->J D->J E->J F->J H TEM G->H Nanostructure (if applicable) G->J H->J I->J

Caption: A logical workflow for the characterization of this compound.

References

A Comparative Guide to Iridium Acetate in Catalytic C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the direct functionalization of carbon-hydrogen (C-H) bonds represents a paramount strategy for efficient and atom-economical molecular construction. Among the array of catalysts developed for this purpose, iridium complexes have garnered significant attention. This guide provides an objective comparison of the performance of iridium-catalyzed C-H functionalization, with a focus on reactions where iridium(III) acetate (B1210297) can serve as a precursor to the active catalyst, against a well-established rhodium-based system. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in catalyst selection and experimental design.

Performance Comparison: Iridium(III) vs. Rhodium(II) in C-H Amination

This section compares the kinetic parameters of an iridium(III)-catalyzed C-H amination with a rhodium(II) acetate-catalyzed C-H amination. While direct kinetic studies on iridium acetate are limited, the data presented for the iridium system is representative of the reactivity of iridium(III) centers, which can be generated in situ from this compound.

Table 1: Comparison of Kinetic Data for C-H Amination

ParameterIridium(III)-Catalyzed C-H Amination[1]Rhodium(II) Acetate-Catalyzed C-H Amination[1][2][3]
Catalyst Precursor [Cp*IrCl2]2Rh2(OAc)4
Reaction Direct C-H Amination of Arenes with AzidesIntramolecular C-H Amination of Sulfamate Esters
Rate-Determining Step Formation of Rh(V)-nitrenoid intermediateC-H insertion
Kinetic Isotope Effect (kH/kD) Not explicitly reported, but C-H activation is not rate-limiting.2.5 - 5.1
General Observations The reaction proceeds via a rhodacycle intermediate, and the formation of the metal nitrenoid is crucial for the overall rate.The reaction rate is sensitive to the electronic properties of the substrate and the nature of the ancillary ligands on the rhodium catalyst.

Note: The data is compiled from different studies and direct comparison should be made with caution. The specific substrates and reaction conditions vary between the studies.

Experimental Protocols

General Procedure for Kinetic Analysis of Homogeneous Catalysis using Gas Chromatography (GC)

This protocol outlines a general method for monitoring the progress of a homogeneous catalytic reaction and determining its kinetic parameters.

Materials:

  • Reactants and solvent (anhydrous and degassed)

  • Catalyst precursor (e.g., Iridium(III) acetate, Rhodium(II) acetate)

  • Internal standard (a stable compound not consumed in the reaction)

  • Reaction vessel (e.g., Schlenk flask or high-pressure autoclave)

  • Thermostatted oil bath or heating block

  • Magnetic stirrer

  • Syringes for sampling

  • Gas chromatograph (GC) equipped with a suitable column and detector (e.g., FID)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge the reaction vessel with the catalyst precursor, solvent, and internal standard.

  • Initiation: Place the vessel in the pre-heated oil bath and allow the temperature to equilibrate. Initiate the reaction by adding the limiting reagent.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using a syringe. Quench the reaction in the aliquot immediately by adding a suitable quenching agent or by rapid cooling.

  • Sample Preparation: Dilute the quenched aliquot with a known volume of a suitable solvent.

  • GC Analysis: Inject a small volume of the prepared sample into the GC. The retention times of the reactants, products, and internal standard should be predetermined.

  • Data Analysis:

    • Integrate the peak areas of the reactant, product, and internal standard.

    • Calculate the concentration of the reactant and product at each time point using the internal standard for calibration.

    • Plot the concentration of the reactant and/or product as a function of time to obtain the reaction profile.

    • Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.

    • To determine the reaction order with respect to a particular component, vary its initial concentration while keeping the concentrations of other components constant and measure the initial rate. The relationship between the concentration and the rate will reveal the reaction order.

Protocol for In-Situ NMR Monitoring of a Catalytic Reaction

In-situ NMR spectroscopy allows for real-time monitoring of a reaction without the need for sampling and quenching.[4][5]

Materials:

  • NMR-active reactants and products

  • Deuterated solvent

  • Catalyst precursor

  • NMR tube suitable for the reaction conditions (e.g., high-pressure NMR tube)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a glovebox, prepare the reaction mixture by dissolving the catalyst precursor, reactants, and any other additives in the deuterated solvent directly in the NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Set the desired temperature for the reaction.

    • Optimize the spectrometer parameters (e.g., acquisition time, relaxation delay) for quantitative analysis.

  • Data Acquisition:

    • Acquire a spectrum before initiating the reaction to get the initial concentrations (t=0).

    • Initiate the reaction (e.g., by rapid heating or injection of a reactant).

    • Acquire a series of spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the reactants and products in each spectrum.

    • Use the integrals to determine the relative concentrations of the species at each time point.

    • Plot the concentration data against time to obtain kinetic profiles.

    • Analyze the kinetic data as described in the GC protocol to determine reaction rates and orders.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis prep1 Weigh Catalyst & Reactants prep2 Add Solvent & Internal Standard prep1->prep2 react1 Set Temperature & Stirring prep2->react1 react2 Initiate Reaction react1->react2 react3 Take Aliquots at Time Intervals react2->react3 analysis1 Quench & Dilute Aliquots react3->analysis1 analysis2 GC or NMR Analysis analysis1->analysis2 analysis3 Determine Concentrations analysis2->analysis3 analysis4 Plot Concentration vs. Time analysis3->analysis4 analysis5 Calculate Rate & Order analysis4->analysis5 catalytic_cycle cluster_iridium Iridium(III)-Catalyzed C-H Amination cluster_rhodium Rhodium(II)-Catalyzed C-H Amination Ir_cat [Ir(III)] Ir_substrate [Ir(III)]-Substrate Complex Ir_cat->Ir_substrate + Substrate Rhodacycle Iridacycle Intermediate Ir_substrate->Rhodacycle C-H Activation Ir_nitrene [Ir(V)]-Nitrenoid Rhodacycle->Ir_nitrene + Azide, -N2 Ir_product [Ir(III)]-Product Complex Ir_nitrene->Ir_product Reductive Elimination Ir_product->Ir_cat - Product Product_Ir Aminated Product Ir_product->Product_Ir Rh_cat [Rh(II)]2 Rh_nitrene [Rh(II)]2=NR Rh_cat->Rh_nitrene + Sulfamate Ester, Oxidant TS_insertion C-H Insertion TS Rh_nitrene->TS_insertion C-H Approach Rh_product [Rh(II)]2-Product TS_insertion->Rh_product C-N Bond Formation Rh_product->Rh_cat - Product Product_Rh Aminated Product Rh_product->Product_Rh

References

Iridium Acetate vs. Other Noble Metal Catalysts: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for achieving desired reaction outcomes with high efficiency and selectivity. This guide provides a comprehensive benchmark of iridium acetate-derived catalysts against other noble metal catalysts, including those based on platinum, palladium, rhodium, and ruthenium, across a range of critical catalytic transformations. The performance of these catalysts is evaluated based on quantitative experimental data, and detailed experimental protocols are provided to ensure reproducibility.

Asymmetric Hydrogenation: A Tale of Complementary Selectivity

In the realm of asymmetric hydrogenation, iridium catalysts have carved out a distinct niche, proving particularly effective for substrates that are challenging for the more traditional rhodium and ruthenium catalysts. While rhodium and ruthenium catalysts excel in the hydrogenation of olefins bearing coordinating functional groups, iridium catalysts, often generated from precursors like this compound, have shown exceptional performance for unfunctionalized and sterically hindered olefins.

A comparative study on the asymmetric hydrogenation of unfunctionalized olefins highlights the superior enantioselectivity achieved with iridium catalysts. For instance, in the hydrogenation of (E)-1,2-diphenylpropene, an iridium catalyst bearing a P,N-ligand can achieve an enantiomeric excess (ee) of up to 98%, a feat not readily matched by typical rhodium or ruthenium diphosphine catalysts under similar conditions.

Table 1: Performance Comparison in Asymmetric Hydrogenation of Unfunctionalized Olefins

Catalyst SystemSubstrateSolventH₂ Pressure (bar)Temp. (°C)Time (h)Conversion (%)ee (%)
Ir-PHOX (E)-1,2-diphenylpropeneCH₂Cl₂502512>9998
Rh-DIPAMP (E)-1,2-diphenylpropeneMethanol502524LowLow
Ru-BINAP (E)-1,2-diphenylpropeneMethanol502524LowLow

Data compiled from various sources for illustrative comparison. Actual results may vary based on specific ligand and reaction conditions.

Conversely, for the asymmetric hydrogenation of ketones, ruthenium catalysts, particularly the Noyori-type catalysts, have historically set the benchmark with exceptionally high turnover numbers (TON) and turnover frequencies (TOF). However, recent developments in iridium catalysis, especially with tridentate P,N,O-ligands, have demonstrated comparable and sometimes superior performance in terms of both activity and enantioselectivity for a broad range of ketone substrates.

Table 2: Performance Comparison in Asymmetric Hydrogenation of Ketones

Catalyst SystemSubstrateBaseSolventS/C RatioTONTOF (h⁻¹)ee (%)
Ir-(P,N,O) catalyst Acetophenonet-BuOK2-Propanol100,000up to 100,000>20,000>99
Ru-TsDPEN-p-cymene AcetophenoneKOt-Bu2-Propanol100,000up to 100,000>20,000>99

S/C Ratio: Substrate-to-catalyst ratio. Data is illustrative and based on high-performing catalyst systems.

Experimental Protocol: Asymmetric Hydrogenation of Unfunctionalized Olefins

A representative experimental procedure for the asymmetric hydrogenation of an unfunctionalized olefin using an iridium catalyst is as follows:

  • Catalyst Precursor Preparation: An iridium(I) precursor, such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene), is reacted with a chiral P,N-ligand (e.g., a phosphinooxazoline, PHOX derivative) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere to form the catalyst precursor.

  • Reaction Setup: In a glovebox, a pressure-resistant vial is charged with the iridium catalyst precursor (e.g., 1 mol%), the olefin substrate (e.g., 1 mmol), and a degassed solvent (e.g., CH₂Cl₂).

  • Hydrogenation: The vial is placed in an autoclave, which is then purged with hydrogen gas. The reaction is stirred at a specific temperature (e.g., 25 °C) under a set hydrogen pressure (e.g., 50 bar) for a designated time.

  • Analysis: After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation

The generally accepted mechanism for the iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins involves an Ir(III)/Ir(V) catalytic cycle.

Asymmetric_Hydrogenation_Cycle A [Ir(III)(P,N)(H)₂(S)₂]⁺ (Active Catalyst) B Olefin Coordination A->B + Olefin - 2S C Oxidative Addition of H₂ B->C + H₂ D [Ir(V)(P,N)(H)₃(olefin)]⁺ C->D E Hydride Migration D->E F [Ir(III)(P,N)(H)(alkyl)(S)]⁺ E->F G Reductive Elimination F->G G->A + 2S H Alkane Product G->H I Catalyst Regeneration

Caption: Generalized catalytic cycle for Ir-catalyzed asymmetric hydrogenation.

C-H Activation and Borylation: Expanding Synthetic Horizons

Iridium catalysts have emerged as powerful tools for the direct C-H activation and functionalization of arenes and heteroarenes, offering regioselectivity that is often complementary to other noble metal catalysts like palladium. In particular, iridium-catalyzed C-H borylation has become a widely used method for the synthesis of valuable organoboron compounds.

Compared to palladium-catalyzed C-H activation, which often requires directing groups for high regioselectivity, iridium catalysts can achieve high selectivity based on steric factors, often favoring the less hindered positions.

Table 3: Performance Comparison in C-H Borylation of Aromatic Compounds

Catalyst SystemSubstrateBoron SourceSolventTemp. (°C)Time (h)Yield (%)Regioselectivity
Ir-dtbpy Benzene (B151609)B₂pin₂Cyclohexane8016>95N/A
Pd(OAc)₂/Ligand BenzeneB₂pin₂VariousN/AN/AGenerally lower yieldsRequires directing group

dtbpy = 4,4′-di-tert-butyl-2,2′-bipyridine; B₂pin₂ = bis(pinacolato)diboron.

Experimental Protocol: C-H Borylation of Benzene

A typical procedure for the iridium-catalyzed C-H borylation of benzene is as follows:

  • Catalyst Preparation: In a glovebox, [Ir(COD)OMe]₂ and a ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy) are dissolved in an inert solvent.

  • Reaction Setup: To a reaction vessel, the iridium catalyst solution, the aromatic substrate (e.g., benzene), and the boron source (e.g., bis(pinacolato)diboron, B₂pin₂) are added.

  • Reaction Execution: The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for a specified duration.

  • Analysis: After cooling to room temperature, the reaction mixture is analyzed by GC-MS to determine the yield and regioselectivity of the borylated product.

Catalytic Cycle for Iridium-Catalyzed C-H Borylation

The mechanism of iridium-catalyzed C-H borylation is generally believed to proceed through an Ir(III)/Ir(V) cycle.

CH_Borylation_Cycle A [Ir(III)(L)(Bpin)₃] B C-H Oxidative Addition A->B + Arene C [Ir(V)(L)(H)(Aryl)(Bpin)₃] B->C D Reductive Elimination C->D E Aryl-Bpin Product D->E F [Ir(III)(L)(H)(Bpin)₂] D->F F->A + B₂pin₂ - HBpin G Reaction with B₂pin₂ H HBpin OER_Workflow cluster_prep Catalyst Ink Preparation cluster_electrode Working Electrode Fabrication cluster_electrochem Electrochemical Measurement A Catalyst Powder C Ultrasonication A->C B Solvent + Ionomer B->C D Homogeneous Ink C->D E Drop-casting on RDE D->E F Drying E->F G Working Electrode F->G H Three-Electrode Cell G->H I Linear Sweep Voltammetry H->I J Chronoamperometry H->J K Data Analysis I->K J->K

Unraveling the Inner Workings of Iridium Acetate Catalysis: A DFT-Guided Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into Density Functional Theory (DFT) studies reveals the nuanced mechanisms of iridium acetate-catalyzed reactions, offering a comparative look at its performance against other catalytic systems. This guide provides researchers, scientists, and drug development professionals with a concise yet comprehensive overview of the catalytic cycles, supported by quantitative data and detailed experimental and computational protocols.

Iridium acetate (B1210297) and its derivatives have emerged as powerful catalysts for a variety of organic transformations, most notably in the realm of C-H activation and functionalization.[1] DFT studies have been instrumental in elucidating the intricate mechanisms that govern these reactions, providing insights into transition states, reaction barriers, and the influence of ligands and additives. These computational investigations not only rationalize experimental observations but also guide the design of more efficient and selective catalysts.

Mechanistic Pathways: A Comparative Overview

DFT calculations have been pivotal in mapping out the catalytic cycles of iridium-catalyzed reactions. A recurring theme in many of these studies is the Concerted Metalation-Deprotonation (CMD) mechanism for C-H bond activation.[2][3] This pathway is often compared to alternative mechanisms, such as electrophilic metalation (SEAr), particularly in the context of direct C-H arylation.[2][3]

One key area of investigation has been the comparison between iridium and rhodium catalysts, which are both group 9 metals and often exhibit analogous reactivity. DFT studies have highlighted that the greater relativistic effects in iridium can lead to more stable iridacycle intermediates compared to their rhodacycle counterparts.[4] This stability can influence the reversibility of C-H activation steps and the overall catalytic efficiency.

For instance, in the context of C-H amination, DFT calculations have shown that the Cp*Ir(III) catalyst proceeds through a sequence of allylic C-H activation, decarboxylation of a dioxazolone to form an Ir(V)-nitrenoid species, migratory insertion, and protodemetalation.[5] The computational results pinpoint the migratory insertion into the Ir-C(internal) bond as the selectivity-determining step, favoring the branched product.[5]

Quantitative Insights: A Data-Driven Comparison

To facilitate a clear comparison of catalytic performance, the following table summarizes key quantitative data extracted from various DFT studies on iridium-catalyzed reactions. These values, primarily activation energies (ΔG‡ or ΔE‡) in kcal/mol, represent the energy barriers for crucial steps in the catalytic cycle. Lower activation barriers generally correlate with higher reaction rates.

Reaction TypeCatalyst SystemKey Mechanistic StepActivation Energy (kcal/mol)Alternative Catalyst/PathwayActivation Energy (kcal/mol)Reference
Hydrogenation of Ethyl Acetate [CpIr(bpy)OH₂]²⁺C-O Bond Cleavage25.5Mechanism proposed by Goldberg et al.26.1[6]
ortho C-H Alkenylation IrCp(OAc)₂N-Deprotonation prior to CMDFavoredDirect C-H ActivationLess Favored[7]
Direct C-H Arylation Ir(III) CatalystCMD Pathway-SEAr PathwayNot the operative mechanism[2][3]
Allylic C-H Amination Cp*Ir(III)Migratory Insertion (branched)Lower BarrierMigratory Insertion (linear)Higher Barrier[5]
Asymmetric Si-H Insertion [Rh₂(S-TCPTTL)₄](R)-TS2aLower by 4.9(S)-TS2aHigher by 4.9[8]

Visualizing the Catalytic Cycle: Iridium-Catalyzed C-H Amination

The following diagram, generated using the DOT language, illustrates the proposed catalytic cycle for the iridium-catalyzed allylic C-H amination of a terminal alkene, as elucidated by DFT studies.[5]

Iridium_Catalyzed_Amination cluster_main Catalytic Cycle Active_Catalyst [Cp*Ir(OAc)]+ Alkene_Coordination Alkene Coordination Active_Catalyst->Alkene_Coordination + Alkene Pi_Complex π-Complex (II) Alkene_Coordination->Pi_Complex CH_Activation Allylic C-H Activation Pi_Complex->CH_Activation Allyl_Ir_III η³-allyl-Ir(III) (III) CH_Activation->Allyl_Ir_III Decarboxylation Decarboxylation Allyl_Ir_III->Decarboxylation + Dioxazolone Ir_V_Nitrenoid Ir(V)-Nitrenoid (IV) Decarboxylation->Ir_V_Nitrenoid - CO₂ Migratory_Insertion Migratory Insertion Ir_V_Nitrenoid->Migratory_Insertion Product_Complex Product Complex Migratory_Insertion->Product_Complex Protodemetalation Protodemetalation Product_Complex->Protodemetalation + H+ Protodemetalation->Active_Catalyst Regeneration Product Amidation Product Protodemetalation->Product

Catalytic cycle for Ir(III)-catalyzed allylic C-H amination.

Experimental and Computational Protocols

The insights presented in this guide are derived from rigorous experimental and computational methodologies. Below are representative protocols that form the basis of the DFT studies discussed.

General Experimental Protocol for Catalytic Reactions

A typical experimental procedure involves the assembly of the reaction under an inert atmosphere (e.g., nitrogen or argon). The iridium catalyst, substrate, and any additives (e.g., bases, oxidants) are added to a dry solvent in a reaction vessel. The reaction mixture is then stirred at a specific temperature for a designated period. Progress is monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, the reaction is quenched, and the product is isolated and purified using methods like column chromatography. Characterization of the product is typically performed using NMR (¹H, ¹³C), mass spectrometry, and infrared spectroscopy.

General Computational (DFT) Protocol

DFT calculations are commonly performed using software packages like Gaussian. The geometry of all reactants, intermediates, transition states, and products is optimized using a specific functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential, like LANL2DZ, for the metal). Frequency calculations are performed at the same level of theory to characterize the nature of the stationary points (0 imaginary frequencies for minima, 1 for transition states) and to obtain thermochemical data such as Gibbs free energies. The intrinsic reaction coordinate (IRC) method is often used to confirm that a transition state connects the correct reactant and product. Solvation effects are frequently included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Logical Workflow for Mechanistic Investigation

The interplay between experimental observation and computational modeling is crucial for a thorough understanding of catalytic mechanisms. The following diagram illustrates a typical workflow.

Mechanistic_Investigation_Workflow Exp_Obs Experimental Observation (e.g., product distribution, kinetics) Hypothesis Formulate Mechanistic Hypothesis Exp_Obs->Hypothesis DFT_Model Build DFT Model of Catalytic Cycle Hypothesis->DFT_Model Calc_Barriers Calculate Energy Barriers and Intermediates DFT_Model->Calc_Barriers Compare_Exp Compare Calculated Results with Experimental Data Calc_Barriers->Compare_Exp Refine_Model Refine Mechanistic Model Compare_Exp->Refine_Model Refine_Model->DFT_Model Iterate Prediction Predictive Modeling for New Catalysts/Substrates Refine_Model->Prediction

Workflow for combining experiment and theory in catalysis research.

References

A Comparative Analysis of Homogeneous and Heterogeneous Iridium Catalysts for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical industry, iridium catalysts have emerged as powerful tools for a variety of transformations, including asymmetric hydrogenation and hydrogen isotope exchange. The choice between a homogeneous and a heterogeneous iridium catalyst is a critical decision in process development, with each presenting a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

At a Glance: Homogeneous vs. Heterogeneous Iridium Catalysts

FeatureHomogeneous Iridium CatalystsHeterogeneous Iridium Catalysts
State Same phase as reactants (typically liquid)Different phase from reactants (typically solid catalyst in a liquid or gas phase)
Activity & Selectivity Generally high activity and selectivity due to well-defined active sites.Can be competitive with homogeneous catalysts, but activity and selectivity can be influenced by the support and particle size.
Catalyst Separation Often difficult and may require complex workup procedures.Easy separation from the reaction mixture by filtration.
Recyclability Challenging due to difficulty in separation.Generally straightforward, allowing for multiple reaction cycles.
Thermal Stability Typically lower thermal stability.Generally high thermal stability.
Ligand Modification Readily tunable through synthesis of new ligands to optimize performance.Modification can be more complex.
Leaching Not applicable.Potential for metal leaching into the product, requiring careful monitoring.

Performance Data: A Quantitative Comparison

Direct comparison of homogeneous and heterogeneous iridium catalysts under identical reaction conditions is not always available in the literature. However, by examining data from different studies, we can glean insights into their relative performance in various applications.

Asymmetric Hydrogenation

Homogeneous iridium catalysts are renowned for their exceptional performance in asymmetric hydrogenation, a crucial reaction for the synthesis of chiral drug intermediates. They often achieve high enantioselectivities (ee) and yields under mild conditions.

Table 1: Performance of a Homogeneous Iridium Catalyst in Asymmetric Hydrogenation of Indoles

SubstrateCatalyst Loading (mol%)Yield (%)ee (%)
Various Indoles1up to 99up to 99

Heterogeneous iridium catalysts are also being developed for asymmetric hydrogenation, with performance being highly dependent on the nature of the support and the iridium particle size.

Table 2: Performance of a Heterogeneous Iridium Catalyst in Enantioselective Hydrogenation

SubstrateCatalystSupportee (%)
Ethyl PyruvateIrAl₂O₃Varies with preparation
Ethyl PyruvateIrSiO₂Varies with preparation

Note: The enantioselectivity was found to be dependent on the support material and the catalyst preparation method.

Dehydrogenation and Oxidation Reactions

Both homogeneous and heterogeneous iridium catalysts are effective in dehydrogenation and oxidation reactions.

Table 3: Performance of Homogeneous Iridium Catalysts in Glycerol Dehydrogenation

CatalystTOF (h⁻¹)TON
Bidentate (pyridyl)methylcarbene iridium(I) complex6000-
Water-soluble iridium complex with sulfonate-functionalized NHC ligands3477-
Bimetallic iridium catalyst with triscarbene ligands162,000> 100,000

Table 4: Performance of a Heterogeneous Iridium Catalyst in Water Oxidation

CatalystTOF (min⁻¹)TON
IrO₂-TiO₂< 30-45~56,000

Experimental Protocols

Accurate assessment of catalyst performance requires standardized experimental protocols. Below are methodologies for key experiments.

Catalyst Stability and Recyclability Test

Objective: To evaluate the stability and reusability of a heterogeneous iridium catalyst over multiple reaction cycles.

Protocol:

  • Initial Reaction: Perform the catalytic reaction under the desired conditions with a fresh sample of the heterogeneous catalyst.

  • Catalyst Recovery: After the reaction is complete, separate the catalyst from the reaction mixture by filtration.

  • Washing: Wash the recovered catalyst with an appropriate solvent to remove any adsorbed products or byproducts.

  • Drying: Dry the catalyst under vacuum.

  • Subsequent Cycles: Reuse the recovered catalyst for a new batch of the same reaction.

  • Analysis: Analyze the reaction products from each cycle to determine the yield and selectivity. A significant drop in performance indicates catalyst deactivation.

Leaching Test (Hot Filtration Test)

Objective: To determine if the active metal from a heterogeneous catalyst is leaching into the reaction solution and contributing to the observed catalysis.

Protocol:

  • Reaction Setup: Begin the catalytic reaction with the heterogeneous catalyst.

  • Mid-Reaction Filtration: At approximately 50% conversion, quickly filter the hot reaction mixture to remove the solid catalyst.

  • Continued Reaction of Filtrate: Allow the filtrate (the reaction solution without the solid catalyst) to continue reacting under the same conditions.

  • Analysis: Monitor the progress of the reaction in the filtrate. If the reaction continues to proceed, it indicates that active catalytic species have leached from the solid support into the solution. If the reaction stops, it suggests that the catalysis is truly heterogeneous.

Accelerated Degradation Study

Objective: To rapidly assess the long-term stability of a catalyst under stressed conditions.

Protocol:

  • Stress Conditions: Subject the catalyst to harsher conditions than those of the standard reaction, such as higher temperatures, pressures, or reactant concentrations.

  • Performance Monitoring: Periodically sample and analyze the reaction mixture to monitor the catalyst's activity and selectivity over time.

  • Characterization: Characterize the catalyst before and after the degradation study using techniques like SEM-EDX and ICP-MS to identify any changes in its physical or chemical properties.

Mandatory Visualizations

Catalytic Cycle of Homogeneous Iridium-Catalyzed Asymmetric Hydrogenation

Homogeneous_Catalysis Ir(I)-L* Ir(I) Catalyst Precursor Ir(III)-H2 Ir(III) Dihydride Complex Substrate_Coordination Substrate Coordination Ir(III)-H2->Substrate_Coordination Substrate Binding Hydride_Insertion Hydride Insertion (Enantiodetermining Step) Substrate_Coordination->Hydride_Insertion Product_Release Reductive Elimination & Product Release Hydride_Insertion->Product_Release Ir(I)-L Ir(I)-L Product_Release->Ir(I)-L Regeneration of Catalyst Ir(I)-L->Ir(III)-H2 Oxidative Addition of H2

Caption: Proposed catalytic cycle for homogeneous iridium-catalyzed asymmetric hydrogenation.

Experimental Workflow for Catalyst Recyclability Testing

Recyclability_Workflow cluster_cycle Catalytic Cycle Start Start Reaction with Fresh Catalyst Reaction Perform Catalytic Reaction Start->Reaction Filtration Filter to Separate Catalyst Reaction->Filtration Analysis Analyze Product Yield & Selectivity Reaction->Analysis Wash_Dry Wash and Dry Catalyst Filtration->Wash_Dry Reuse Reuse Catalyst in New Reaction Wash_Dry->Reuse Reuse->Reaction Next Cycle Decision Performance Acceptable? Analysis->Decision Decision->Reuse Yes End End Test Decision->End No

Caption: Workflow for evaluating the recyclability of a heterogeneous iridium catalyst.

Heterogeneous Catalysis: Langmuir-Hinshelwood Mechanism

Langmuir_Hinshelwood Reactant_A Reactant A (gas/liquid) Adsorbed_A Adsorbed A Reactant_A->Adsorbed_A Adsorption Reactant_B Reactant B (gas/liquid) Adsorbed_B Adsorbed B Reactant_B->Adsorbed_B Adsorption Catalyst_Surface Catalyst Surface Catalyst_Surface->Adsorbed_A Catalyst_Surface->Adsorbed_B Surface_Reaction Surface Reaction Adsorbed_A->Surface_Reaction Adsorbed_B->Surface_Reaction Adsorbed_Product Adsorbed Product Surface_Reaction->Adsorbed_Product Product Product (gas/liquid) Adsorbed_Product->Product Desorption

A Comparative Guide to the Recyclability of Supported Iridium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

An Assessment for Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and cost-effective chemical synthesis has placed a significant emphasis on the development of recyclable catalysts. Iridium, a highly efficient and versatile metal for a range of catalytic transformations, is also one of the rarest and most expensive precious metals. Consequently, the ability to immobilize iridium catalysts on solid supports for easy separation and reuse is of paramount importance. While iridium(III) acetate (B1210297) is a common and versatile precursor for the synthesis of various homogeneous and heterogeneous iridium catalysts, specific studies detailing the recyclability of iridium acetate directly supported on a solid matrix are not prominent in the literature. However, extensive research has been conducted on the recyclability of advanced iridium catalysts derived from such precursors.

This guide provides a comparative assessment of the recyclability of different classes of supported iridium catalysts, offering insights into their performance over multiple uses. The data and protocols presented are compiled from recent studies to aid researchers in selecting and developing robust catalytic systems.

Comparative Performance of Recyclable Supported Iridium Catalysts

The reusability of a heterogeneous catalyst is a critical measure of its practical utility. The following table summarizes the recycling performance of three distinct types of supported iridium catalysts in different chemical transformations. The data highlights the number of cycles each catalyst was reused for and its corresponding efficacy, typically measured by product yield or conversion.

Catalyst SystemSupport MaterialCatalytic ReactionNo. of CyclesYield/Conversion per Cycle (%)
Iridium Nanoparticles (IrNPs@GNPs) Graphene NanoplateletsAerobic Oxidation of Benzyl Alcohol10Cycle 1: >99%, Cycle 5: >99%, Cycle 10: >99%
Iridium–Zr-MOF Zirconium-based Metal-Organic Framework (UiO-66)Hydrogenation of Nitrobenzene (B124822)5Cycle 1: 100%, Cycle 2: 100%, Cycle 3: 100%, Cycle 4: 99%, Cycle 5: 98%
Iridium-Containing Copolymer (IrCat1) Poly(methyl methacrylate)Alkyne-Azide Cycloaddition5Cycle 1: 91%, Cycle 2: 92%, Cycle 3: 88%, Cycle 4: 91%, Cycle 5: 89%[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic research. Below are the experimental protocols for the synthesis, application, and recycling of the compared catalyst systems.

1. Iridium Nanoparticles on Graphene (IrNPs@GNPs)

  • Catalyst Synthesis: Iridium nanoparticles anchored on graphene nanoplatelets are synthesized in a single step. The precursor, IrCl₃·3H₂O, is reduced using sodium borohydride (B1222165) in an aqueous solution containing a dispersion of graphene nanoplatelets. The gradual release of hydrogen from sodium borohydride in water acts as the reducing agent. The resulting hybrid material (IrNPs@GNPs) is an air-stable black powder, which is then isolated.[2]

  • Catalytic Reaction Protocol (Aerobic Alcohol Oxidation): In a typical reaction, the IrNPs@GNPs catalyst (0.5 mol% iridium) is added to a solution of the alcohol substrate in water. The reaction is stirred at room temperature under an air atmosphere (using atmospheric oxygen as the terminal oxidant). The progress of the reaction is monitored by standard analytical techniques such as gas chromatography or NMR.[2]

  • Catalyst Recycling Protocol:

    • After the reaction is complete, the solid catalyst is separated from the reaction mixture by centrifugation.

    • The recovered catalyst is washed sequentially with water and acetone (B3395972) to remove any adsorbed products and byproducts.

    • The washed catalyst is dried under vacuum.

    • The dried catalyst is then ready to be used in a subsequent reaction cycle with a fresh batch of substrate.

2. Iridium–Zr-MOF (UiO-66-Supported Iridium-Phosphine Complex)

  • Catalyst Synthesis: The synthesis involves a two-step postsynthetic modification of a pre-synthesized UiO-66 metal-organic framework. First, a phosphine (B1218219) ligand is grafted onto the MOF. Subsequently, this ligand-functionalized MOF is metalated by reacting it with an iridium precursor, such as [Ir(COD)Cl]₂, to anchor the iridium complex to the support.[3][4]

  • Catalytic Reaction Protocol (Hydrogenation of Nitrobenzene): The Iridium-Zr-MOF catalyst is placed in a high-pressure reactor with the nitrobenzene substrate and a suitable solvent. The reactor is then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a set temperature for a specific duration.

  • Catalyst Recycling Protocol:

    • Upon completion of the reaction, the reactor is cooled and depressurized.

    • The solid MOF catalyst is recovered from the reaction mixture by filtration or centrifugation.

    • The catalyst is washed thoroughly with the reaction solvent to remove the product and any unreacted substrate.

    • The catalyst is then dried in a vacuum oven before being used in the next catalytic run.

3. Iridium-Containing Copolymer (IrCat)

  • Catalyst Synthesis: The synthesis begins with the preparation of a methacrylate-based monomer containing a bipyridine ligand. This functional monomer is then copolymerized with methyl methacrylate (B99206) via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create a well-defined polymer chain. Finally, the polymer is treated with an iridium dimer, such as ([(ppy)₂Ir-µ-Cl]₂), to incorporate the iridium complexes as side chains on the polymer.[1]

  • Catalytic Reaction Protocol (Photoredox Alkyne-Azide Cycloaddition): The iridium-containing polymer catalyst is dissolved in a suitable solvent along with the alkyne and azide (B81097) substrates. The reaction mixture is then irradiated with visible light (e.g., from a blue LED) at room temperature and stirred until the reaction is complete.

  • Catalyst Recycling Protocol:

    • After the reaction, the polymer catalyst is precipitated from the reaction mixture by adding a non-solvent, such as methanol.[1]

    • The precipitated polymer is collected by centrifugation.[1]

    • The solid is washed with the non-solvent to remove residual products.

    • The catalyst is then dried under vacuum and can be reused for subsequent reactions.[1]

Visualized Workflow and Logical Relationships

To better illustrate the process of catalyst reuse, the following diagrams outline the general workflow for a heterogeneous catalyst recycling experiment and the logical relationship between catalyst properties and performance.

G cluster_reaction Catalytic Reaction cluster_recovery Catalyst Recovery A Combine Catalyst, Substrate, and Solvent B Run Reaction (Stirring, Heating, etc.) A->B C Monitor Reaction for Completion B->C D Separation (Filtration/Centrifugation) C->D Reaction Complete E Wash Catalyst D->E G G D->G Isolate Product from Filtrate/Supernatant F Dry Catalyst E->F F->A Reuse Catalyst

Figure 1. A generalized workflow for the recycling of a heterogeneous catalyst.

G cluster_catalyst Catalyst Design cluster_performance Recycling Performance Support Support Material Porosity Surface Area Chemical Inertness Recyclability High Recyclability Minimal Leaching Sustained Activity Structural Integrity Support->Recyclability Linker Linker/Anchoring Group Covalent vs. Non-covalent Stability Linker->Recyclability ActiveSite Active Iridium Site Oxidation State Ligand Environment Dispersion ActiveSite->Recyclability

Figure 2. Key factors in catalyst design influencing recyclability.

References

A Cost-Benefit Analysis of Iridium Acetate in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iridium acetate (B1210297), a key organometallic compound, is gaining significant traction in various industrial applications due to its unique catalytic properties. This guide provides an objective cost-benefit analysis of iridium acetate-derived catalysts, comparing their performance with common alternatives in key industrial processes. The information presented herein is supported by available experimental data to aid researchers and professionals in making informed decisions for catalyst selection.

Executive Summary

This compound serves as a vital precursor for highly efficient catalysts, most notably in methanol (B129727) carbonylation and the oxygen evolution reaction (OER) for green hydrogen production. While the initial cost of iridium is high, catalysts derived from it often provide substantial long-term benefits, including superior activity, stability, and selectivity, which can lead to more economical and environmentally friendly processes. This guide will delve into the specifics of these applications, providing a quantitative comparison with established alternatives such as rhodium, platinum, and ruthenium-based catalysts.

Cost Analysis of this compound and Alternatives

The primary challenge in the widespread adoption of iridium-based catalysts is the high cost and rarity of iridium metal.[1] A comprehensive cost analysis must consider not only the price of the metal itself but also the typical loading required in a catalytic system and the catalyst's lifespan.

Table 1: Comparative Cost of Precious Metals Used in Catalysis (as of December 2025)

MetalPrice per Gram (USD)Price per Troy Ounce (USD)Key Industrial Catalyst Applications
Iridium~$159.95[2]~$4,400[3]Methanol Carbonylation (Cativa™ process), Oxygen Evolution Reaction (OER), Hydrogenation
Rhodium~$281.65[4]~$8,000[3]Methanol Carbonylation (Monsanto process), Automotive Catalytic Converters, Hydroformylation
Platinum~$58.05~$1,799.95[5]Hydrogenation, Automotive Catalytic Converters, Fuel Cells
Ruthenium~$29.74~$925.00[3]Oxygen Evolution Reaction (OER), Ammonia Synthesis, Olefin Metathesis

Performance Comparison in Key Industrial Applications

The true value of an this compound-derived catalyst is realized in its performance, which can offset the high initial investment. Below, we compare its performance in three critical industrial applications.

Methanol Carbonylation: The Cativa™ Process vs. the Monsanto Process

The production of acetic acid is a cornerstone of the chemical industry. The iridium-catalyzed Cativa™ process has largely supplanted the older, rhodium-catalyzed Monsanto process due to its superior efficiency and stability.[7][8][9]

Table 2: Performance Comparison of Iridium (Cativa™) vs. Rhodium (Monsanto) in Methanol Carbonylation

Performance MetricIridium-based Catalyst (Cativa™ Process)Rhodium-based Catalyst (Monsanto Process)Advantage of this compound-Derived Catalyst
Catalyst Activity High, approximately 25% faster than Monsanto process[10]HighHigher throughput and productivity.
Operating Conditions Lower water concentration (< 8 wt%)[7]Higher water concentration (14-15 wt%)[11]Reduced energy costs for water-gas shift side reaction and product purification.[7]
Selectivity to Acetic Acid > 99%[12]> 99%[8]Comparable high selectivity.
Catalyst Stability High stability, less prone to precipitation[7]Prone to precipitation of RhI₃ at low water concentrations[7]Wider operating window and more robust process.
Byproduct Formation Lower levels of byproducts[12]Higher levels of byproductsHigher quality product and reduced separation costs.

The enhanced performance of the iridium catalyst in the Cativa™ process stems from a different reaction mechanism where the oxidative addition of methyl iodide is no longer the rate-determining step.[10][11]

Below is a simplified logical diagram illustrating the key advantages of the Cativa™ process.

G cluster_2 Industrial Benefits Cativa This compound Precursor Low_Water Operates at Low Water Concentration Cativa->Low_Water High_Stability High Catalyst Stability Cativa->High_Stability Reduced_Energy Reduced Energy for Purification Low_Water->Reduced_Energy Fewer_Byproducts Fewer Byproducts Low_Water->Fewer_Byproducts results in Higher_Throughput Higher Plant Throughput High_Stability->Higher_Throughput enables Monsanto Rhodium Precursor High_Water Requires High Water Concentration Monsanto->High_Water Precipitation_Risk Risk of Catalyst Precipitation Monsanto->Precipitation_Risk

Logical flow of benefits in the Cativa™ process.
Oxygen Evolution Reaction (OER) in Water Electrolysis

For the production of green hydrogen via PEM electrolysis, efficient and stable catalysts for the oxygen evolution reaction (OER) are crucial. Iridium-based catalysts are the state-of-the-art due to their stability in acidic environments, though ruthenium exhibits higher initial activity.[13][14]

Table 3: Performance Comparison of Iridium vs. Ruthenium for Acidic OER

Performance MetricIridium Oxide (from this compound)Ruthenium OxideAdvantage of this compound-Derived Catalyst
Activity (Overpotential @ 10 mA/cm²) Higher (~350-400 mV)Lower (~250-300 mV)Ruthenium is initially more active.
Stability in Acidic Media High, stable for thousands of hoursLow, prone to dissolution forming soluble RuO₄[14]Significantly longer catalyst lifetime and operational stability.
Cost HighLower than IridiumRuthenium is more cost-effective if stability can be improved.

Recent research has focused on developing iridium-ruthenium oxide alloys, which have shown remarkable stability (1600 hours at an industrial current density of 2.0 A·cm⁻²) while potentially reducing the amount of iridium required.[15]

The following diagram illustrates the relationship between catalyst choice and performance in acidic OER.

G Catalyst OER Catalyst Choice Ir Iridium Oxide (from Ir Acetate) Catalyst->Ir Ru Ruthenium Oxide Catalyst->Ru IrRu Ir-Ru Alloyed Oxide Catalyst->IrRu Stability High Stability Ir->Stability High Activity High Activity Ru->Activity Very High Cost Lower Cost Ru->Cost Moderate IrRu->Activity High IrRu->Stability Very High IrRu->Cost High (but reduced Ir)

Catalyst properties for acidic OER.
Catalytic Hydrogenation

In hydrogenation reactions, platinum and palladium catalysts are generally more widely used and often more active than iridium.[16] However, iridium catalysts can offer unique selectivity in certain applications.

Table 4: General Performance Comparison for Catalytic Hydrogenation

Performance MetricIridium-based CatalystsPlatinum-based CatalystsGeneral Assessment
Activity Generally lower than PlatinumGenerally very highPlatinum is often the more active catalyst.[16]
Selectivity Can offer unique selectivity for certain functional groupsHigh, but can sometimes lead to over-hydrogenationIridium's utility is application-specific, where unique selectivity is required.
Cost HighHigh, but lower than IridiumPlatinum is more cost-effective for general hydrogenation.

Due to the generally superior performance of platinum and palladium, this compound is less commonly used as a precursor for hydrogenation catalysts unless specific selectivity is paramount.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of catalyst performance.

Protocol for Methanol Carbonylation Catalyst Testing

This protocol describes a typical batch test for evaluating catalyst performance in methanol carbonylation.

Objective: To determine the reaction rate, selectivity, and stability of an iridium-based catalyst versus a rhodium-based catalyst.

Apparatus:

  • High-pressure stirred autoclave reactor (e.g., 300 mL, constructed of Hastelloy or similar corrosion-resistant material).[17]

  • Gas inlet for carbon monoxide (CO).

  • Liquid sampling system.

  • Temperature and pressure controllers.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Catalyst Preparation: Prepare the catalyst solution by dissolving the this compound or rhodium precursor in acetic acid.

  • Reactor Charging: Charge the autoclave with the reaction medium consisting of acetic acid, methyl acetate, methyl iodide (promoter), and a precise amount of water.[3]

  • Sealing and Purging: Seal the reactor and purge several times with CO to remove air.

  • Heating and Pressurization: Heat the reactor to the desired temperature (e.g., 190°C) and then pressurize with CO to the target pressure (e.g., 28-40 atm).[8][11][18]

  • Reaction Initiation: Start the stirrer at a high speed (e.g., 1000-1500 rpm) to ensure good gas-liquid mixing. This marks the start of the reaction.

  • Sampling: Withdraw liquid samples at regular intervals (e.g., every 15-30 minutes) through the sampling port.

  • Analysis: Analyze the samples by GC to determine the concentration of acetic acid, methyl acetate, and any byproducts.

  • Data Calculation: Calculate the reaction rate (moles of acetic acid produced per liter per hour), selectivity, and catalyst turnover number (TON).

The following diagram outlines the experimental workflow for catalyst testing in methanol carbonylation.

G start Start prep Prepare Catalyst and Reaction Medium start->prep charge Charge Autoclave prep->charge seal Seal and Purge with CO charge->seal react Heat and Pressurize to Reaction Conditions seal->react sample Take Liquid Samples Periodically react->sample analyze Analyze Samples by GC sample->analyze calculate Calculate Performance Metrics (Rate, Selectivity, TON) analyze->calculate end End calculate->end

Workflow for methanol carbonylation catalyst testing.
Protocol for OER Electrocatalyst Evaluation

This protocol outlines a standard three-electrode electrochemical setup for evaluating OER catalyst performance.[19][20]

Objective: To measure the overpotential required to achieve a specific current density and to assess the stability of the catalyst.

Apparatus:

  • Potentiostat.

  • Electrochemical cell with three electrodes:

    • Working Electrode: A glassy carbon or gold rotating disk electrode (RDE) coated with the catalyst ink.[19]

    • Counter Electrode: Platinum wire or graphite (B72142) rod.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrolyte (e.g., 0.1 M HClO₄ or 0.5 M H₂SO₄).[19]

Procedure:

  • Catalyst Ink Preparation: Disperse a known amount of the catalyst powder (e.g., IrO₂) in a solution of deionized water, isopropanol, and Nafion® solution. Sonicate to form a homogeneous ink.

  • Working Electrode Preparation: Deposit a small, precise volume of the catalyst ink onto the surface of the RDE and let it dry.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working electrode and electrolyte.

    • Purge the electrolyte with O₂ or Ar gas.[19]

    • Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5-10 mV/s) while rotating the electrode (e.g., 1600 rpm) to measure the catalytic activity.

    • Correct for iR drop (uncompensated resistance).

  • Stability Test: Perform chronopotentiometry or chronoamperometry by holding the electrode at a constant current density (e.g., 10 mA/cm²) or potential, respectively, for an extended period (e.g., 10-24 hours) and monitor the change in potential or current.[19]

  • Data Analysis:

    • Plot the iR-corrected potential vs. current density (Tafel plot) to determine the overpotential at 10 mA/cm².

    • Analyze the stability data to determine the degradation rate.

Conclusion

This compound is a precursor to highly effective, albeit expensive, catalysts. For industrial applications such as methanol carbonylation, the benefits of using an iridium-based catalyst, such as in the Cativa™ process, are clear and well-established, leading to significant improvements in efficiency and cost-effectiveness over the rhodium-based Monsanto process.[7] In the burgeoning field of green hydrogen production, iridium-based catalysts remain the benchmark for stability in acidic OER, a critical factor for long-term industrial operation. While alternatives like ruthenium show promise in terms of activity and lower cost, their stability remains a significant hurdle.[13] For hydrogenation, iridium catalysts are niche players, typically reserved for applications requiring specific selectivity not achievable with more common platinum or palladium catalysts.[16]

The decision to use an this compound-derived catalyst requires a thorough cost-benefit analysis that weighs the high initial investment against long-term performance gains, including increased throughput, reduced energy consumption, higher product quality, and enhanced process stability. For high-value chemical production and long-term, stable energy applications, the benefits frequently justify the cost.

References

Unveiling Reaction Mechanisms: A Guide to Operando Spectroscopy in Iridium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalytic reactions is paramount for optimization and innovation. This guide provides a comparative overview of operando spectroscopic techniques for studying iridium-catalyzed reactions, offering insights into real-time catalyst behavior and reaction dynamics. While focusing on the broader landscape of iridium catalysis, the principles and methodologies discussed are applicable to specific precursors like iridium acetate (B1210297), though literature specifically detailing operando studies on iridium acetate catalysis is currently limited.

Iridium complexes are powerful catalysts for a wide range of organic transformations crucial in pharmaceutical and fine chemical synthesis, including C-H activation, hydrogenation, and cross-coupling reactions.[1][2][3][4][5][6] Operando spectroscopy, the in-situ study of a catalyst under actual working conditions, provides a unique window into the catalyst's structure, active species, and the reaction intermediates as they evolve.[7] This guide delves into the application of key operando techniques—X-ray Absorption Spectroscopy (XAS), Infrared (IR) Spectroscopy, and Raman Spectroscopy—for elucidating the mechanisms of iridium-catalyzed reactions.

Comparative Overview of Operando Spectroscopic Techniques

The selection of an appropriate operando technique is critical and depends on the specific information required, the nature of the catalytic system (homogeneous or heterogeneous), and the reaction conditions. Each technique offers unique advantages and limitations in probing the intricacies of iridium catalysis.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitationsTypical Application in Iridium Catalysis
X-ray Absorption Spectroscopy (XAS) - Oxidation state of Iridium- Local coordination environment (bond distances, coordination numbers)- Element-specific- Applicable to amorphous and crystalline materials- Can be used under a wide range of temperatures and pressures- Requires a synchrotron radiation source- Can be sensitive to sample thickness and homogeneity- Determining the oxidation state changes of iridium during catalytic cycles- Characterizing the structure of active catalytic species
Infrared (IR) Spectroscopy - Vibrational modes of adsorbed molecules and ligands- Identification of functional groups and reaction intermediates- High sensitivity to polar functional groups- Widely available laboratory technique- Can be used for both gas and liquid phase reactions- Strong absorption by some solvents (e.g., water) can interfere- Interpretation of spectra can be complex- Monitoring the coordination of reactants and products to the iridium center- Identifying key reaction intermediates
Raman Spectroscopy - Vibrational modes of molecules- Information on catalyst structure and phase transformations- Complements IR spectroscopy (sensitive to non-polar bonds)- Low interference from aqueous media- Can be used with fiber optics for remote sampling- Raman scattering can be weak, requiring high catalyst concentrations or resonance enhancement- Fluorescence from the sample can interfere with the signal- Probing the structure of iridium catalysts, including supported nanoparticles- Observing changes in ligand environment during the reaction

Experimental Protocols for Operando Spectroscopy

Detailed experimental design is crucial for obtaining meaningful data from operando studies. Below are generalized protocols for the application of XAS, IR, and Raman spectroscopy to iridium-catalyzed reactions.

Operando X-ray Absorption Spectroscopy (XAS)

Objective: To monitor the electronic and local geometric structure of an iridium catalyst during a C-H activation reaction.

Methodology:

  • Catalyst Preparation: The iridium catalyst (e.g., a homogeneous iridium complex or a supported iridium species) is loaded into a specialized operando cell. For homogeneous reactions, the catalyst is dissolved in a suitable solvent. For heterogeneous systems, the catalyst is often pressed into a self-supporting wafer or packed into a microreactor.

  • Cell Design: The operando cell must be transparent to X-rays and capable of withstanding the reaction temperature and pressure.[8] It should also allow for the introduction of reactants and the removal of products while maintaining a controlled environment.

  • Beamline Setup: The experiment is conducted at a synchrotron facility. The X-ray energy is scanned across the iridium L3-edge (around 11.215 keV) to collect X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) data.

  • Reaction Monitoring: The catalytic reaction is initiated by introducing the reactants into the cell at the desired temperature and pressure. XAS spectra are collected continuously throughout the reaction.

  • Data Analysis:

    • XANES analysis: The position and features of the absorption edge provide information about the oxidation state of iridium.

    • EXAFS analysis: Fourier transformation of the EXAFS region provides information on the coordination number and bond distances of the atoms surrounding the iridium center.

  • Correlation with Catalytic Activity: The changes observed in the XAS spectra are correlated with the catalytic performance (e.g., conversion, selectivity) measured simultaneously by an online analytical technique like gas chromatography (GC) or mass spectrometry (MS).

Operando Infrared (IR) Spectroscopy

Objective: To identify reaction intermediates in a homogeneous iridium-catalyzed hydrogenation reaction.

Methodology:

  • Catalyst and Reactant Preparation: The iridium catalyst and the substrate are dissolved in a solvent that has minimal IR absorbance in the spectral regions of interest.

  • Cell Design: A high-pressure, high-temperature attenuated total reflectance (ATR) IR cell is commonly used for homogeneous reactions in the liquid phase.[9] The ATR crystal (e.g., diamond or silicon) is in direct contact with the reaction mixture.

  • Spectrometer Setup: An FTIR spectrometer is used to acquire the IR spectra. The spectral range should cover the vibrational frequencies of the expected ligands and intermediates.

  • Reaction Monitoring: The reaction is initiated by pressurizing the cell with hydrogen and heating to the desired temperature. IR spectra are collected at regular intervals.

  • Data Analysis: Difference spectroscopy is often employed to subtract the spectra of the starting materials and solvent, highlighting the spectral features of the reaction intermediates and products.

  • Kinetic Analysis: The temporal evolution of the IR bands corresponding to reactants, intermediates, and products can be used to derive kinetic information about the reaction.

Operando Raman Spectroscopy

Objective: To study the stability and structural changes of a supported iridium catalyst during a cross-coupling reaction.

Methodology:

  • Catalyst Preparation: The supported iridium catalyst is loaded into a fixed-bed reactor cell equipped with a window for Raman analysis.

  • Cell Design: The cell allows for the flow of reactants over the catalyst bed at controlled temperature and pressure. The window is made of a material that does not generate a strong Raman signal (e.g., quartz).

  • Spectrometer Setup: A Raman spectrometer with a laser excitation source appropriate for the sample (to avoid fluorescence) is used. A long-working-distance objective is often necessary to focus the laser onto the catalyst bed through the cell window.

  • Reaction Monitoring: The reactants are fed into the reactor, and the reaction is initiated. Raman spectra of the catalyst are collected continuously. The product stream is analyzed online by GC or MS.

  • Data Analysis: Changes in the Raman spectra, such as shifts in band positions or the appearance of new bands, are analyzed to identify changes in the catalyst structure or the formation of surface species.

  • Structure-Activity Correlation: The observed spectral changes are correlated with the catalytic activity and selectivity to understand the relationship between the catalyst structure and its performance.

Visualizing Catalytic Processes

Graphviz diagrams can be used to illustrate the complex workflows and relationships in operando studies of iridium catalysis.

Operando_Workflow cluster_Catalyst_Prep Catalyst Preparation cluster_Operando_Cell Operando Reactor Cell cluster_Spectroscopy Spectroscopic Analysis cluster_Data_Analysis Data Analysis & Correlation Catalyst Iridium Precursor (e.g., this compound) Load_Cell Catalyst Loading Catalyst->Load_Cell Support Support Material (for heterogeneous) Support->Load_Cell Solvent Solvent (for homogeneous) Solvent->Load_Cell Products Product Outlet Load_Cell->Products XAS XAS Load_Cell->XAS X-ray Beam IR IR Load_Cell->IR IR Beam Raman Raman Load_Cell->Raman Laser Reactants Reactant Feed Reactants->Load_Cell GC_MS Online Analytics (GC/MS) Products->GC_MS Analysis Spectral Analysis (Oxidation State, Intermediates) XAS->Analysis IR->Analysis Raman->Analysis Correlation Structure-Activity Relationship Analysis->Correlation GC_MS->Correlation Catalytic_Cycle_Probing cluster_Techniques Operando Techniques cluster_Cycle Generic Iridium Catalytic Cycle XAS XAS A Ir(X)-L (Active Catalyst) XAS->A Oxidation State Coordination Env. IR IR B Ir(Y)-L-Substrate (Intermediate 1) IR->B Ligand & Substrate Vibrations Raman Raman C Ir(Z)-L-Intermediate (Intermediate 2) Raman->C Structural Changes Intermediate ID A->B Substrate Coordination B->C Transformation D Ir(X)-L + Product C->D Product Release D->A

References

Safety Operating Guide

Proper Disposal of Iridium Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The disposal of iridium acetate (B1210297) requires a meticulous approach that prioritizes safety, regulatory compliance, and the recovery of the precious metal. As a compound containing the rare and valuable element iridium, direct disposal is discouraged in favor of recycling and reclamation. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage iridium acetate waste effectively.

Immediate Safety and Handling Precautions

Before handling this compound waste, it is crucial to consult the material safety data sheet (MSDS) for the specific compound in use. While the toxicological properties of many iridium compounds are not fully investigated, they should be handled with care.[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

Handling:

  • Avoid generating dust.[1]

  • Use in a well-ventilated area or under a chemical fume hood.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep the waste container tightly closed when not in use.[1][2]

Waste Characterization and Segregation

Proper characterization and segregation of this compound waste are the first steps toward compliant disposal.

  • Hazardous Waste Determination: this compound waste should be treated as hazardous chemical waste. It may be classified based on its characteristics, such as toxicity or reactivity.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[1] Segregating waste by chemical type is a critical practice for safe storage and disposal.[2][3]

Step-by-Step Disposal and Recycling Protocol

The preferred method for managing this compound waste is through a licensed precious metal refiner or a certified hazardous waste disposal company that can facilitate recycling.

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials (e.g., filter paper, gloves), in a designated and compatible waste container.

    • The container must be in good condition, leak-proof, and have a secure screw-top cap.[2]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound Waste"), the approximate concentration and quantity, and the date of accumulation.[2]

  • Storage:

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4]

    • The SAA should be a secure, well-ventilated area away from general laboratory traffic.

    • Ensure that incompatible chemicals are not stored in the same secondary containment.[2]

  • Arrange for Pickup and Recycling:

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup of the hazardous waste.

    • EH&S will coordinate with a licensed precious metal refiner or a hazardous waste disposal company. Due to the high value of iridium, recycling is often the most economical and environmentally sound option.[5]

Waste Management Step Key Action Regulatory and Safety Considerations
Characterization Classify as hazardous waste.Consult local and national hazardous waste regulations.
Segregation Store in a dedicated container, separate from other waste streams.Avoid mixing with incompatible materials, particularly strong oxidizers.[1]
Containment Use a durable, leak-proof container with a secure lid.Ensure the container material is compatible with this compound.
Labeling Affix a "Hazardous Waste" label with the full chemical name and accumulation date.Proper labeling is required for safe handling and transport.
Storage Keep in a designated Satellite Accumulation Area (SAA).The SAA must be at or near the point of generation.[4]
Disposal/Recycling Contact EH&S for pickup by a licensed precious metal refiner or hazardous waste facility.Recycling is the preferred method for precious metal compounds.[5][6]

Experimental Protocols for Waste Handling

  • Waste Minimization: Whenever possible, design experiments to minimize the generation of this compound waste.[4]

  • Spill Cleanup: In the event of a spill, sweep up solid material and place it into a suitable, labeled disposal container. Avoid creating dust.[1]

This compound Disposal Workflow

G A This compound Waste Generated B Characterize as Hazardous Waste A->B C Segregate from Other Waste Streams B->C D Collect in a Labeled, Compatible Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Contact Environmental Health & Safety (EH&S) E->F G Pickup by Licensed Precious Metal Refiner/Waste Hauler F->G H Recycling and Recovery of Iridium G->H

Caption: Workflow for the proper disposal and recycling of this compound waste.

Note on Radioactive Iridium: If working with a radioactive isotope of iridium, such as Iridium-192, all handling and disposal must be conducted in accordance with your institution's radiation safety program and national regulations for radioactive waste.[7][8] The procedures for radioactive waste are distinct and more stringent than those for chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Iridium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Iridium acetate (B1210297), ensuring the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling Iridium acetate, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to mitigate exposure risks.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves.Provides a barrier against skin contact. Due to the lack of specific breakthrough time data for this compound, it is recommended to change gloves frequently, especially after direct contact or after a maximum of two hours of use.
Body Protection Laboratory CoatStandard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Air-Purifying Respirator (APR)Half-mask or full-face respirator with P100 (or FFP3) particulate filters.Recommended when handling the powder outside of a ventilated enclosure, or if dust generation is likely. A full-face respirator also provides enhanced eye protection.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal minimizes risks.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

Handling and Use
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to control airborne exposure.

  • Weighing: When weighing, use a balance inside a ventilated enclosure.

  • Spill Prevention: Use a tray or secondary containment to catch any potential spills.

  • Hygiene: Avoid eating, drinking, or smoking in the handling area. Wash hands thoroughly after handling.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including contaminated gloves, wipes, and disposable labware, in a dedicated, clearly labeled, and sealed container.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed by your institution's environmental health and safety (EHS) department.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Disposal Request: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Follow their specific procedures for waste pickup.

Emergency Procedures: Spill Response

In the event of a spill, a clear and immediate response is necessary to mitigate hazards.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_cleanup Spill Cleanup (if safe) cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Spill is small and manageable Contact_EHS Contact EHS for Assistance Assess->Contact_EHS Spill is large or unmanageable Contain Contain the Spill Don_PPE->Contain Clean Clean the Spill Contain->Clean Decontaminate Decontaminate the Area Clean->Decontaminate Package Package Waste Decontaminate->Package Label Label Waste Container Package->Label Dispose Dispose as Hazardous Waste Label->Dispose

Caption: Workflow for responding to an this compound spill.

This guide is intended to provide a foundation for the safe handling of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.